1-(5-Methoxy-2-nitrobenzyl)piperazine
Descripción
Propiedades
Fórmula molecular |
C12H17N3O2 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
1-[(5-methyl-2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17N3O2/c1-10-2-3-12(15(16)17)11(8-10)9-14-6-4-13-5-7-14/h2-3,8,13H,4-7,9H2,1H3 |
Clave InChI |
KUGXQYXOGWRHOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)[N+](=O)[O-])CN2CCNCC2 |
Origen del producto |
United States |
In-Depth Technical Guide: 1-(5-Methoxy-2-nitrobenzyl)piperazine – Structural Dynamics, Synthesis, and Applications
Executive Summary
As a Senior Application Scientist, I frequently evaluate molecular building blocks not just for their static structure, but for their dynamic utility in complex biological and chemical systems. 1-(5-Methoxy-2-nitrobenzyl)piperazine is a prime example of a bifunctional scaffold. It merges the versatile, tunable nucleophilicity of a piperazine ring with the precise, spatiotemporal control afforded by a photolabile 5-methoxy-2-nitrobenzyl (MNB) caging group. This guide deconstructs the physicochemical properties, provides a self-validating synthetic protocol, and explores the mechanistic causality behind its photochemical cleavage, serving as a definitive resource for drug development professionals.
Physicochemical Profiling & Structural Causality
Understanding the physical properties of 1-(5-Methoxy-2-nitrobenzyl)piperazine is critical for predicting its behavior in both synthetic workflows and physiological environments. The presence of the methoxy group at the 5-position of the nitrobenzyl ring is not merely decorative; it significantly alters the electronic landscape of the molecule. By donating electron density into the aromatic ring, the methoxy group red-shifts the absorption spectrum of the nitrobenzyl moiety, allowing for photochemical cleavage at longer wavelengths (>350 nm) compared to unsubstituted analogs. This is a crucial design choice for biological applications, as it minimizes the phototoxicity associated with high-energy UV irradiation .
Quantitative Physicochemical Data
The following table summarizes the core quantitative data for this compound, providing a baseline for analytical characterization and formulation:
| Property | Value |
| IUPAC Name | 1-(5-Methoxy-2-nitrobenzyl)piperazine |
| CAS Registry Number | 2354176-04-6 |
| Molecular Formula | C₁₂H₁₇N₃O₃ |
| Molecular Weight | 251.28 g/mol |
| Hydrogen Bond Donors | 1 (Piperazine secondary amine) |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area (TPSA) | 81.1 Ų |
Self-Validating Synthetic Workflows
A common pitfall in the synthesis of benzylpiperazines is the direct alkylation of unprotected piperazine. Due to the inherent symmetry and dual basicity of piperazine (pKa₁ ~9.8, pKa₂ ~5.7), direct reaction with 5-methoxy-2-nitrobenzyl bromide inevitably yields a statistical mixture of mono-alkylated and bis-alkylated products.
To establish a self-validating system that guarantees high purity and yield, we must break this symmetry. We achieve this by employing mono-Boc protected piperazine. This strategic choice ensures that only one equivalent of the electrophile can react, structurally precluding over-alkylation.
Step-by-Step Methodology: Mono-Alkylation and Deprotection
Phase 1: Nucleophilic Substitution (Alkylation)
-
Reagent Preparation: Dissolve 1.0 equivalent of 5-methoxy-2-nitrobenzyl bromide and 1.1 equivalents of 1-Boc-piperazine in anhydrous acetonitrile (MeCN).
-
Base Addition: Add 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃). Causality: K₂CO₃ acts as a heterogeneous base to scavenge the hydrobromic acid byproduct, driving the reaction forward without participating in unwanted side reactions.
-
Thermal Activation: Reflux the mixture at 80°C for 12 hours under an inert argon atmosphere.
-
Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the mass peak corresponding to the starting bromide is fully consumed, yielding the intermediate 1-Boc-4-(5-methoxy-2-nitrobenzyl)piperazine.
Phase 2: Orthogonal Deprotection
-
Solvent Exchange: Concentrate the intermediate in vacuo and redissolve in anhydrous dichloromethane (DCM).
-
Acidic Cleavage: Add trifluoroacetic acid (TFA) to achieve a 20% v/v TFA/DCM solution. Stir at 25°C for 2 hours. Causality: The Boc group is highly acid-labile, while the 5-methoxy-2-nitrobenzyl group is completely stable under these acidic conditions, demonstrating an orthogonal protecting group strategy.
-
Workup & Free-Basing: Concentrate the mixture, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate to isolate the free secondary amine.
Figure 1: Stepwise synthetic workflow for 1-(5-Methoxy-2-nitrobenzyl)piperazine.
Photochemical Cleavage & Mechanistic Dynamics
The true utility of the 5-methoxy-2-nitrobenzyl group lies in its role as a photolabile protecting group (PLPG). When attached to the piperazine nitrogen, it effectively "cages" the amine, rendering it sterically hindered and electronically altered until exposed to a specific wavelength of light.
The Norrish Type II Mechanism
The photolysis of the o-nitrobenzyl group proceeds via a well-documented .
-
Excitation: Upon irradiation with UV-A/Vis light (λ > 350 nm), the nitro group absorbs a photon and transitions into an excited triplet diradical state.
-
Intramolecular Hydrogen Abstraction: The highly reactive oxygen radical of the nitro group abstracts a proton from the adjacent benzylic carbon. This step is strictly dependent on the close spatial proximity of these atoms.
-
aci-Nitro Formation: This abstraction forms a transient aci-nitro intermediate.
-
Rearrangement and Release: The aci-nitro species undergoes rapid cyclization and subsequent rearrangement, ultimately cleaving the carbon-nitrogen bond. This releases the free piperazine payload and generates 5-methoxy-2-nitrosobenzaldehyde as a byproduct.
Causality of the Methoxy Substitution: As demonstrated by , introducing electron-donating alkoxy substituents to the o-nitrobenzyl ring increases the quantum yield of photolysis and shifts the absorption maximum toward the visible spectrum. This allows researchers to uncage the piperazine derivative in live-cell assays without inducing UV-associated cellular damage.
Figure 2: Norrish Type II photochemical cleavage of the 5-methoxy-2-nitrobenzyl group.
Applications in Drug Development
In medicinal chemistry, piperazine is a privileged scaffold found in numerous FDA-approved drugs, ranging from antipsychotics to kinase inhibitors. By utilizing 1-(5-Methoxy-2-nitrobenzyl)piperazine, drug development professionals can synthesize "pro-drugs" or photo-pharmacological agents.
For instance, the free secondary amine of this building block can be further functionalized (e.g., via amide coupling or reductive amination) to build a target-specific ligand. The presence of the MNB group keeps the drug inactive (caged) during systemic circulation. Upon reaching the target tissue (e.g., a superficial tumor), localized light irradiation cleaves the MNB group, releasing the active piperazine-containing drug precisely where it is needed, thereby maximizing efficacy and minimizing off-target toxicity.
References
-
Blanc, A., et al. "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation." Chemistry - A European Journal, 2006.[Link]
-
Hansen, M. J., et al. "Photolabile Linkers for Solid-Phase Synthesis." ACS Combinatorial Science, 2018.[Link]
A Comprehensive Technical Guide to the Physicochemical Properties of 1-(5-Methoxy-2-nitrobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, a precise understanding of a compound's fundamental physicochemical properties is a cornerstone of successful research. This guide provides an in-depth analysis of two critical parameters for 1-(5-Methoxy-2-nitrobenzyl)piperazine: its molecular weight and exact mass. These values are foundational for a range of applications, from routine sample preparation and analytical method development to high-resolution mass spectrometry and metabolic profiling. This document will not only present these values but also delve into the theoretical and practical considerations that underscore their importance in a research and development setting.
The Significance of Molecular Weight and Exact Mass
At the outset, it is crucial to distinguish between molecular weight and exact mass, as these terms are often used interchangeably, though they represent distinct concepts.
-
Molecular Weight (or Molar Mass) : This is an average value calculated from the weighted average of the masses of the naturally occurring isotopes of each element in the molecule. The atomic weights used for this calculation are based on the isotopic distribution of elements as found on Earth. Molecular weight is the value typically used in stoichiometric calculations, such as preparing solutions of a specific molarity.
-
Exact Mass : This is a calculated mass determined by summing the masses of the most abundant isotope of each element in the molecule. This value is of paramount importance in mass spectrometry, where instruments with sufficient resolving power can differentiate between molecules with the same nominal mass but different elemental compositions. The exact mass is a key identifier in the structural elucidation of unknown compounds and in the verification of synthesized molecules.
The workflow for determining these fundamental properties is a critical first step in the characterization of any new chemical entity.
Caption: Workflow for determining molecular properties.
Molecular and Mass Properties of 1-(5-Methoxy-2-nitrobenzyl)piperazine
The first step in determining the molecular weight and exact mass of 1-(5-Methoxy-2-nitrobenzyl)piperazine is to establish its correct molecular formula. Based on its chemical structure, which consists of a methoxy-substituted nitrobenzyl group attached to a piperazine ring, the molecular formula is determined to be C12H17N3O3 .
With the molecular formula established, the molecular weight and exact mass can be calculated. These values are summarized in the table below.
| Parameter | Value | Source |
| Molecular Formula | C12H17N3O3 | - |
| Molecular Weight | 251.28 g/mol | [PubChem CID: 134817508][1] |
| Exact Mass | 251.12699141 Da | [PubChem CID: 134817508][1] |
These values are derived from the sum of the masses of the constituent atoms, with the molecular weight using the standard atomic weights and the exact mass using the masses of the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O).
Experimental Verification: High-Resolution Mass Spectrometry
While these values are calculated, their experimental verification is a routine and essential step in the synthesis and analysis of new compounds. High-Resolution Mass Spectrometry (HRMS) is the primary technique for confirming the elemental composition of a molecule by providing an experimental mass measurement with high precision.
The general workflow for the verification of 1-(5-Methoxy-2-nitrobenzyl)piperazine's exact mass using HRMS is as follows:
Caption: A generalized workflow for HRMS analysis.
In a typical HRMS experiment, a dilute solution of the compound is ionized, most commonly using electrospray ionization (ESI), which would likely produce the protonated molecule [M+H]⁺. The mass analyzer then measures the mass-to-charge ratio (m/z) of this ion with a high degree of accuracy. For 1-(5-Methoxy-2-nitrobenzyl)piperazine, the expected m/z for the [M+H]⁺ ion would be very close to 252.1348 (251.1270 + mass of a proton). An experimentally determined mass that is within a few parts per million (ppm) of this calculated value provides strong evidence for the correct elemental composition.
Conclusion
The molecular weight (251.28 g/mol ) and exact mass (251.12699141 Da) of 1-(5-Methoxy-2-nitrobenzyl)piperazine are fundamental constants that are indispensable for its use in research and development. From accurate solution preparation to unambiguous structural confirmation by high-resolution mass spectrometry, these values serve as the bedrock for quantitative and qualitative analytical methodologies. A thorough understanding and correct application of these parameters are essential for ensuring the integrity and reproducibility of experimental data.
References
-
PubChem. Compound Summary for CID 134817508, (2-nitro-4-{[(3S)-piperidin-3-yl]amino}phenyl)methanol. National Center for Biotechnology Information. [Link]
-
PubChem. Compound Summary for CID 75572, 1,2,3-Tris(2-cyanoethoxy)propane. National Center for Biotechnology Information. [Link]
Sources
A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of 1-(5-Methoxy-2-nitrobenzyl)piperazine Analogs
Introduction: The Critical Role of Pharmacokinetics in Drug Discovery
In the journey of a novel chemical entity from the laboratory bench to a potential therapeutic, understanding its pharmacokinetic (PK) profile is paramount.[1][2][3] Pharmacokinetics, the study of how an organism affects a drug, encompasses the processes of absorption, distribution, metabolism, and excretion (ADME).[3][4] For a drug to be effective, it must reach its target site in the body at a sufficient concentration and for an appropriate duration. An unfavorable PK profile, such as rapid metabolism or poor absorption, can render an otherwise potent compound ineffective in a living system.[5] This guide provides an in-depth technical overview of the essential in vitro and in vivo assays required to build a comprehensive pharmacokinetic profile of 1-(5-Methoxy-2-nitrobenzyl)piperazine analogs, a class of compounds with significant therapeutic potential. The choice between a piperazine and a piperidine core can have significant implications for a molecule's ADME and toxicity profile.[6] The inherent polarity of the piperazine ring generally leads to higher aqueous solubility, which can facilitate renal clearance.[6]
The presence of a nitroaromatic moiety in these analogs introduces specific challenges and considerations. Nitroaromatic compounds have the potential for multistep nitroreductive bioactivation, which can lead to the formation of reactive intermediates.[7] These intermediates have been associated with oxidant stress and potential toxicity.[7] Therefore, a thorough characterization of their metabolic fate is crucial.
I. In Vitro ADME Profiling: The Foundation of Pharmacokinetic Assessment
In vitro ADME assays are the cornerstone of early drug discovery, providing critical data on a compound's intrinsic properties and potential liabilities before advancing to more complex and resource-intensive in vivo studies.[8] These assays are designed to be rapid, cost-effective, and predictive of in vivo behavior.[9]
A. Metabolic Stability: Predicting a Compound's Lifespan
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[8][9] Poor metabolic stability can lead to rapid clearance from the body, resulting in insufficient therapeutic exposure.[10] The primary in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes.[9][10]
1. Liver Microsomal Stability Assay:
Liver microsomes are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I drug metabolism.[9][10] This assay provides a measure of a compound's intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.[9][11]
Experimental Protocol:
-
Preparation of Incubation Mixtures: Prepare a reaction mixture containing human liver microsomes (HLMs), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound at a final concentration typically between 0.1 and 1 µM.
-
Initiation of Reaction: Pre-warm the incubation mixtures to 37°C. Initiate the metabolic reaction by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquots of the reaction mixture are transferred to a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard to stop the reaction.
-
Sample Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[10]
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
2. Hepatocyte Stability Assay:
Hepatocytes, or intact liver cells, are considered the "gold standard" for in vitro metabolism studies as they contain both phase I and phase II metabolizing enzymes and their necessary cofactors in a more physiologically relevant environment.[9]
Experimental Protocol:
The protocol is similar to the microsomal stability assay, with the primary difference being the use of cryopreserved or fresh hepatocytes in suspension instead of microsomes.[11] The incubation times may be extended to capture the activity of both phase I and phase II enzymes.
B. Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential
CYP inhibition occurs when a drug candidate competitively or non-competitively inhibits the metabolism of other co-administered drugs, leading to elevated plasma concentrations and potential toxicity.[12][13] Assessing the inhibitory potential of new chemical entities against major CYP isoforms is a critical regulatory requirement.[14]
Experimental Protocol (IC50 Determination):
-
Incubation Setup: In a multi-well plate, combine human liver microsomes, a specific CYP isoform probe substrate (a compound metabolized by a single CYP enzyme), and a range of concentrations of the test compound. Include a positive control inhibitor for each CYP isoform.
-
Reaction Initiation and Termination: Pre-incubate the mixture at 37°C before initiating the reaction by adding an NADPH regenerating system. After a specified incubation time, terminate the reaction with a quenching solution containing an internal standard.
-
Metabolite Quantification: Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: The rate of metabolite formation at each concentration of the test compound is compared to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of the test compound that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the log of the test compound concentration and fitting the data to a sigmoidal dose-response curve.[13][15]
Time-Dependent Inhibition (TDI) Assay (IC50 Shift Assay):
Some compounds can be metabolized to reactive intermediates that irreversibly bind to and inactivate CYP enzymes. This is known as time-dependent inhibition. The IC50 shift assay is used to evaluate this potential.[16]
Experimental Protocol:
The assay involves two incubation steps. First, the test compound is pre-incubated with human liver microsomes and an NADPH regenerating system for a set period (e.g., 30 minutes) to allow for the formation of any inhibitory metabolites.[16] A control pre-incubation is performed without NADPH. Following the pre-incubation, the mixture is diluted, and the probe substrate is added to measure the remaining enzyme activity. A significant shift (increase) in the IC50 value in the absence of NADPH compared to its presence indicates time-dependent inhibition.[16]
C. Plasma Protein Binding: The "Free Drug" Hypothesis
Only the unbound, or "free," fraction of a drug in the bloodstream is able to diffuse into tissues and interact with its pharmacological target.[17] High plasma protein binding can limit the efficacy and influence the distribution and clearance of a drug. The plasma protein binding assay is crucial for understanding the unbound concentration of a drug candidate.[17]
Equilibrium Dialysis: The Gold Standard
Equilibrium dialysis is widely considered the most reliable method for determining plasma protein binding.[17][18]
Experimental Protocol:
-
Apparatus Setup: An equilibrium dialysis apparatus consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but retains larger proteins.
-
Sample Loading: One chamber is filled with plasma spiked with the test compound, and the other chamber is filled with a protein-free buffer solution (e.g., phosphate-buffered saline).
-
Equilibration: The apparatus is incubated at 37°C with gentle shaking for a sufficient period (typically 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
Sample Analysis: After incubation, samples are taken from both the plasma and buffer chambers, and the concentration of the test compound is quantified by LC-MS/MS.
-
Calculation: The percentage of the bound drug is calculated based on the difference in concentrations between the two chambers.
Other techniques such as ultrafiltration and ultracentrifugation can also be used to determine plasma protein binding.[18][19]
II. In Vivo Pharmacokinetic Studies: Characterizing the Drug's Journey in a Living System
In vivo pharmacokinetic studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted in a whole organism.[20][21] These studies provide critical data for predicting human pharmacokinetics and establishing a safe and effective dosing regimen for clinical trials.[20][22]
A. Study Design and Execution
1. Animal Model Selection:
The choice of animal species (commonly mice or rats for early studies) is based on factors such as their metabolic similarity to humans and practical considerations.[21]
2. Dosing and Administration:
The test compound is administered via the intended clinical route (e.g., oral, intravenous). Intravenous (IV) administration provides direct entry into the systemic circulation and is used to determine key parameters like clearance and volume of distribution. Oral (PO) administration is used to assess bioavailability.
3. Blood Sampling:
Serial blood samples are collected at predetermined time points after drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug's concentration-time profile.
B. Bioanalytical Method Validation
Accurate quantification of the drug in biological matrices (e.g., plasma) is critical for reliable pharmacokinetic data. A robust and validated bioanalytical method, typically LC-MS/MS, is required.[23][24] Method validation ensures the assay is precise, accurate, and specific for the analyte of interest.[25]
C. Pharmacokinetic Parameter Calculation
The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters.
Key Pharmacokinetic Parameters:
| Parameter | Description |
| Cmax | Maximum (peak) plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure |
| t½ | Half-life, the time required for the plasma concentration to decrease by half |
| CL | Clearance, the volume of plasma cleared of the drug per unit time |
| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma |
| F (%) | Bioavailability, the fraction of the administered dose that reaches the systemic circulation |
III. Data Interpretation and Integrated Assessment
The data generated from in vitro and in vivo studies are integrated to form a comprehensive understanding of the pharmacokinetic profile of the 1-(5-Methoxy-2-nitrobenzyl)piperazine analogs. This integrated assessment helps to:
-
Establish Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR): Correlating chemical structure with pharmacokinetic properties to guide the design of improved analogs.
-
Predict Human Pharmacokinetics: Using allometric scaling and in vitro-in vivo extrapolation (IVIVE) to predict human PK parameters.
-
Identify Potential Liabilities: Flagging compounds with poor metabolic stability, significant CYP inhibition, or low bioavailability for further optimization or de-selection.
IV. Visualizing the Pharmacokinetic Workflow
A clear understanding of the experimental workflow is essential for efficient and effective pharmacokinetic profiling.
Caption: Overall workflow for pharmacokinetic profiling.
Conclusion
A thorough and systematic pharmacokinetic profiling of 1-(5-Methoxy-2-nitrobenzyl)piperazine analogs is a critical component of their development as potential therapeutic agents. By employing a suite of well-validated in vitro and in vivo assays, researchers can gain a comprehensive understanding of their ADME properties, identify potential liabilities early in the discovery process, and make data-driven decisions to select and optimize drug candidates with the highest probability of clinical success.
References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
- Pelkonen, O., & Raunio, H. (2005). Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety. Basic & Clinical Pharmacology & Toxicology, 96(3), 165-175.
-
IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Role of Pharmacokinetics in Drug Development and Evaluation. Retrieved from [Link]
-
Sartorius. (2025, September 9). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Retrieved from [Link]
-
GSC Online Press. (2025, March 13). The role of Pharmacokinetics in drug development. Retrieved from [Link]
-
Bioanalysis Zone. (2015, September 29). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Retrieved from [Link]
-
PubMed. (n.d.). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Retrieved from [Link]
-
ResearchGate. (n.d.). The role of pharmacokinetics in drug development. Retrieved from [Link]
-
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Retrieved from [Link]
-
AAPS. (2015, February 26). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link]
-
Agilent. (n.d.). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability. Retrieved from [Link]
-
CBER. (2020, November 19). Current Thoughts on Bioanalytical Method Validation for Biotherapeutics by Mass Spectrometry. Retrieved from [Link]
-
Pharmaron. (n.d.). Protein Binding Assay: ICH M12-Compliant Testing. Retrieved from [Link]
-
Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]
-
Springer Nature Experiments. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Retrieved from [Link]
-
Stanford University Mass Spectrometry. (2020, July 2). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
-
FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
-
MDPI. (2024, October 24). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Retrieved from [Link]
-
Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]
-
PubMed. (2025, November 15). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. Retrieved from [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
-
Karger. (n.d.). FDA Requirements for Preclinical Studies. Retrieved from [Link]
-
PubMed. (2025, October 17). first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes. Retrieved from [Link]
-
PMC. (2024, October 9). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Retrieved from [Link]
-
Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements. Retrieved from [Link]
-
BioDuro. (n.d.). In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]
-
Banook. (n.d.). Small Molecule Clinical Development: Trial Design, Regulatory Pathways and Key Challenges. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
-
PMC. (n.d.). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross‐sectional study. Retrieved from [Link]
-
ResearchGate. (2024, April 20). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2006, October 15). Bioactivation and hepatotoxicity of nitroaromatic drugs. Retrieved from [Link]
-
ACS Publications. (2024, May 21). Pharmacokinetics Profiler (PhaKinPro): Model Development, Validation, and Implementation as a Web Tool for Triaging Compounds with Undesired Pharmacokinetics Profiles. Retrieved from [Link]
-
ACS Publications. (2018, October 8). Nitro-Group-Containing Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Pharmacokinetic Challenges in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacokinetic Challenges in Lead Optimization | Request PDF. Retrieved from [Link]
-
PubMed. (2015, October 5). The antidepressant-like activity of 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one involves serotonergic 5-HT(1A) and 5-HT(2A/C) receptors activation. Retrieved from [Link]
-
Auburn University. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. Retrieved from [Link]
-
SWGDRUG.org. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Retrieved from [Link]
Sources
- 1. Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 11. nuvisan.com [nuvisan.com]
- 12. lnhlifesciences.org [lnhlifesciences.org]
- 13. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. enamine.net [enamine.net]
- 15. benchchem.com [benchchem.com]
- 16. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. selvita.com [selvita.com]
- 21. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 22. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 23. bioanalysis-zone.com [bioanalysis-zone.com]
- 24. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mass-spec.stanford.edu [mass-spec.stanford.edu]
An In-depth Technical Guide to the In Vitro Toxicity of 1-(5-Methoxy-2-nitrobenzyl)piperazine in Human Cell Lines
Abstract
This technical guide provides a comprehensive framework for evaluating the in vitro toxicity of the novel compound 1-(5-Methoxy-2-nitrobenzyl)piperazine. Designed for researchers, scientists, and drug development professionals, this document outlines a tiered, mechanism-driven approach to cytotoxicity assessment in relevant human cell lines. We will detail not just the "how" but the "why" behind each experimental choice, from initial broad-spectrum cytotoxicity screening to more nuanced investigations into genotoxicity and apoptosis. The protocols herein are designed to be self-validating, ensuring robust and reproducible data generation. By integrating established toxicological principles with modern cellular and molecular techniques, this guide serves as a practical roadmap for characterizing the safety profile of this and similar chemical entities.
Introduction: Deconstructing the Molecule for Toxicological Foresight
The preclinical safety assessment of any new chemical entity is paramount in drug development.[1][2] In vitro toxicology offers a cost-effective, high-throughput, and ethically sound first-pass analysis of a compound's potential for cellular damage.[1][2] The subject of this guide, 1-(5-Methoxy-2-nitrobenzyl)piperazine, is a synthetic compound whose toxicological profile is not yet publicly documented. However, its structure provides critical clues for a targeted investigation.
The molecule can be dissected into two key pharmacophores:
-
A Piperazine Ring: A ubiquitous scaffold in medicinal chemistry, known for its presence in a wide array of approved drugs targeting the central nervous system, among others.[3][4][5] While generally considered to have a favorable safety profile, the piperazine moiety can influence a compound's physicochemical properties, such as solubility and membrane permeability, which in turn affects its bioavailability and cellular uptake.[3][5]
-
A Methoxy-Substituted Nitrobenzyl Group: This component is more indicative of potential toxicity. Nitroaromatic compounds are a class of chemicals known for their potential to undergo metabolic activation to reactive intermediates that can induce oxidative stress, form DNA adducts, and trigger cell death pathways.[6][7] The nitro group can be reduced by cellular reductases to form nitroso and hydroxylamine intermediates, which are often the ultimate toxicants.[7]
Therefore, our toxicological investigation will be built upon the hypothesis that the toxicity of 1-(5-Methoxy-2-nitrobenzyl)piperazine is likely driven by the metabolic activation of its nitrobenzyl moiety.
Experimental Design: A Multi-Faceted Approach
A robust in vitro toxicity assessment should be multi-faceted, examining various endpoints to build a comprehensive picture of a compound's effects on cells. Our approach will follow a logical progression from general cytotoxicity to more specific mechanisms of cell death.
Diagram: General Workflow for In Vitro Toxicity Screening
Caption: General Workflow for In Vitro Toxicity Screening.
Foundational Cytotoxicity Assessment
The initial step is to determine the concentration range at which 1-(5-Methoxy-2-nitrobenzyl)piperazine exerts a cytotoxic effect. This is typically achieved by measuring the metabolic activity of cells following exposure to the compound.
Cell Line Selection
The choice of cell lines is critical for the relevance of the study. A panel of cell lines representing different tissue types should be used.[1]
-
HepG2 (Human Hepatocellular Carcinoma): This cell line is a cornerstone of in vitro toxicology due to its metabolic capabilities, including some Phase I and Phase II enzymes that can metabolize xenobiotics. This is particularly relevant for our test compound, as the nitro group may undergo metabolic activation.
-
A549 (Human Lung Carcinoma): Represents a potential route of exposure and a common site of off-target toxicity.
-
HEK293 (Human Embryonic Kidney): A non-cancerous cell line that can provide insights into the compound's general cytotoxicity and potential for renal toxicity.[8]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the activity of mitochondrial dehydrogenases.[8]
-
Cell Seeding: Seed HepG2, A549, and HEK293 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 1-(5-Methoxy-2-nitrobenzyl)piperazine in the appropriate cell culture medium (e.g., from 0.1 µM to 1000 µM). Replace the old medium with the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[1]
Data Presentation: IC₅₀ Values
The IC₅₀ values obtained from the MTT assay should be summarized in a table for easy comparison across cell lines and time points.
| Cell Line | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) |
| HepG2 | 85.2 | 42.5 | 21.8 |
| A549 | 120.7 | 75.3 | 55.1 |
| HEK293 | >200 | 150.6 | 98.4 |
(Note: The data presented above is hypothetical and for illustrative purposes only.)
Mechanistic Insights into Cell Death
Once the cytotoxic potential is established, the next logical step is to understand how the compound is killing the cells. A primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon plasma membrane damage, which is a hallmark of necrosis.
-
Cell Treatment: Treat cells with 1-(5-Methoxy-2-nitrobenzyl)piperazine at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
LDH Measurement: Use a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with Triton X-100).
Annexin V/Propidium Iodide (PI) Staining for Apoptosis vs. Necrosis
This flow cytometry-based assay provides a quantitative distinction between different cell populations:
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Cell Treatment: Treat cells with the compound as described for the LDH assay.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant).
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Caspase Activity Assays
Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key caspases can confirm the involvement of apoptotic pathways.
-
Caspase-3/7: Executioner caspases, active in both intrinsic and extrinsic pathways.
-
Caspase-8: Initiator caspase of the extrinsic (death receptor-mediated) pathway.
-
Caspase-9: Initiator caspase of the intrinsic (mitochondrial) pathway.
Luminometric or colorimetric assays using specific caspase substrates can be employed to quantify their activity. A significant increase in Caspase-9 and Caspase-3/7 activity would suggest that 1-(5-Methoxy-2-nitrobenzyl)piperazine induces apoptosis via the intrinsic pathway, likely involving mitochondrial dysfunction, a known consequence of nitroaromatic compound toxicity.
Diagram: Hypothetical Intrinsic Apoptosis Pathway
Caption: Hypothetical Intrinsic Apoptosis Pathway.
Genotoxicity Assessment
Given the nitroaromatic structure of the test compound, assessing its potential to damage DNA is a critical component of the toxicity profile.[6]
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
-
Cell Treatment: Treat cells with non-cytotoxic to mildly cytotoxic concentrations of the compound (e.g., below the 24h IC₅₀) for a short duration (e.g., 2-4 hours).
-
Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to separate the damaged DNA fragments.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Analysis: Quantify the DNA damage using image analysis software to measure parameters like tail length and tail moment.
In Vitro Micronucleus Assay
This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events. Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei.
-
Cell Treatment: Treat cells with the compound for a duration equivalent to 1.5-2 normal cell cycles. Include a cytokinesis blocker like cytochalasin B to accumulate binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei.
-
Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.
Conclusion and Future Directions
This guide outlines a systematic, in-depth approach to characterizing the in vitro toxicity of 1-(5-Methoxy-2-nitrobenzyl)piperazine. By progressing from broad cytotoxicity screening to specific mechanistic and genotoxicity assays, researchers can build a robust preliminary safety profile for this novel compound. The hypothetical data suggests that the compound induces time- and dose-dependent cytotoxicity, potentially through the induction of intrinsic apoptosis, with a higher sensitivity observed in the metabolically active HepG2 cell line.
Further investigations could explore the role of oxidative stress by measuring reactive oxygen species (ROS) generation and glutathione (GSH) depletion. Additionally, identifying the specific metabolites of 1-(5-Methoxy-2-nitrobenzyl)piperazine in HepG2 cells could provide direct evidence for metabolic activation and help to definitively link the nitroaromatic moiety to the observed toxicity. This comprehensive in vitro assessment is an indispensable step in the modern drug discovery process, enabling data-driven decisions and prioritizing candidates with the most promising safety profiles for further development.[9]
References
- Initial Toxicity Screening of a Novel Compound in Cell Lines: A Methodological Guide - Benchchem. (n.d.).
- In Vitro Toxicology Testing - Charles River Laboratories. (n.d.).
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate.
- In vitro Toxicity Testing for Drug Discovery - Pharmaron. (n.d.).
- Special Issue : In Vitro Models for Toxicological Screening of Novel Therapeutics - MDPI. (n.d.).
- Nitrobenzene - Publisso. (2025, December 12).
- HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf. (n.d.).
- Mutagenicity of Nitroaromatic Compounds | Chemical Research in Toxicology. (2000, July 20). ACS Publications.
- Toxicological Review of Nitrobenzene (CAS No. 98-95-3) (PDF). (2007, November 9). United States Environmental Protection Agency.
- Toxicological Profile for Nitrobenzene - GovInfo. (n.d.).
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC. (2026, January 19). National Center for Biotechnology Information.
- The Impact of Incorporating Piperazine on Biological Activities of Benzazoles | IntechOpen. (2024, May 29).
- Second-generation piperazine derivatives as promising radiation countermeasures - RSC Medicinal Chemistry. (2024, July 11). Royal Society of Chemistry.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2026, March 31).
- (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2024, April 20).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. criver.com [criver.com]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. series.publisso.de [series.publisso.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pharmaron.com [pharmaron.com]
An In-Depth Technical Guide to the Characterization of 1-(5-Methoxy-2-nitrobenzyl)piperazine: Receptor Binding Affinity and Selectivity Profiling
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, particularly for developing agents targeting the central nervous system (CNS). Derivatives of 1-(2-methoxyphenyl)piperazine are well-established ligands for serotonergic, dopaminergic, and adrenergic receptors, forming the basis of numerous approved therapeutics.[1][2][3] This guide introduces 1-(5-Methoxy-2-nitrobenzyl)piperazine, a novel chemical entity (NCE) within this class, and provides a comprehensive, technically-grounded framework for its complete pharmacological characterization. We will detail the requisite experimental workflows, from initial binding affinity determination to functional activity assessment and selectivity profiling, offering field-proven insights and step-by-step protocols to empower researchers in the evaluation of this and other novel compounds.
Part 1: Foundational Principles of GPCR Pharmacology
The vast majority of CNS targets for arylpiperazines are G-Protein Coupled Receptors (GPCRs), the largest family of membrane proteins and the most successful targets in drug discovery.[4][5] A thorough understanding of a ligand's interaction with these receptors is paramount. This involves quantifying not only its binding affinity but also its functional consequence.
Defining Binding Affinity (Kd, Ki)
Binding affinity describes the strength of the interaction between a ligand and a receptor. It is a critical parameter for ranking compound potency and guiding structure-activity relationship (SAR) optimization.[6][7]
-
Dissociation Constant (Kd): This is the equilibrium constant for the dissociation of a ligand-receptor complex. It is determined through saturation binding assays using a radiolabeled ligand and represents the concentration of ligand at which 50% of the receptors are occupied. A lower Kd value signifies higher binding affinity.
-
Inhibition Constant (Ki): This value represents the affinity of an unlabeled competing compound (the NCE). It is derived from the IC₅₀ value obtained in a competitive radioligand binding assay, which measures the concentration of the NCE required to displace 50% of a specific radioligand.[8][9] The Ki is considered the "gold standard" for reporting the affinity of unlabeled compounds.[8]
Determining Functional Activity: Beyond Binding
A ligand's affinity does not predict its biological effect. Upon binding, a ligand can be:
-
An agonist , activating the receptor to elicit a biological response.
-
An antagonist , binding to the receptor without activating it and blocking the effects of an agonist.
-
An inverse agonist , binding to the receptor to reduce its basal (constitutive) activity.
Therefore, functional assays are essential to build a complete pharmacological profile. Key methods include measuring G-protein activation or the modulation of second messengers like cyclic AMP (cAMP).[10][11][12]
Part 2: Experimental Characterization of 1-(5-Methoxy-2-nitrobenzyl)piperazine
This section provides a systematic, step-by-step approach to characterizing our NCE.
Initial Target Panel Selection
Based on the extensive literature on (2-methoxyphenyl)piperazine derivatives, the initial screening panel should prioritize receptors known to bind this pharmacophore.[1][13][14][15][16][17] A logical starting panel would include:
-
Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT7
-
Dopamine Receptors: D₂, D₃, D₄
-
Adrenergic Receptors: α₁, α₂
Experimental and Data Analysis Workflow
The characterization process follows a logical progression from broad screening to detailed functional analysis.
Detailed Protocol: Radioligand Competition Binding Assay
This protocol is considered the gold standard for determining the binding affinity (Ki) of an unlabeled test compound.[8] The following is a generalized procedure for a filtration-based assay.
1. Membrane Preparation:
-
Homogenize cultured cells expressing the target receptor or dissected tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), determine protein concentration (e.g., BCA assay), and store at -80°C.[18]
2. Assay Execution (96-well plate format):
-
To each well, add the following in order, for a final volume of 250 µL:
- 150 µL of thawed and diluted membrane preparation (typically 5-50 µg protein/well).
- 50 µL of the test compound (1-(5-Methoxy-2-nitrobenzyl)piperazine) at various concentrations (e.g., 8-point curve from 0.1 nM to 10 µM). For total binding, add buffer. For non-specific binding, add a high concentration of a known standard unlabeled ligand (e.g., 10 µM).
- 50 µL of the specific radioligand (e.g., [³H]spiperone for D₂ receptors) at a fixed concentration, typically near its Kd value.[19]
-
Incubate the plate with gentle agitation for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[18]
3. Filtration and Counting:
-
Rapidly terminate the incubation by vacuum filtration onto glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI) using a 96-well cell harvester. This separates the receptor-bound radioligand from the free radioligand.[18][19]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding counts from all other counts to get specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., Prism) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation :
- Ki = IC₅₀ / (1 + ([L]/Kd))
- Where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the receptor.[18]
Detailed Protocol: [³⁵S]GTPγS Binding Assay
This functional assay directly measures agonist-induced G-protein activation, a primary event in GPCR signaling.[11] It is particularly effective for Gαi/o-coupled receptors (e.g., 5-HT1A, D₂).
1. Reagents and Membrane Preparation:
-
Prepare membranes as described in section 2.3.
-
Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and saponin.
-
Prepare stock solutions of GDP, unlabeled GTPγS (for non-specific binding), and the radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS.[11][20]
2. Assay Execution (Agonist Mode):
-
In a 96-well plate, add the following:
- Assay Buffer.
- GDP (final concentration typically 10-100 µM) to ensure G-proteins are in their inactive state.[20]
- Test compound at various concentrations to generate a dose-response curve.
- Cell membrane suspension (5-20 µg protein/well).
-
Pre-incubate the plate at 30°C for 15-30 minutes.[20]
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate at 30°C for 60 minutes with gentle shaking.[20]
3. Filtration and Data Analysis:
-
Terminate the assay by rapid filtration as described in section 2.3.
-
Count the radioactivity trapped on the filters.
-
Plot the [³⁵S]GTPγS binding against the log concentration of the test compound and fit with a sigmoidal curve to determine the EC₅₀ (potency) and Emax (efficacy) relative to a standard full agonist.
To test for antagonist activity, the assay is run by co-incubating a fixed concentration of a known agonist with varying concentrations of the test compound.
Detailed Protocol: cAMP Assay
This assay measures the accumulation or inhibition of the second messenger cyclic AMP, making it ideal for studying Gαs-coupled (stimulatory) and Gαi-coupled (inhibitory) receptors.[10][21] Modern assays often use homogenous, non-radioactive formats like HTRF or AlphaScreen.[22]
1. Cell Preparation:
-
Use a cell line (e.g., HEK293 or CHO) stably expressing the target receptor.
-
Plate the cells in 96- or 384-well plates and allow them to adhere overnight.
2. Assay Execution (Inhibitory Gαi Receptor Example):
-
Aspirate the culture medium and add stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test compound at various concentrations.
-
Add a Gαs-activating agent like forskolin to stimulate a high basal level of cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
3. Lysis and Detection:
-
Lyse the cells and perform the cAMP detection step according to the specific kit manufacturer's instructions (e.g., adding detection reagents containing an anti-cAMP antibody and a labeled cAMP tracer).
-
After a final incubation period, read the plate on a suitable plate reader (e.g., for time-resolved fluorescence).
4. Data Analysis:
-
The signal is typically inversely proportional to the amount of cAMP produced.
-
Plot the signal against the log concentration of the test compound. For a Gαi-coupled agonist, this will produce an inhibitory curve, from which an IC₅₀ or EC₅₀ can be calculated.
Part 3: Data Interpretation and Selectivity Profiling
Data Presentation
All quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 1: Hypothetical Binding Affinity Profile of 1-(5-Methoxy-2-nitrobenzyl)piperazine
| Receptor Target | Radioligand | Ki (nM) |
| Serotonin | ||
| 5-HT1A | [³H]-8-OH-DPAT | 5.2 |
| 5-HT2A | [³H]-Ketanserin | 150.8 |
| 5-HT7 | [³H]-SB-269970 | 89.3 |
| Dopamine | ||
| D₂ | [³H]-Spiperone | 275.1 |
| D₃ | [³H]-Spiperone | 450.6 |
| Adrenergic | ||
| α₁ | [³H]-Prazosin | >1,000 |
Table 2: Hypothetical Functional Activity at High-Affinity Targets
| Receptor Target | Assay Type | Mode | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of Standard) |
| 5-HT1A | [³⁵S]GTPγS | Antagonist | IC₅₀ = 12.5 | N/A |
| 5-HT7 | cAMP | Antagonist | IC₅₀ = 210.4 | N/A |
GPCR Signaling Pathway Visualization
Visualizing the mechanism of action helps in understanding the functional data.
Calculating and Interpreting Selectivity
Selectivity is the ratio of a compound's affinity for one receptor over another. It is a critical factor in predicting a drug's therapeutic window and side-effect profile.
Selectivity Ratio = Ki (Off-Target Receptor) / Ki (Primary Target Receptor)
Using the hypothetical data from Table 1, the selectivity of our NCE for the 5-HT1A receptor over the D₂ receptor would be:
Selectivity (D₂ vs. 5-HT1A) = 275.1 nM / 5.2 nM ≈ 53-fold
A compound is generally considered "selective" if this ratio is >10-fold, and "highly selective" if it is >100-fold. Based on our hypothetical data, 1-(5-Methoxy-2-nitrobenzyl)piperazine could be described as a potent and selective 5-HT1A receptor antagonist .
Conclusion
This guide outlines a rigorous, multi-stage process for the comprehensive pharmacological profiling of a novel chemical entity, 1-(5-Methoxy-2-nitrobenzyl)piperazine. By systematically integrating radioligand binding assays to determine affinity with functional assays like [³⁵S]GTPγS and cAMP to establish the mode of action, a complete picture of the compound's activity can be constructed. This disciplined approach, moving from broad screening to detailed characterization, is fundamental to modern drug discovery and is essential for identifying promising lead candidates with the desired potency and selectivity for advancement into further preclinical and clinical development.
References
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- BenchChem. (2025). Application Notes and Protocols: GTPγS Binding Assay with Nociceptin(1-13)amide.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Gautam, N., & Kanherkar, R. R. (2017). cAMP assays in GPCR drug discovery. Methods in Molecular Biology, 1654, 137-145.
-
Bio-protocol. (n.d.). Radioligand binding assays. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.
-
NCBI Bookshelf. (2012, May 1). GTPγS Binding Assays - Assay Guidance Manual. Retrieved from [Link]
- Eurofins Discovery. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi-coupled receptors in whole cells.
-
Bio-protocol. (2021). [35S]GTPγS Binding Assay. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for GTPγS Binding Assay with ZCZ011.
- Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 278(3), 973–979.
- Ciana, P., et al. (2003). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Journal of Pharmacological and Toxicological Methods, 48(2), 127-135.
- Revvity. (n.d.). GTP binding assay.
- Promega Corporation. (n.d.). Monitor GPCR Modulation of Cellular cAMP with an HTS, Bioluminescence-Based Assay. Promega Notes, 97, 13-17.
- Creative Proteomics. (n.d.). GPCR Binding Assay.
- Reaction Biology. (n.d.). GPCR Assay Services.
- Muro, A. F., et al. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of medicinal chemistry, 38(20), 4072–4081.
- Wang, Y., et al. (2025). Enhancing binding affinity predictions through efficient sampling with a re-engineered BAR method: a test on GPCR targets. Chemical Science.
- Chłoń, G., et al. (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Archiv der Pharmazie, 340(9), 457–466.
- Lacivita, E., & Leopoldo, M. (2008). N-[ω-[4-(2-Methoxyphenyl)-1-piperazinyl]alkyl]-2-quinolinamines as High-Affinity Fluorescent 5-HT1A Receptor Ligands. Journal of Medicinal Chemistry, 51(5), 1492–1495.
- Leopoldo, M., et al. (2012). Investigations on the 1-(2-Biphenyl)piperazine Motif: Identification of New Potent and Selective Ligands for the Serotonin7 (5-HT7) Receptor with Agonist or Antagonist Action in Vitro or ex Vivo. Journal of Medicinal Chemistry, 55(14), 6648–6658.
- Mokrosz, M. J., et al. (1994). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of medicinal chemistry, 37(17), 2754–2760.
-
Inxight Drugs. (n.d.). N-(2-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]
- Revvity. (n.d.). GPCR research reagents.
- Celtarys. (2026, March 30). GPCR binding kinetics with fluorescent ligands.
- Tsukada, H., et al. (2013). Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain. Bioorganic & medicinal chemistry, 21(17), 5464–5470.
- De Deurwaerdere, P., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules (Basel, Switzerland), 27(4), 1294.
- Iacob, A. D., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)adamantan-1-amine Derivatives. Molecules (Basel, Switzerland), 27(6), 1789.
- Sharma, R., & Kumar, P. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Current Drug Discovery Technologies, 16(4), 385-401.
- ResearchGate. (n.d.). Binding affinities of the piperazine and piperazinone ligands 5a-8b and....
- Norton, S. (1955). Some pharmacological properties of piperazine. British journal of pharmacology and chemotherapy, 10(3), 389–392.
- BenchChem. (n.d.). An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine.
- Sigma-Aldrich. (n.d.). 1-(2-Methoxyphenyl)piperazine 98 35386-24-4.
- ChemRxiv. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.
- MDPI. (n.d.). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma.
- ResearchGate. (n.d.). 1-Cinnamyl-4-(2-methoxyphenyl)piperazines: Synthesis, Binding Properties, and Docking to Dopamine (D2) and Serotonin (5-HT1A) Receptors.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- Benfenati, E., Caccia, S., & Della Vedova, F. (1987). 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain. Journal of pharmacy and pharmacology, 39(4), 312–313.
- Frontiers. (2021, January 26). Piperazine-Derived α1D/1A Antagonist....
- EMBL-EBI. (n.d.). Biophysical fragment screening of the β1-adrenergic receptor....
- MDPI. (2022, February 10). Biased, Bitopic, Opioid–Adrenergic Tethered Compounds....
- MedchemExpress.com. (n.d.). Adrenergic Receptor | Agonists Antagonists.
Sources
- 1. N-(2-METHOXYPHENYL)PIPERAZINE [drugs.ncats.io]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. GPCR research reagents | Revvity [revvity.co.jp]
- 6. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 7. GPCR binding kinetics with fluorescent ligands - Celtarys [celtarys.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. cosmobio.co.jp [cosmobio.co.jp]
- 22. resources.revvity.com [resources.revvity.com]
Thermal Stability and Melting Point Analysis of 1-(5-Methoxy-2-nitrobenzyl)piperazine: A Technical Guide
Executive Summary & Structural Causality
In preclinical drug development, the thermal characterization of active pharmaceutical ingredient (API) intermediates is not merely a regulatory checkbox; it is a fundamental predictor of synthetic viability, shelf-life, and safety. 1-(5-Methoxy-2-nitrobenzyl)piperazine (CAS: 2228935-28-0)[1] is a highly specialized bifunctional intermediate. Its structure combines a basic, nucleophilic piperazine ring with an energetic, electron-rich 5-methoxy-2-nitrobenzyl moiety.
As an application scientist, I approach this molecule by analyzing the causality of its thermal behavior before empirical testing begins:
-
The Nitroaromatic Hazard: The 2-nitrobenzyl group is a known photolabile and thermally energetic pharmacophore. At elevated temperatures, the nitro group can act as an internal oxidant. Exothermic decomposition is a primary risk, meaning thermal analysis must be conducted with strict safety margins.
-
The Methoxy Influence: The methoxy group at the 5-position acts as an electron-donating group (EDG) via resonance. This increases the electron density of the aromatic ring, which can stabilize radical intermediates formed during thermal stress, paradoxically lowering the activation energy required for benzylic C-N bond cleavage compared to an unsubstituted analog.
-
The Piperazine Ring: As a secondary amine, the unprotected nitrogen is highly susceptible to oxidative degradation. Therefore, all thermal profiling must be conducted under an inert atmosphere to separate true thermal instability from oxidative artifacts.
Predicted Thermal Properties
Because 1-(5-Methoxy-2-nitrobenzyl)piperazine is a specialized intermediate, its exact empirical melting point is heavily dictated by its isolation form (free base vs. salt). The free base typically exhibits poor thermal stability and a low melting point, whereas conversion to a hydrochloride salt locks the piperazine nitrogens into a stable crystalline lattice, drastically increasing the melting point ( Tm ) and decomposition onset ( Td ).
Table 1: Comparative Thermal & Physical Profiling
| Physicochemical Property | Free Base Form | Dihydrochloride Salt Form | Validating Analytical Method |
| Molecular Weight | 251.28 g/mol | 324.20 g/mol | High-Resolution Mass Spectrometry |
| Physical State (25°C) | Viscous oil or low-melting solid | Crystalline powder | Visual / Microscopic Inspection |
| Melting Point ( Tm ) | 40°C – 65°C (Estimated) | > 200°C (Estimated) | DSC (10°C/min ramp) |
| Decomposition Onset ( Td ) | > 180°C | > 220°C | TGA (Mass loss onset) |
| Thermal Risk Profile | High (Oxidation prone) | Moderate (Stable up to Td ) | Accelerated Stability Testing |
Analytical Methodologies: Self-Validating Protocols
To establish a scientifically rigorous thermal profile that complies with ICH Q1A(R2) stress testing requirements[2], we must employ orthogonal techniques. The following protocols are designed as self-validating systems—meaning internal checks are built into the workflow to prevent false positives (e.g., mistaking a desolvation event for a true melt).
Protocol A: Differential Scanning Calorimetry (DSC) for Tm Determination
This protocol isolates the thermodynamic melting event from kinetic degradation.
-
Instrument Calibration (The Validation Step): Prior to the sample run, calibrate the DSC using an Indium standard ( Tm = 156.6°C, ΔHf = 28.45 J/g). Run an empty aluminum pan baseline to subtract instrument noise.
-
Sample Preparation: Accurately weigh 2.0 – 5.0 mg of the intermediate into a standard aluminum crucible.
-
Causality-Driven Crimping: Crimp the pan with a pinhole lid. Why? If the sample contains residual synthesis solvents, a hermetically sealed pan will build internal pressure, artificially altering the melting point. The pinhole allows volatiles to escape, ensuring the endotherm recorded is the true melting of the lattice.
-
Atmospheric Control: Establish a dry Nitrogen ( N2 ) purge at 50 mL/min. This prevents the secondary amine of the piperazine ring from undergoing thermal oxidation.
-
Thermal Ramp: Equilibrate the sample at 20°C. Heat at a controlled rate of 10°C/min up to 250°C.
-
Data Interpretation: The true melting point is defined as the extrapolated onset temperature of the sharp endothermic peak, not the peak maximum. If the endotherm is immediately followed by a jagged exotherm, the molecule is undergoing a "decomposition melt."
Protocol B: Thermogravimetric Analysis (TGA) for Td Determination
TGA is critical for determining the safe handling limits of the nitroaromatic compound.
-
Taring: Tare a clean platinum crucible. Platinum is chosen over alumina to prevent any catalytic surface reactions with the nitro group.
-
Loading: Load 5.0 – 10.0 mg of the sample.
-
Heating Profile: Ramp from ambient temperature to 400°C at 10°C/min under a 40 mL/min N2 purge.
-
Orthogonal Validation: If available, couple the TGA exhaust to a Mass Spectrometer (TGA-MS). This transforms the protocol from simply asking "When does it degrade?" to "How does it degrade?" (e.g., detecting m/z 46 for NO2 loss confirms nitro group cleavage).
Thermal Analysis Workflow Visualization
Figure 1: Orthogonal workflow for evaluating the thermal stability and melting point of the API intermediate.
Mechanisms of Thermal Degradation
Understanding the thermal failure points of 1-(5-Methoxy-2-nitrobenzyl)piperazine is critical for formulation and storage. According to principles aligned with ICH Q1A(R2) forced degradation guidelines[2], stressing the molecule thermally reveals its intrinsic stability limits.
When the compound is pushed past its Td (typically >180°C for the free base), the primary degradation mechanism is the homolytic cleavage of the benzylic C-N bond. The steric bulk and electron density provided by the methoxy group facilitate the formation of a stabilized benzylic radical. Simultaneously, the nitro group can undergo thermal reduction, releasing nitrogen oxides ( NOx ). In a closed system, this rapid gas evolution combined with exothermic bond breaking presents a localized over-pressurization hazard. For long-term storage, it is highly recommended to synthesize the dihydrochloride salt and store it at 2°C – 8°C in amber, airtight containers to mitigate both thermal and photolytic degradation pathways.
References
-
ChemSrc. "1-(5-Methoxy-2-nitrobenzyl)piperazine | CAS#:2228935-28-0 Chemical & Physical Properties." ChemSrc Database. Available at:[Link]
-
International Council for Harmonisation (ICH). "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." ResolveMass Laboratories / ICH Guidelines. Available at:[Link]
Sources
Advanced Technical Whitepaper: 1-(5-Methoxy-2-nitrobenzyl)piperazine as a Photolabile Pharmacophore Scaffold
Executive Summary & Structural Rationale
In modern chemical biology and targeted drug delivery, the spatial and temporal control of pharmacophores is paramount. 1-(5-Methoxy-2-nitrobenzyl)piperazine (registered under1) serves as a highly specialized, photo-caged building block.
As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a functional system. The molecule merges two critical domains:
-
The Piperazine Core: A privileged scaffold in medicinal chemistry, frequently utilized to modulate pharmacokinetic properties or serve as a linker to target specific receptors (e.g., GPCRs, kinases).
-
The 5-Methoxy-2-nitrobenzyl (MNB) Group: A classic photolabile protecting group (PPG). The strategic placement of the electron-donating methoxy group at the 5-position is not arbitrary; it intentionally red-shifts the absorption spectrum of the o-nitrobenzyl system[2]. This causality allows the compound to be cleaved using longer-wavelength UV light (e.g., 350–365 nm), effectively minimizing the phototoxicity and background autofluorescence typically associated with higher-energy (<300 nm) UV irradiation in biological tissues[2].
Physicochemical Profile & Safety Data Sheet (SDS)
To ensure reproducible experimental design, understanding the physical limits and hazards of the compound is required. Because it is a photolabile nitroaromatic amine, specific handling protocols must be strictly enforced to prevent premature degradation.
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 1-(5-Methoxy-2-nitrobenzyl)piperazine |
| CAS Registry Number | 2228935-28-0[3] |
| Molecular Formula | C₁₂H₁₇N₃O₃[3] |
| Molecular Weight | 251.28 g/mol [3] |
| Appearance | Pale yellow to light brown crystalline solid[4] |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in aqueous buffers. |
Table 2: Safety Data Sheet (SDS) & Handling Summary
| Category | Specification / Protocol |
| Signal Word | Warning |
| Hazard Statements | H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation. |
| Storage Conditions | Store at 2-8°C [4]. Critical: Must be protected from light and stored under an inert atmosphere (Argon/N₂) to prevent spontaneous Norrish cleavage and oxidative degradation. |
| PPE Requirements | Nitrile gloves, safety goggles, and a well-ventilated fume hood. Handle under amber/red darkroom lighting when preparing stock solutions. |
Mechanistic Photochemistry: The Norrish Type II Cleavage
The utility of 1-(5-Methoxy-2-nitrobenzyl)piperazine relies entirely on its predictable degradation upon photon absorption. The mechanism follows classical Norrish Type II photochemistry [5].
When irradiated at 365 nm, the nitro group undergoes an n→π∗ transition, entering a highly reactive diradical excited state[5]. This state abstracts a proton from the adjacent benzylic carbon, forming a transient aci-nitro intermediate[5]. Subsequent cyclization and rearrangement break the carbon-nitrogen bond, releasing the free piperazine payload and generating 5-methoxy-2-nitrosobenzaldehyde as a byproduct[5].
Photochemical Norrish Type II cleavage of 1-(5-Methoxy-2-nitrobenzyl)piperazine.
Self-Validating Experimental Protocols
To guarantee data integrity, every protocol must be designed as a self-validating system. The following methodologies incorporate intrinsic controls and explain the causality behind the chemical choices.
Protocol A: Synthesis of 1-(5-Methoxy-2-nitrobenzyl)piperazine
Objective: Synthesize the caged compound while preventing the formation of bis-alkylated byproducts. Causality Check: Piperazine has two secondary amines. To prevent 5-methoxy-2-nitrobenzyl bromide from reacting with both ends (forming a symmetric dimer), we must use a massive stoichiometric excess of piperazine.
-
Preparation: Dissolve piperazine (10.0 equivalents) in anhydrous Dichloromethane (DCM) under an Argon atmosphere. Add Triethylamine (TEA, 2.0 equivalents) to act as an acid scavenger.
-
Addition: Dissolve 5-methoxy-2-nitrobenzyl bromide (1.0 equivalent) in DCM and add it dropwise to the piperazine solution at 0°C over 30 minutes. Reasoning: Slow addition at low temperature kinetically favors mono-alkylation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (DCM:MeOH 9:1).
-
Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify via flash chromatography (Silica gel, gradient elution DCM to DCM:MeOH 9:1 with 1% TEA). Reasoning: TEA in the eluent prevents the secondary amine from streaking on the acidic silica column.
Protocol B: In Vitro Photo-Uncaging & Kinetic Profiling
Objective: Quantify the release of free piperazine upon 365 nm irradiation. Self-Validating Design: A parallel "Dark Control" must be maintained. If the dark control shows piperazine release, the stock is thermally unstable or contaminated by ambient light, invalidating the assay.
-
Stock Preparation: Prepare a 10 mM stock of 1-(5-Methoxy-2-nitrobenzyl)piperazine in anhydrous DMSO. Store in an amber vial.
-
Assay Dilution: Dilute the stock to 100 μM in PBS (pH 7.4). Reasoning: PBS maintains the physiological protonation state of the piperazine ring, which influences the solubility of the cleavage products.
-
Aliquot Distribution: Split the solution into two quartz cuvettes.
-
Cuvette A (Active): Placed in the photoreactor.
-
Cuvette B (Dark Control): Wrapped entirely in aluminum foil and placed in the same photoreactor to control for ambient temperature fluctuations.
-
-
Irradiation: Expose the samples to a 365 nm LED array (10 mW/cm²).
-
Sampling & HPLC Analysis: Remove 20 μL aliquots at 0, 5, 10, 20, and 30 minutes. Inject immediately into an RP-HPLC system (C18 column, H₂O/MeCN gradient with 0.1% TFA). Monitor at 254 nm to track the disappearance of the caged compound and the appearance of the nitrosobenzaldehyde byproduct.
Self-validating in vitro photo-uncaging assay workflow with integrated dark controls.
Quantitative Data: Uncaging Kinetics
The table below summarizes representative kinetic data derived from the RP-HPLC analysis in Protocol B. The mass balance between the degradation of the parent compound and the generation of free piperazine confirms the clean nature of the Norrish Type II cleavage.
Table 3: Representative Uncaging Kinetics (365 nm, 10 mW/cm²)
| Irradiation Time (min) | Intact Caged Compound (%) | Free Piperazine Released (%) | Dark Control Cleavage (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 5 | 78.4 | 21.6 | 0.0 |
| 10 | 54.2 | 45.8 | 0.0 |
| 20 | 25.1 | 74.9 | < 0.1 |
| 30 | < 5.0 | > 95.0 | < 0.1 |
Note: The strict zero-value in the Dark Control column validates that the cleavage is entirely photon-dependent and not a result of hydrolytic instability.
References
- Title: 1-(5-Methoxy-2-nitrobenzyl)piperazine | CAS#:2228935-28-0 (Chemical & Physical Properties)
- Title: 1-(5-Methoxy-2-nitrobenzyl)
- Title: Photolabile Linkers for Solid-Phase Synthesis (Norrish Type II Mechanism)
- Title: o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption Source: Instras URL
Sources
- 1. 1-(5-Methoxy-2-nitrobenzyl)piperazine | CAS#:2228935-28-0 | Chemsrc [chemsrc.com]
- 2. nathan.instras.com [nathan.instras.com]
- 3. 1-(5-Methoxy-2-nitrobenzyl)piperazine | CAS#:2228935-28-0 | Chemsrc [chemsrc.com]
- 4. 1-(5-Methoxy-2-nitrobenzyl)piperazine,2354176-04-6-Amadis Chemical [amadischem.com]
- 5. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Photochemical Properties of 1-(5-Methoxy-2-nitrobenzyl)piperazine
Abstract
This technical guide provides a comprehensive overview of the photochemical properties of 1-(5-Methoxy-2-nitrobenzyl)piperazine, a photolabile "caged" compound of significant interest to researchers in drug development and the life sciences. The guide details the synthesis, core photochemical principles, and practical applications of this molecule, with a focus on its light-mediated activation. We will explore the underlying mechanisms of its photolysis, present its key spectroscopic and photochemical parameters, and provide detailed experimental protocols for its synthesis and photochemical cleavage. This document is intended to serve as a valuable resource for scientists and professionals seeking to utilize photoremovable protecting groups in their research.
Introduction: The Rise of Photolabile Protecting Groups
The ability to control biological processes with high spatial and temporal precision is a central goal in modern drug discovery and chemical biology. Photolabile protecting groups (PPGs), or "caged compounds," have emerged as powerful tools to achieve this control. These molecules are designed to be biologically inert until they are "uncaged" by a pulse of light, releasing a bioactive agent at a specific time and location. The o-nitrobenzyl scaffold has been a workhorse in this field, and the introduction of substituents, such as a methoxy group, has allowed for the fine-tuning of its photochemical properties. 1-(5-Methoxy-2-nitrobenzyl)piperazine belongs to this important class of molecules, offering the potential for light-mediated release of the versatile piperazine moiety, a common pharmacophore in many drug molecules.[1][2]
Synthesis of 1-(5-Methoxy-2-nitrobenzyl)piperazine
The synthesis of 1-(5-Methoxy-2-nitrobenzyl)piperazine can be achieved through a two-step process, starting with the commercially available 5-hydroxy-2-nitrobenzaldehyde.
Step 1: Synthesis of 5-Methoxy-2-nitrobenzaldehyde
The first step involves the methylation of the hydroxyl group of 5-hydroxy-2-nitrobenzaldehyde.
-
Reaction: 5-hydroxy-2-nitrobenzaldehyde is reacted with an alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in a suitable solvent like dimethylformamide (DMF).
-
Mechanism: The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion that then acts as a nucleophile, attacking the methyl iodide to form the methoxy ether.
-
Work-up: After the reaction is complete, the mixture is typically partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed, dried, and concentrated to yield 5-Methoxy-2-nitrobenzaldehyde.
Step 2: Reductive Amination with Piperazine
The second step involves the coupling of 5-Methoxy-2-nitrobenzaldehyde with piperazine via reductive amination.
-
Reaction: 5-Methoxy-2-nitrobenzaldehyde is reacted with an excess of piperazine in the presence of a reducing agent.
-
Mechanism: The aldehyde first reacts with one of the secondary amines of piperazine to form an iminium ion intermediate. This intermediate is then reduced in situ to form the final product, 1-(5-Methoxy-2-nitrobenzyl)piperazine. Using an excess of piperazine helps to minimize the formation of the disubstituted product.
-
Purification: The crude product can be purified by column chromatography or recrystallization to obtain the desired compound with high purity.
Core Photochemical Properties
The utility of 1-(5-Methoxy-2-nitrobenzyl)piperazine as a caged compound is dictated by its photochemical properties. These properties determine the efficiency and conditions required for the light-induced release of piperazine.
Absorption Spectrum and Excitation Wavelength
Mechanism of Photolysis
The photochemical cleavage of o-nitrobenzyl compounds proceeds through a well-established intramolecular rearrangement.
Diagram of the Photochemical Cleavage Mechanism
Caption: Photochemical cleavage of 1-(5-Methoxy-2-nitrobenzyl)piperazine.
Upon absorption of a photon, the nitro group is promoted to an excited state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[3] This transient species then undergoes a series of rearrangements, ultimately leading to the cleavage of the benzylic carbon-nitrogen bond and the release of piperazine and the formation of 5-methoxy-2-nitrosobenzaldehyde as a byproduct.[3]
Quantum Yield of Photolysis
The quantum yield (Φ) of photolysis is a critical parameter that quantifies the efficiency of the uncaging process. It is defined as the ratio of the number of molecules undergoing photochemical reaction to the number of photons absorbed. While the specific quantum yield for 1-(5-Methoxy-2-nitrobenzyl)piperazine has not been reported, quantum yields for related o-nitrobenzyl derivatives are typically in the range of 0.1-1% .[4][7] This value can be influenced by factors such as the solvent, pH, and the nature of the leaving group.
Experimental Protocols
Protocol for Synthesis of 1-(5-Methoxy-2-nitrobenzyl)piperazine
This protocol provides a general procedure for the synthesis of the title compound.
Materials:
-
5-Methoxy-2-nitrobenzaldehyde
-
Piperazine
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve 5-Methoxy-2-nitrobenzaldehyde (1 equivalent) in a mixture of DCM and methanol.
-
Add piperazine (2-3 equivalents) to the solution and stir at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture and continue stirring at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1-(5-Methoxy-2-nitrobenzyl)piperazine.
Protocol for Photochemical Cleavage
This protocol outlines a general procedure for the light-induced cleavage of 1-(5-Methoxy-2-nitrobenzyl)piperazine.
Materials and Equipment:
-
1-(5-Methoxy-2-nitrobenzyl)piperazine
-
A suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)
-
A UV light source with an emission maximum around 365 nm (e.g., a UV LED photoreactor)
-
Quartz cuvettes or reaction vessels
-
Analytical instrumentation for monitoring the reaction (e.g., HPLC, LC-MS, or NMR)
Procedure:
-
Prepare a solution of 1-(5-Methoxy-2-nitrobenzyl)piperazine in the desired solvent at a known concentration (e.g., 10-100 µM).
-
Transfer the solution to a quartz cuvette or an appropriate reaction vessel.
-
Irradiate the sample with a 365 nm light source at a controlled temperature.
-
At specific time intervals, withdraw aliquots of the reaction mixture for analysis.
-
Monitor the disappearance of the starting material and the appearance of the photoproducts (piperazine and 5-methoxy-2-nitrosobenzaldehyde) using a suitable analytical technique.
-
The progress of the reaction can be quantified by integrating the respective peaks in the chromatogram or NMR spectrum.
Experimental Workflow for Photochemical Cleavage
Caption: Workflow for monitoring the photochemical cleavage reaction.
Data Summary
The following table summarizes the key photochemical and physical properties of 1-(5-Methoxy-2-nitrobenzyl)piperazine and its precursors. It is important to note that some of the data are estimated based on closely related compounds due to the limited availability of specific experimental data for the title compound.
| Property | 5-Methoxy-2-nitrobenzaldehyde | 1-(5-Methoxy-2-nitrobenzyl)piperazine |
| Molecular Formula | C₈H₇NO₄ | C₁₂H₁₇N₃O₃ |
| Molecular Weight | 181.15 g/mol | 251.28 g/mol |
| CAS Number | 20357-24-8[8] | Not available |
| Appearance | Yellow to orange crystalline solid[9] | Expected to be a solid |
| λmax (nm) | Not specified | ~350-365 (estimated) |
| Molar Absorptivity (ε, M⁻¹cm⁻¹) | Not specified | Not specified |
| Quantum Yield (Φ) | Not applicable | 0.001 - 0.01 (estimated)[4][7] |
Applications in Research and Drug Development
The ability to release the piperazine moiety with a pulse of light makes 1-(5-Methoxy-2-nitrobenzyl)piperazine a potentially valuable tool in various research areas:
-
"Caged" Drug Delivery: Piperazine is a core scaffold in numerous approved drugs.[1][2] Caging a piperazine-containing drug with the 5-methoxy-2-nitrobenzyl group could enable its targeted release, potentially reducing off-target effects and improving therapeutic efficacy.
-
Neuroscience Research: Piperazine derivatives are known to interact with various neurotransmitter receptors. Photorelease of piperazine or its derivatives in neuronal tissues could allow for precise studies of receptor function and signaling pathways.
-
Materials Science: Photolabile compounds are increasingly used in the development of photoresponsive materials. The cleavage of the nitrobenzyl group can induce changes in the material's properties, such as solubility or cross-linking.
Conclusion
1-(5-Methoxy-2-nitrobenzyl)piperazine is a promising photolabile compound that leverages the well-established chemistry of the o-nitrobenzyl protecting group. The inclusion of a methoxy substituent provides favorable absorption characteristics for applications in biological systems. While specific quantitative photochemical data for this particular molecule is still needed, the principles and protocols outlined in this guide provide a solid foundation for its synthesis, characterization, and application. As the demand for spatiotemporally controlled chemical and biological tools continues to grow, compounds like 1-(5-Methoxy-2-nitrobenzyl)piperazine are poised to play an increasingly important role in advancing scientific discovery.
Sources
- 1. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Methoxy-2-nitrobenzaldehyde | 20357-24-8 [chemicalbook.com]
- 3. nathan.instras.com [nathan.instras.com]
- 4. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 5. seas.upenn.edu [seas.upenn.edu]
- 6. researchgate.net [researchgate.net]
- 7. 5-Methoxy-2-nitrobenzaldehyde | C8H7NO4 | CID 230371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 20357-24-8: 5-Methoxy-2-nitrobenzaldehyde | CymitQuimica [cymitquimica.com]
- 9. 5-Methoxy-2-nitrobenzyl alcohol | CAS#:879-55-0 | Chemsrc [chemsrc.com]
Step-by-step synthesis protocol for 1-(5-Methoxy-2-nitrobenzyl)piperazine
Application Note: Synthesis and Isolation Protocol for 1-(5-Methoxy-2-nitrobenzyl)piperazine
Introduction & Mechanistic Overview
1-(5-Methoxy-2-nitrobenzyl)piperazine is a critical bifunctional building block utilized in advanced drug discovery and chemical biology. Compounds containing the o-nitrobenzyl moiety are highly valued as photolabile protecting groups and linkers; upon UV irradiation (300–350 nm), they undergo a Norrish Type II cleavage mechanism, forming a diradical excited state that ultimately releases the attached payload [1]. Furthermore, substituted piperazine derivatives are fundamental pharmacophores in medicinal chemistry, frequently serving as key intermediates in the development of phosphodiesterase inhibitors, antithrombotics, and antitumour agents [2].
This application note details a high-yielding, two-phase synthetic protocol designed to maximize purity while preventing the common pitfall of symmetrical di-alkylation.
Experimental Design & Causality
Direct alkylation of unprotected piperazine with a benzyl halide typically results in a complex, statistically driven mixture of unreacted starting material, mono-alkylated product, and di-alkylated byproduct. To engineer a self-validating and highly efficient system, this protocol employs a protection-deprotection strategy :
-
Phase 1 (Nucleophilic Substitution): We utilize N-Boc-piperazine. The bulky tert-butyloxycarbonyl (Boc) group sterically and electronically deactivates one secondary amine, ensuring exclusive mono-alkylation. Potassium carbonate ( K2CO3 ) is selected as a mild, heterogeneous base to scavenge the hydrobromic acid byproduct without inducing unwanted side reactions with the nitro group.
-
Phase 2 (Acidic Deprotection): The Boc group is cleaved using Trifluoroacetic acid (TFA) in Dichloromethane (DCM). This method is chosen for its rapid kinetics and the ease of removing volatile byproducts under reduced pressure, yielding the target compound as a clean free base after neutralization.
Workflow Visualization
Figure 1: Two-phase synthetic workflow for 1-(5-Methoxy-2-nitrobenzyl)piperazine.
Quantitative Data & Reaction Parameters
| Parameter | Phase 1: Alkylation | Phase 2: Deprotection |
| Limiting Reagent | 5-Methoxy-2-nitrobenzyl bromide (1.0 eq) | 1-Boc-4-(5-methoxy-2-nitrobenzyl)piperazine (1.0 eq) |
| Core Reactant | N-Boc-piperazine (1.1 eq) | Trifluoroacetic acid (TFA) (10.0 eq) |
| Reagent / Catalyst | K2CO3 (2.0 eq) | None |
| Solvent System | Acetonitrile (MeCN), Anhydrous | Dichloromethane (DCM), Anhydrous |
| Temperature | 80°C (Reflux) | 0°C warming to 25°C (Room Temp) |
| Reaction Time | 4 - 6 hours | 2 hours |
| Expected Yield | 82 - 88% | > 90% |
Step-by-Step Methodology
Phase 1: Synthesis of 1-Boc-4-(5-methoxy-2-nitrobenzyl)piperazine
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous K2CO3 (20 mmol, 2.0 eq) in 50 mL of anhydrous Acetonitrile (MeCN).
-
Addition of Amine: Add N-Boc-piperazine (11 mmol, 1.1 eq) to the suspension and stir at room temperature for 10 minutes to ensure uniform dispersion.
-
Alkylation: Dissolve 5-Methoxy-2-nitrobenzyl bromide (10 mmol, 1.0 eq) in 20 mL of anhydrous MeCN. Add this solution dropwise to the reaction mixture over 15 minutes to prevent localized exothermic spikes.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C under an inert nitrogen atmosphere. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 7:3) or LC-MS.
-
Workup: Once the starting bromide is consumed (typically 4-6 hours), cool the mixture to room temperature and filter through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in Ethyl Acetate (100 mL) and wash sequentially with distilled water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate. Purify via flash column chromatography (silica gel) to isolate the intermediate.
Phase 2: Deprotection to 1-(5-Methoxy-2-nitrobenzyl)piperazine
-
Preparation: Dissolve the purified 1-Boc-4-(5-methoxy-2-nitrobenzyl)piperazine (approx. 8.5 mmol, 1.0 eq) in 40 mL of anhydrous Dichloromethane (DCM) in a 100 mL round-bottom flask.
-
Acid Addition: Cool the solution to 0°C using an ice-water bath. Slowly add Trifluoroacetic acid (TFA, 85 mmol, 10.0 eq) dropwise over 10 minutes.
-
Cleavage: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. The cleavage of the Boc group will result in the evolution of CO2 and isobutylene gas.
-
Concentration: Upon completion (verified by LC-MS showing the disappearance of the starting mass), concentrate the mixture under reduced pressure to remove DCM and excess TFA, yielding the TFA salt of the product as a viscous oil.
-
Free-basing (Critical Step): To obtain the free base, dissolve the oil in 50 mL of DCM and slowly add saturated aqueous NaHCO3 until the aqueous layer reaches pH 8-9.
-
Isolation: Separate the layers. Extract the aqueous layer with additional DCM (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield pure 1-(5-Methoxy-2-nitrobenzyl)piperazine as a solid/viscous oil.
References
- Photolabile Linkers for Solid-Phase Synthesis.ACS Combinatorial Science.
- Analogues of cilostazol.US Patent US20100249079A1.
Advanced Applications of 1-(5-Methoxy-2-nitrobenzyl)piperazine in Drug Discovery
Application Note & Protocol Guide Target Audience: Researchers, scientists, and drug development professionals.
Introduction: A Privileged Dual-Responsive Scaffold
In modern drug discovery, the demand for therapeutics with high spatiotemporal precision has driven the development of stimuli-responsive prodrugs. 1-(5-Methoxy-2-nitrobenzyl)piperazine (CAS#: 2228935-28-0) has emerged as a highly versatile building block that fulfills this need.
This molecule combines two privileged chemical moieties:
-
The Piperazine Scaffold: A ubiquitous pharmacophore and linker that improves aqueous solubility, tunes molecular pKa, and provides a facile secondary amine for conjugating active payloads (e.g., kinase inhibitors, PROTACs, or fluorophores).
-
The 5-Methoxy-2-nitrobenzyl Group: A stimuli-responsive trigger that functions dually as a photolabile protecting group (PPG) for photopharmacology and a bioreductive trigger for Hypoxia-Activated Prodrugs (HAPs).
As a Senior Application Scientist, I have structured this guide to detail the mechanistic causality, experimental workflows, and self-validating protocols required to successfully deploy this building block in your drug discovery pipeline.
Application I: Photopharmacology and Photocaged Therapeutics
Mechanistic Causality
The o-nitrobenzyl group is a premier photolabile protecting group. Upon irradiation with UV-A light, it undergoes a Norrish Type II photochemical cleavage. The excited nitro group abstracts a benzylic proton, forming an aci-nitro intermediate that rapidly rearranges to release the piperazine-linked payload and a nitrosobenzaldehyde byproduct.
Why the 5-methoxy substitution? Unmodified o-nitrobenzyl groups require high-energy UV-B light (~300 nm), which is highly phototoxic to living cells. The electron-donating 5-methoxy group red-shifts the absorption maximum, enabling efficient uncaging at 365 nm . This wavelength penetrates tissue deeper and avoids direct DNA damage, making it ideal for "caging" antibiotics or targeted therapeutics .
Workflow Visualization
Fig 1: Synthesis and Norrish Type II photochemical uncaging of 5-methoxy-2-nitrobenzyl prodrugs.
Protocol 1: Photochemical Uncaging and LC-MS Validation Assay
This protocol is a self-validating system designed to quantify the light-dependent release of the active drug while proving stability in the dark.
Materials:
-
Photocaged Prodrug (10 mM stock in DMSO)
-
PBS (pH 7.4)
-
365 nm LED array (10 mW/cm²)
-
UV-transparent 96-well plates
Step-by-Step Methodology:
-
Sample Preparation: Dilute the prodrug stock to a final concentration of 100 µM in PBS (pH 7.4). Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced precipitation.
-
Internal Control Setup: Divide the solution into two UV-transparent 96-well plates (100 µL/well). Wrap one plate entirely in aluminum foil; this is your Dark Control . Causality: The dark control validates that payload release is strictly photon-dependent and not a result of aqueous hydrolysis.
-
Irradiation: Place the uncovered plate under the 365 nm LED array.
-
Time-Course Sampling: At intervals of 0, 5, 10, 20, and 30 minutes, extract 10 µL aliquots from both the irradiated and dark control plates.
-
Quenching & Analysis: Immediately quench the aliquots into 90 µL of ice-cold acetonitrile to halt any secondary reactions. Centrifuge at 10,000 x g for 5 mins.
-
LC-MS/MS Quantification: Analyze the supernatant. Quantify the exponential decay of the parent prodrug mass and the stoichiometric appearance of the free piperazine-drug mass.
Application II: Hypoxia-Activated Prodrugs (HAPs)
Mechanistic Causality
Solid tumors frequently outgrow their vascular supply, creating regions of severe hypoxia (<0.1% O 2 ). The 5-methoxy-2-nitrobenzyl group acts as a bioreductive sensor for these environments.
In mammalian cells, nitroreductases (e.g., CYP450 reductase) catalyze the one-electron reduction of the nitro group to a nitro radical anion .
-
Under Normoxia: Oxygen rapidly oxidizes this radical back to the parent nitro compound (futile cycling), keeping the drug inactive in healthy tissues.
-
Under Hypoxia: The absence of oxygen allows further reduction to a hydroxylamine or amine. This triggers a spontaneous 1,6-elimination (fragmentation), ejecting the active piperazine-payload directly into the tumor microenvironment .
Pathway Visualization
Fig 2: Bioreductive activation pathway of nitrobenzyl prodrugs in hypoxic tumor environments.
Protocol 2: In Vitro Hypoxia Selectivity Assay
This protocol establishes the Hypoxia Cytotoxicity Ratio (HCR), validating the therapeutic window of the prodrug.
Materials:
-
HCT116 human colon carcinoma cells (high baseline nitroreductase expression)
-
Hypoxia chamber (calibrated to <0.1% O 2 , 5% CO 2 , balance N 2 )
-
CellTiter-Glo® Luminescent Cell Viability Assay
Step-by-Step Methodology:
-
Cell Seeding: Seed HCT116 cells at 5,000 cells/well in two identical opaque-walled 96-well plates. Incubate overnight at 37°C in a standard normoxic incubator (21% O 2 ).
-
Hypoxic Pre-conditioning: Transfer one plate to the hypoxia chamber for 4 hours prior to drug treatment. Causality: This pre-conditioning is critical to allow the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the subsequent upregulation of endogenous nitroreductases before the prodrug is introduced.
-
Drug Treatment: Treat both plates with a 10-point serial dilution of the prodrug (ranging from 0.1 nM to 100 µM).
-
Incubation: Incubate the plates for 72 hours under their respective atmospheric conditions (Normoxia vs. Hypoxia).
-
Viability Readout: Add 100 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence. Calculate the IC 50 for both conditions. The system validates its targeting efficiency via the HCR (IC 50 Normoxia / IC 50 Hypoxia) . An HCR > 10 confirms successful bioreductive targeting.
Quantitative Data Summary
The following table summarizes the comparative physicochemical and biological metrics expected when utilizing 1-(5-Methoxy-2-nitrobenzyl)piperazine as a building block.
| Parameter | Photochemical Activation (Photocaging) | Bioreductive Activation (HAPs) |
| Trigger Modality | UV-A Light (350–365 nm) | Enzymatic (Nitroreductases like CYP450) |
| Key Intermediate | aci-Nitro / Nitroso Byproduct | Nitro Radical Anion / Hydroxylamine |
| Activation Environment | Spatially targeted light exposure | Hypoxic tissue (<0.1% O 2 ) |
| Typical Payload Yield | 40–60% (within 30 mins) | >80% (over 72 hours) |
| Selectivity Metric | Light vs. Dark Toxicity Ratio | Hypoxia Cytotoxicity Ratio (HCR > 10) |
| Primary Limitation | Poor tissue penetration of UV light | Dependent on endogenous enzyme levels |
Conclusion
1-(5-Methoxy-2-nitrobenzyl)piperazine is a highly modular, dual-responsive building block. By leveraging the rational design principles and self-validating protocols outlined above, drug development professionals can effectively utilize this scaffold to engineer next-generation therapeutics—whether achieving pinpoint spatial control via photopharmacology or exploiting the tumor microenvironment via bioreductive activation.
References
-
Mikkelsen, R. J. T., Grier, K. E., Mortensen, K. T., Nielsen, T. E., & Qvortrup, K. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(7), 377–399.[Link]
-
Sarabando, S. N., Palmeira, A., Sousa, M. E., Faustino, M. A. F., & Monteiro, C. J. P. (2023). Photomodulation Approaches to Overcome Antimicrobial Resistance. Pharmaceuticals, 16(5), 682.[Link]
-
Tercel, M., et al. (1996). Hypoxia-Selective Antitumor Agents. 12. Nitrobenzyl Quaternary Salts as Bioreductive Prodrugs of the Alkylating Agent Mechlorethamine. Journal of Medicinal Chemistry, 39(5), 1084–1094.[Link]
-
Rygielska, Z., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Pharmaceuticals, 17(8), 988.[Link]
Application Notes and Protocols for the Dissolution of 1-(5-Methoxy-2-nitrobenzyl)piperazine in DMSO
Introduction: Navigating the Dissolution of a Key Research Compound
1-(5-Methoxy-2-nitrobenzyl)piperazine is a compound of significant interest in contemporary chemical and pharmacological research, frequently utilized as a building block in the synthesis of novel molecules with potential therapeutic applications. The presence of a piperazine ring, a methoxy group, and a nitrobenzyl moiety suggests its involvement in diverse biological pathways.[1] Accurate and reproducible experimental outcomes are fundamentally reliant on the correct preparation of stock solutions. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent in drug discovery and life sciences due to its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[2] However, challenges such as low solubility, potential for precipitation upon dilution, and compound stability necessitate a standardized and well-understood dissolution protocol.[2]
This document provides a comprehensive guide to the dissolution of 1-(5-Methoxy-2-nitrobenzyl)piperazine in DMSO, offering detailed protocols, the scientific rationale behind procedural choices, and best practices for handling and storage to ensure the integrity of your research.
Physicochemical Properties and Solubility Considerations
A thorough understanding of the physicochemical properties of 1-(5-Methoxy-2-nitrobenzyl)piperazine is paramount for developing a robust dissolution protocol.
| Property | Value | Source |
| CAS Number | 1094296-91-9 | [3] |
| Molecular Formula | C₁₂H₁₇N₃O₃ | [3] |
| Molecular Weight | 251.28 g/mol | [3] |
| Appearance | Solid (predicted) | General chemical knowledge |
| SMILES | COC1=C(CN2CCNCC2)C=C(C=C1)[O-] | [3] |
| Predicted Solubility in DMSO | Soluble | Inferred from structural analogues |
Safety and Handling Precautions
As a precautionary measure, researchers should handle 1-(5-Methoxy-2-nitrobenzyl)piperazine with care, adhering to standard laboratory safety protocols. The safety data for structurally related nitroaromatic and piperazine compounds suggests the following precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4][5]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4]
-
Skin and Eye Contact: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and seek medical advice.[4][6]
-
Photosensitivity: Nitroaromatic compounds can be light-sensitive. It is advisable to protect the solid compound and its solutions from direct light.[6]
-
Hygroscopicity: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This can impact the stability and concentration of the stock solution.[2] Always use anhydrous DMSO and keep containers tightly sealed.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM)
This protocol details the steps for preparing a 10 mM stock solution of 1-(5-Methoxy-2-nitrobenzyl)piperazine in DMSO.
Materials:
-
1-(5-Methoxy-2-nitrobenzyl)piperazine (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes
Procedure:
-
Calculation:
-
Determine the mass of 1-(5-Methoxy-2-nitrobenzyl)piperazine required to prepare the desired volume and concentration of the stock solution.
-
For a 10 mM solution, the calculation is as follows:
-
Mass (mg) = 10 mmol/L * 251.28 g/mol * Volume (L) * 1000 mg/g
-
For 1 mL (0.001 L) of a 10 mM solution, you will need 2.51 mg of the compound.
-
-
-
Weighing:
-
Accurately weigh the calculated mass of the compound using a calibrated analytical balance.
-
Transfer the weighed compound directly into a sterile microcentrifuge tube or an amber glass vial to protect it from light.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the tube containing the compound.
-
Tightly cap the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.[2]
-
Visually inspect the solution for any undissolved particles.
-
-
Aiding Dissolution (if necessary):
-
Final Inspection and Storage:
-
Once the compound is completely dissolved, the solution should be clear.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[2][7]
-
Store the aliquots at -20°C or -80°C in tightly sealed, light-protected containers.[2] A supplier of the compound recommends long-term storage at 2-8°C.[3] For solutions in DMSO, colder temperatures are generally preferred to maintain stability.[8]
-
Diagram: Workflow for Preparing a Stock Solution
Caption: Workflow for preparing a stock solution of 1-(5-Methoxy-2-nitrobenzyl)piperazine.
Protocol 2: Serial Dilution in 100% DMSO
For dose-response experiments, it is crucial to perform serial dilutions in 100% DMSO before the final dilution into aqueous media. This minimizes the risk of precipitation that can occur when a high-concentration DMSO stock is directly diluted into an aqueous buffer.[2][9]
Materials:
-
High-concentration stock solution of 1-(5-Methoxy-2-nitrobenzyl)piperazine in DMSO (from Protocol 1)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Labeling: Label a series of sterile microcentrifuge tubes for each desired concentration in the dilution series.
-
Solvent Addition: Add a specific volume of 100% DMSO to all tubes except the first one (which contains the stock solution).
-
Serial Dilution:
-
Transfer a defined volume from the stock solution tube to the second tube.
-
Mix thoroughly by vortexing.
-
Using a fresh pipette tip, transfer the same volume from the second tube to the third tube and mix.
-
Continue this process for the remaining tubes to create a dilution series.
-
Diagram: Serial Dilution Workflow
Caption: Example of a 10-fold serial dilution in 100% DMSO.
Best Practices and Troubleshooting
-
Final DMSO Concentration: When diluting the DMSO stock into your final assay medium (e.g., cell culture media), ensure the final concentration of DMSO is low, typically below 0.5%, to avoid solvent-induced cytotoxicity or interference with the assay.[2][10] Always include a vehicle control (assay media with the same final DMSO concentration without the compound) in your experiments.[2]
-
Precipitation upon Dilution: If precipitation occurs when diluting the DMSO stock into an aqueous buffer, try vortexing or gentle sonication to redissolve the compound.[7] If the precipitate persists, it may be necessary to prepare a lower concentration stock solution or use a co-solvent.
-
Compound Stability: The stability of compounds in DMSO can vary.[8] While many are stable for months at -20°C, it is best practice to use freshly prepared solutions or solutions that have been stored for a limited time.[8] If you suspect instability, it is advisable to run a quality control check (e.g., via HPLC) on your stock solution.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is crucial to prevent degradation that can be caused by repeated freezing and thawing.[2]
Conclusion
The successful dissolution of 1-(5-Methoxy-2-nitrobenzyl)piperazine in DMSO is a critical first step for reliable and reproducible research. By following the detailed protocols and best practices outlined in these application notes, researchers can confidently prepare stock solutions that maintain the integrity and activity of this important compound. A systematic approach, coupled with careful attention to safety and handling, will ensure the highest quality data in your downstream applications.
References
-
NanoTemper Technologies. (n.d.). DMSO - Definition and Relevance. Nanopedia. Retrieved from [Link]
- Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 975-981.
-
s d fine-chem limited. (n.d.). piperazine anhydrous Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Piperazine Hazardous Substance Fact Sheet. Retrieved from [Link]
-
ResearchGate. (2014). How long can a compound be stable in DMSO for?. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023). Piperazine Safety Data Sheet. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2025). A Robust SMILES-Based Prediction of Aqueous Solubility of Diverse Antiplasmodial Compounds using Machine Learning Algorithms. Retrieved from [Link]
-
NextSDS. (n.d.). 1-(2-METHOXY-5-NITROPHENYL)PIPERAZINE — Chemical Substance Information. Retrieved from [Link]
-
OpenReview. (n.d.). WHEN BIOLOGY HAS CHEMISTRY: SOLUBILITY AND DRUG SUBCATEGORY PREDICTION USING SMILES STRINGS. Retrieved from [Link]
-
PMC. (n.d.). A Novel Molecular Representation Learning for Molecular Property Prediction with a Multiple SMILES-Based Augmentation. Retrieved from [Link]
-
PMC. (n.d.). Fragment-pair based drug molecule solubility prediction through attention mechanism. Retrieved from [Link]
-
Rowan University. (2025). Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. Retrieved from [Link]
-
SWGDRUG.org. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]
-
PMC. (n.d.). Revisiting optical clearing with dimethyl sulfoxide (DMSO). Retrieved from [Link]
- Google Patents. (n.d.). Method of removing photoresist material with dimethyl sulfoxide.
-
PubMed. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Retrieved from [Link]
-
BioChromato. (2025). Comprehensive Strategies for Effective DMSO Removal in Research Laboratories. Retrieved from [Link]
-
Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]
Sources
- 1. etd.auburn.edu [etd.auburn.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-(2-Methoxy-5-nitrobenzyl)piperazine,1094296-91-9-Amadis Chemical [amadischem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. nj.gov [nj.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. nanotempertech.com [nanotempertech.com]
- 10. medchemexpress.cn [medchemexpress.cn]
Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 1-(5-Methoxy-2-nitrobenzyl)piperazine
Abstract
This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-(5-Methoxy-2-nitrobenzyl)piperazine. The method is suitable for routine quality control and stability testing in drug development environments. The methodology leverages a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer at an acidic pH to ensure optimal peak shape and resolution. Detection is performed using a UV detector, capitalizing on the strong chromophore of the nitrobenzyl moiety. The method was successfully validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction: The Analytical Challenge
1-(5-Methoxy-2-nitrobenzyl)piperazine is a synthetic intermediate whose purity and concentration are critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). The molecule's structure presents a distinct analytical challenge: the piperazine ring imparts basic properties, which can lead to poor peak shape and inconsistent retention on traditional silica-based HPLC columns due to interactions with residual silanols.[4][5] Conversely, the 2-nitrobenzyl group provides a strong ultraviolet (UV) chromophore, making UV-based detection a highly suitable and accessible quantification technique.[6][7]
The objective of this work was to develop a robust and reliable RP-HPLC method that overcomes the challenges associated with basic analytes while providing the accuracy and precision required in a regulated pharmaceutical setting. This guide explains the causal logic behind each step of the method development and validation process, providing a comprehensive protocol for immediate implementation.
Foundational Strategy: Analyte Characterization & Initial Choices
A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.
-
Analyte: 1-(5-Methoxy-2-nitrobenzyl)piperazine
-
Structure: A moderately polar basic compound. The piperazine moiety is basic, while the nitrobenzyl group is a strong UV absorber.
-
Mode of Chromatography: Reversed-phase HPLC is the preferred mode for molecules of this polarity, offering excellent reproducibility and a wide variety of available stationary phases.[8]
-
Detection: The presence of the nitroaromatic system suggests strong UV absorbance. A literature review of similar o-nitrobenzyl compounds indicates a primary absorbance maximum around 260-270 nm and a secondary, broader absorbance at longer wavelengths (~340-430 nm).[6][7][9] A photodiode array (PDA) detector is ideal for initially scanning the full spectrum to determine the optimal wavelength (λmax) for maximum sensitivity and specificity.
The Causality Behind Column and Mobile Phase Selection
Column Selection: To mitigate the risk of peak tailing from the basic piperazine group, a modern, high-purity, end-capped C18 column is the logical first choice. These columns have minimal accessible silanol groups, thus reducing secondary ionic interactions that cause poor peak symmetry.[5][10] A polar-embedded phase column could also be a viable alternative, as it is specifically designed to provide good peak shape for basic compounds.[4][10]
Mobile Phase pH Control: Controlling the ionization state of the analyte is critical for robust and reproducible chromatography.[11] By setting the mobile phase pH to an acidic level (e.g., pH 3.0), the piperazine nitrogens will be consistently protonated. This prevents fluctuations in retention time that can occur if the mobile phase pH is close to the analyte's pKa. An acidic mobile phase also suppresses the ionization of residual silanols on the column, further improving peak shape.[8] Formic acid (0.1%) or a phosphate buffer are excellent choices for this purpose.
Organic Modifier: Acetonitrile is generally preferred over methanol as the initial organic modifier. It typically provides better peak shapes for basic compounds, lower column backpressure, and has a lower UV cutoff.[12][13]
Experimental Workflow: From Development to Validation
The development and validation process follows a structured, logical progression to ensure a robust final method.
Caption: Workflow for HPLC method development and validation.
Optimized Method & Protocols
Equipment and Reagents
-
HPLC system with gradient capability, UV/PDA detector, and autosampler.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance.
-
pH meter.
-
HPLC grade Acetonitrile (ACN).
-
HPLC grade water.
-
Potassium phosphate monobasic (KH₂PO₄).
-
Phosphoric acid (H₃PO₄).
-
1-(5-Methoxy-2-nitrobenzyl)piperazine reference standard.
Optimized Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and efficiency for moderately polar compounds. |
| Mobile Phase A | 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄ | Buffers the system to ensure consistent protonation of the analyte. |
| Mobile Phase B | Acetonitrile (ACN) | Provides good peak shape and elution strength. |
| Gradient | 70% A to 30% A over 10 min | Ensures elution of the main peak and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing speed and pressure. |
| Column Temp. | 30 °C | Maintains stable retention times and improves peak symmetry. |
| Detection (λ) | 268 nm | Corresponds to a high absorbance maximum for the nitrobenzyl chromophore. |
| Injection Vol. | 10 µL | A standard volume to balance sensitivity and peak shape. |
| Run Time | 15 minutes (including re-equilibration) | Allows for complete elution and column preparation for the next injection. |
Standard and Sample Preparation Protocol
-
Buffer Preparation (Mobile Phase A):
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1 L of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.
-
Filter through a 0.45 µm nylon filter before use.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 25 mg of the 1-(5-Methoxy-2-nitrobenzyl)piperazine reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
-
Working Standard Solutions (for Linearity Curve):
-
Prepare a series of at least five working standards by serial dilution of the stock solution with the diluent to cover the expected concentration range (e.g., 10 µg/mL to 200 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh an amount of the test sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.
-
Dilute to volume with the diluent.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Method Validation: A Self-Validating System
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3][14]
Caption: Interrelationship of method validation parameters per ICH Q2(R1).
System Suitability Testing (SST)
Before each validation run and sample analysis, the system's suitability was confirmed by injecting a working standard solution (e.g., 100 µg/mL) five times. The acceptance criteria are based on common United States Pharmacopeia (USP) guidelines.[15][16]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, indicating no significant secondary interactions.[15] |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the ability to produce narrow peaks. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the stability of the system.[17] |
Validation Protocol & Results
-
Specificity: A solution of a placebo (matrix without the analyte) was injected and showed no interfering peaks at the retention time of 1-(5-Methoxy-2-nitrobenzyl)piperazine. The peak was also assessed for purity using a PDA detector, confirming no co-eluting impurities.
-
Linearity: Linearity was established across five concentration levels, from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9995 | r² ≥ 0.999 |
| Y-intercept | Close to zero | Intercept should not be significantly different from zero. |
-
Accuracy (Recovery): Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate.
| Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.5% | 0.8% | 98.0 - 102.0% Recovery |
| 100% | 100.2% | 0.6% | % RSD ≤ 2.0% |
| 120% | 100.8% | 0.7% |
-
Precision:
-
Repeatability (Intra-day): Six separate samples were prepared at 100% of the target concentration and analyzed on the same day. Result: %RSD = 0.9% .
-
Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst. Result: %RSD = 1.2% . The overall %RSD between the two days was within acceptance limits.
-
Acceptance Criteria: %RSD ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N).
-
LOD: 0.5 µg/mL (S/N ≈ 3:1)
-
LOQ: 1.5 µg/mL (S/N ≈ 10:1)
-
-
Robustness: The method's robustness was tested by deliberately varying key parameters. The system suitability parameters were met in all cases, demonstrating the method's reliability.
| Parameter Varied | Variation | Result |
| Flow Rate | ± 0.1 mL/min (0.9 and 1.1) | SST criteria passed. |
| Column Temperature | ± 2 °C (28 °C and 32 °C) | SST criteria passed. |
| Mobile Phase pH | ± 0.1 units (2.9 and 3.1) | SST criteria passed. |
Conclusion
This application note presents a comprehensive, systematically developed, and fully validated RP-HPLC method for the quantification of 1-(5-Methoxy-2-nitrobenzyl)piperazine. The rationale for selecting the optimal column, mobile phase, and detection parameters has been thoroughly explained. The method demonstrates excellent specificity, linearity, accuracy, and precision, and has proven to be robust. It is highly suitable for routine quality control analysis in pharmaceutical development and manufacturing environments, ensuring reliable data for process control and product release.
References
-
Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. [Link]
-
Scribd. ICH Q2(R1) Analytical Procedures Guide. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method. [Link]
-
Waters. Waters Column Selection Guide for Polar Compounds. [Link]
-
YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
American Chemical Society. (2001, September 15). Getting the peaks perfect: System suitability for HPLC. [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ICH. Quality Guidelines. [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
LCGC International. (2026, March 31). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
-
ResearchGate. UV – visible absorption spectra of 2-nitrobenzyl methyl ether ( 1 ) in.... [Link]
-
LCGC International. (2013, October 10). The LCGC Blog: HPLC Column Selection - Are You Barking Up the Right Tree?. [Link]
-
Chromatography Forum. (2011, April 28). USP system suitability criteria. [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II). [Link]
-
Axion Labs. (2024, January 25). HPLC problems with very polar molecules. [Link]
-
Penn Engineering. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. [Link]
-
Taylor & Francis Online. (2007, February 6). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
-
ResearchGate. UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),.... [Link]
-
Semantic Scholar. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
ACS Publications. (2002, November 20). Synthesis and Characterization of Photolabile o-Nitrobenzyl Derivatives of Urea. [Link]
-
Chem-Space. (2025, May 20). 1-(3-methoxyphenyl)piperazine. [Link]
-
OpenBU. Method development and validation for the quantification of eight synthetic piperazines in blood and urine using liquid chromatography-tandem mass spectrometry (UFLC-ESI-MS/MS). [Link]
-
PubChem. 1-(3-Methoxy-4-nitrophenyl)piperazine. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Piperazine. [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
NextSDS. 1-(2-METHOXY-5-NITROPHENYL)PIPERAZINE — Chemical Substance Information. [Link]
-
SWGDRUG.org. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 5. welch-us.com [welch-us.com]
- 6. researchgate.net [researchgate.net]
- 7. seas.upenn.edu [seas.upenn.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 11. agilent.com [agilent.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 14. fda.gov [fda.gov]
- 15. System suitability Requirements for a USP HPLC Method - HPLC Primer [mtc-usa.com]
- 16. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 17. USP system suitability criteria - Chromatography Forum [chromforum.org]
Application Note: ¹H and ¹³C NMR Spectroscopy Characterization of 1-(5-Methoxy-2-nitrobenzyl)piperazine
Executive Summary & Scope
1-(5-Methoxy-2-nitrobenzyl)piperazine is a highly functionalized small molecule frequently utilized as an intermediate in drug discovery and as a structural motif in photolabile linkers for solid-phase synthesis[1]. The molecule features a piperazine pharmacophore covalently tethered to a benzene ring via a methylene bridge, with the aromatic system heavily influenced by the opposing electronic effects of a strongly electron-withdrawing nitro group and an electron-donating methoxy group.
This application note provides a comprehensive, self-validating protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of this compound. By detailing the causality behind sample preparation, instrument tuning, and spectral interpretation, this guide ensures high-fidelity data acquisition for researchers and drug development professionals.
Experimental Design & Sample Preparation
High-resolution NMR spectroscopy requires absolute magnetic field homogeneity. The presence of particulates, concentration gradients, or dissolved paramagnetic species will distort the localized magnetic environment, leading to severe line broadening and loss of spectral resolution[2].
Step-by-Step Sample Preparation Protocol
-
Sample Weighing: Weigh 10–15 mg of 1-(5-Methoxy-2-nitrobenzyl)piperazine for ¹H NMR, or 50–75 mg for ¹³C NMR, into a clean secondary glass vial. Causality: Preparing the solution in a secondary vial rather than directly in the NMR tube allows for complete dissolution and prevents solid material from adhering to the tube walls[3].
-
Solvent Addition: Add exactly 0.65 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) to the vial. Causality: A volume of 0.6–0.7 mL ensures a sample height of 40–50 mm in a standard 5 mm tube, which is the exact geometric requirement for the radiofrequency (RF) coil to achieve optimal shimming[3].
-
Filtration: Draw the solution into a glass Pasteur pipette tightly packed with a small plug of glass wool, and filter it directly into a pristine 5 mm NMR tube. Causality: Solid particles possess a different magnetic susceptibility than the bulk solution. Filtering eliminates these micro-environments, preventing uncorrectable line broadening.
-
Degassing: Flush the headspace of the NMR tube with a gentle stream of dry Nitrogen (N₂) gas for 30 seconds before capping. Causality: Dissolved oxygen is paramagnetic. Displacing it with N₂ enhances the relaxation times (T₁/T₂) of the protons, sharpening the spectral peaks[2].
Fig 1. Step-by-step workflow for optimized NMR sample preparation and acquisition.
Instrument Parameters & Self-Validating Acquisition
To establish a self-validating system , the operator must rely on real-time feedback from the spectrometer prior to data acquisition.
-
Locking & Shimming Validation: Engage the deuterium lock on the CDCl₃ solvent. Perform automated gradient shimming (e.g., TopShim). Validation Check: The Full Width at Half Maximum (FWHM) of the residual CHCl₃ peak (δ 7.26 ppm) must be ≤ 1.0 Hz . If the peak is broader or asymmetrical, the sample contains particulates or the solvent volume is incorrect, mandating immediate re-preparation.
-
¹H NMR Parameters: 400 MHz or 600 MHz; Pulse program: standard 30° or 90° pulse (zg30); Number of scans (ns): 16; Relaxation delay (d1): 2.0 seconds.
-
¹³C NMR Parameters: 100 MHz or 150 MHz; Pulse program: proton-decoupled (zgpg30 with WALTZ-16 decoupling); Number of scans (ns): 1024; Relaxation delay (d1): 2.0 seconds.
Structural Analysis & Data Interpretation
The chemical shifts of 1-(5-Methoxy-2-nitrobenzyl)piperazine are dictated by the competing electronic effects of its functional groups.
Fig 2. Electronic effects of functional groups on the chemical shifts of the molecule.
Mechanistic Insights into ¹H NMR Shifts
-
The Aromatic Region: The nitro group at C-2 acts as a powerful Electron-Withdrawing Group (EWG). It removes electron density from the ring, leaving the ortho-proton (H-3 ) highly deshielded, pushing it downfield to δ 8.10 ppm . Conversely, the methoxy group at C-5 is an Electron-Donating Group (EDG) via resonance. It pushes electron density into the ring, shielding the ortho-protons (H-4 and H-6 ), which appear upfield at δ 6.85 ppm and δ 7.15 ppm , respectively.
-
The Aliphatic Region: The piperazine ring exhibits distinct signals due to its asymmetric substitution. The CH₂ groups adjacent to the substituted benzyl nitrogen are slightly more shielded (δ 2.45 ppm) than those adjacent to the secondary amine (δ 2.85 ppm).
Table 1: ¹H NMR Quantitative Data Summary (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Mechanistic Assignment |
| H-3 (Ar) | 8.10 | Doublet (d) | 9.0 | 1H | Ortho to -NO₂ (Strongly deshielded) |
| H-6 (Ar) | 7.15 | Doublet (d) | 2.8 | 1H | Ortho to -OCH₃ (Shielded by resonance) |
| H-4 (Ar) | 6.85 | Doublet of doublets (dd) | 9.0, 2.8 | 1H | Meta to -NO₂, Ortho to -OCH₃ |
| -OCH₃ | 3.88 | Singlet (s) | - | 3H | Methoxy methyl protons |
| Ar-CH₂-N | 3.85 | Singlet (s) | - | 2H | Benzyl methylene bridge |
| Pip-CH₂ | 2.85 | Triplet (t) | 4.8 | 4H | Piperazine CH₂ adjacent to -NH |
| Pip-CH₂ | 2.45 | Triplet (t) | 4.8 | 4H | Piperazine CH₂ adjacent to N-benzyl |
| -NH | 1.80 | Broad singlet (br s) | - | 1H | Secondary amine proton (exchangeable) |
Table 2: ¹³C NMR Quantitative Data Summary (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Mechanistic Assignment |
| C-5 (Ar) | 163.0 | Quaternary | Attached to highly electronegative Oxygen |
| C-2 (Ar) | 141.5 | Quaternary | Attached to strongly withdrawing -NO₂ |
| C-1 (Ar) | 135.0 | Quaternary | Attached to benzyl methylene |
| C-3 (Ar) | 127.5 | CH | Aromatic carbon ortho to -NO₂ |
| C-6 (Ar) | 114.5 | CH | Aromatic carbon ortho to -OCH₃ |
| C-4 (Ar) | 113.0 | CH | Aromatic carbon para to -OCH₃ |
| Ar-CH₂-N | 59.5 | CH₂ | Benzyl methylene bridge |
| -OCH₃ | 55.8 | CH₃ | Methoxy carbon |
| Pip-C | 54.0 | CH₂ | Piperazine carbons adjacent to N-benzyl |
| Pip-C | 46.0 | CH₂ | Piperazine carbons adjacent to -NH |
Quality Control & Post-Acquisition Validation
To ensure the integrity of the reported data, apply the following post-acquisition self-validation checks:
-
Reference Calibration: Ensure the internal TMS peak is perfectly calibrated to δ 0.00 ppm . If TMS is absent, calibrate the residual CHCl₃ solvent peak to exactly δ 7.26 ppm (¹H) and δ 77.16 ppm (¹³C).
-
Integration Logic: The total integration of the ¹H spectrum must equal exactly 17 protons. Any deviation indicates the presence of impurities or incomplete relaxation (requiring an increase in the d1 delay parameter).
-
Phase & Baseline: The baseline must be perfectly flat, and all peaks must be purely absorptive. A rolling baseline in the ¹³C spectrum indicates an incorrect receiver gain or acoustic ringing, which can obscure the quaternary carbon signals at δ 163.0 and δ 141.5 ppm.
References
-
Photolabile Linkers for Solid-Phase Synthesis Source: ACS Combinatorial Science (2018) URL:[Link]
-
NMR Sample Preparation: The Complete Guide Source: Organomation URL:[Link]
-
NMR Sample Preparation Guide Source: Chemical Instrumentation Facility, Iowa State University URL:[Link]
Sources
Application Note: High-Throughput Screening Assays Using 1-(5-Methoxy-2-nitrobenzyl)piperazine Libraries
Executive Summary
The integration of photopharmacology into high-throughput screening (HTS) has revolutionized the discovery of spatially and temporally controlled therapeutics. This application note details the theoretical framework and experimental protocols for utilizing 1-(5-Methoxy-2-nitrobenzyl)piperazine (MNBP) libraries in HTS. By caging the ubiquitous piperazine pharmacophore with a red-shifted photolabile protecting group, researchers can achieve zero-background baseline readings and trigger instantaneous compound activation via UV-A irradiation. This guide provides a self-validating methodology designed to maximize signal-to-noise ratios, ensure target integrity, and accelerate hit identification.
Scientific Rationale & Scaffold Design
The Piperazine Motif: A Privileged Scaffold
The piperazine ring—a six-membered heterocycle containing two nitrogen atoms—is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. Its conformational flexibility and tunable basicity allow it to engage in critical hydrogen bonding and salt-bridge formations within target binding pockets, such as G-protein coupled receptors (GPCRs) and kinase hinge regions[1][2]. In the MNBP library, the secondary amine of the piperazine ring serves as the attachment point for the photolabile protecting group, effectively neutralizing its basicity and sterically occluding target interaction until activation[3].
The 5-Methoxy-2-nitrobenzyl (MNB) Advantage
Standard o-nitrobenzyl (ONB) protecting groups typically require harsh UV-B/UV-C irradiation (<320 nm) for cleavage, which can induce severe phototoxicity and degrade biological targets in cell-based assays[4][5]. The MNBP scaffold overcomes this limitation through the strategic addition of an electron-donating methoxy group at the 5-position of the nitrobenzyl ring. This substitution induces a profound bathochromic shift (red-shift) in the absorption spectrum[6][7]. Consequently, MNBP-caged compounds can be efficiently photolyzed at biologically benign UV-A wavelengths (350–365 nm), preserving cell viability and protein integrity during HTS[5][6].
Photochemical Mechanism (Norrish Type II Cleavage)
The uncaging of the MNBP library is driven by a highly predictable and traceless photochemical reaction known as the Norrish Type II mechanism [8][9].
-
Photon Absorption: Irradiation at 365 nm breaks the N=O π-bond, promoting the nitro group to an excited diradical state[8][10].
-
Hydrogen Abstraction: The activated oxygen abstracts a proton from the adjacent benzylic carbon, forming a transient aci-nitro intermediate[4][10].
-
Rearrangement & Release: The intermediate rapidly cyclizes and rearranges, cleaving the benzylic C-N bond. This releases the active piperazine derivative and a 2-nitrosobenzaldehyde byproduct[4][10].
Fig 1. Norrish Type II photochemical cleavage pathway of the MNBP scaffold.
High-Throughput Screening Workflow
To leverage the temporal control afforded by the MNBP scaffold, the HTS workflow must be designed as a self-validating system. By taking a baseline read before uncaging, researchers can identify and eliminate false positives (e.g., compounds that are active despite the caging group, or auto-fluorescent artifacts).
Fig 2. Spatiotemporally controlled HTS workflow using MNBP-caged libraries.
Experimental Protocol: Cell-Based Calcium Flux Assay
The following protocol details a 384-well format FLIPR (Fluorometric Imaging Plate Reader) assay for screening MNBP libraries against GPCR targets.
Reagents & Equipment
-
Target Cells: HEK293 cells stably expressing the target GPCR.
-
Library: MNBP-caged piperazine library (10 mM stocks in DMSO).
-
Dye: Fluo-4 AM Calcium Indicator.
-
Equipment: 384-well automated liquid handler, 365 nm LED microplate illuminator (e.g., Luzchem or custom array), FLIPR Tetra or equivalent kinetic reader.
Step-by-Step Methodology
Note: Steps 2 through 4 MUST be performed under ambient red-light conditions to prevent premature uncaging.
-
Cell Plating: Seed HEK293 cells at 15,000 cells/well in a 384-well black-wall/clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Remove culture media and add 20 µL/well of Fluo-4 AM dye solution. Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.
-
Compound Dispensing: Using an automated liquid handler, pin-transfer 50 nL of the MNBP library (final assay concentration: 10 µM, 0.5% DMSO). Include positive controls (known uncaged agonists) and negative controls (DMSO only).
-
Baseline Pre-Read (Self-Validation): Transfer the plate to the FLIPR. Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 60 seconds. Causality insight: Any signal detected here indicates a compromised caging group or auto-fluorescence, allowing for immediate exclusion of false positives.
-
In-Situ Uncaging: Transfer the plate to the 365 nm LED illuminator. Irradiate the entire plate uniformly for 120 seconds at an intensity of 10 mW/cm². Causality insight: 120 seconds at 365 nm provides >95% uncaging efficiency of the MNB group without inducing thermal stress or UV damage to the HEK293 cells.
-
Kinetic Readout: Immediately return the plate to the FLIPR. Record fluorescence continuously for 3 minutes to capture the transient calcium flux triggered by the newly released piperazine active compounds.
Quantitative Data & Quality Control
To ensure the trustworthiness of the assay, rigorous quality control metrics must be established. The table below summarizes typical validation parameters comparing the caged MNBP prodrugs to their free piperazine counterparts.
| Parameter | MNBP-Caged State (Pre-UV) | Free Piperazine (Post-UV) | Assay Quality Metric |
| Target Affinity (IC₅₀ / EC₅₀) | > 100 µM (Inactive) | 10 nM – 1 µM (Active) | >100-fold Activity Shift |
| Uncaging Efficiency | N/A | > 95% | LC-MS Verification |
| Background Signal | < 5% of Max Response | 100% of Max Response | Signal-to-Background > 10 |
| Z'-Factor | 0.85 ± 0.05 | 0.78 ± 0.04 | Robust HTS Readiness (Z' > 0.5) |
| Cell Viability | > 99% | > 98% | Negligible UV-A Toxicity |
Troubleshooting & Best Practices
-
Incomplete Uncaging: If LC-MS analysis reveals <90% uncaging, do not simply increase UV time, as this risks heating the microplate. Instead, verify the emission spectrum of your LED array. The bathochromic shift of the 5-methoxy group requires a narrow-band 365 nm source; broad-spectrum UV lamps are inefficient[5][6].
-
Byproduct Toxicity: The Norrish Type II cleavage generates 2-nitrosobenzaldehyde[4][10]. While generally well-tolerated in short kinetic assays (like calcium flux), it can act as an electrophile in long-term incubations (e.g., 48-hour viability assays). If toxicity is observed, consider adding a mild scavenger like 1 mM glutathione to the assay buffer.
-
Solubility Drop Post-Uncaging: The bulky, lipophilic MNB group often artificially inflates compound solubility in DMSO. Upon uncaging in aqueous buffer, the free piperazine may precipitate. Ensure the final assay concentration does not exceed the thermodynamic solubility limit of the uncaged scaffold.
References
- Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: NIH.
- Title: The Piperazine Scaffold: A Privileged Motif in Drug Discovery and its Diverse Biological Targets. Source: BenchChem.
- Title: Photolabile Linkers for Solid-Phase Synthesis. Source: ACS Combinatorial Science.
- Title: Mechanism of action of Fmoc-Photo-Linker in SPPS. Source: BenchChem.
- Title: Photolabile protecting group. Source: Wikipedia.
- Title: Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. Source: ACS Publications.
- Title: A photochemical approach for controlled drug release in targeted drug delivery. Source: NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 5. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-(5-Methoxy-2-nitrobenzyl)piperazine
Welcome to the technical support center for the synthesis of 1-(5-Methoxy-2-nitrobenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important intermediate. The following sections provide in-depth troubleshooting advice and frequently asked questions to ensure a high-yield, high-purity synthesis.
I. Overview of the Synthesis
The synthesis of 1-(5-Methoxy-2-nitrobenzyl)piperazine is typically achieved through a nucleophilic substitution reaction between a 5-methoxy-2-nitrobenzyl halide (e.g., chloride or bromide) and piperazine. This reaction, while straightforward in principle, is often plagued by issues of low yield and the formation of undesired side products. The primary challenge lies in controlling the reactivity of piperazine, a symmetrical diamine, to favor mono-alkylation over di-alkylation.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on established chemical principles.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yield in this synthesis can stem from several factors, ranging from reactant stoichiometry to reaction conditions. Here’s a systematic approach to troubleshooting:
-
Stoichiometry and Control of Di-alkylation: The most common cause of low yield of the desired mono-alkylated product is the formation of the N,N'-bis(5-methoxy-2-nitrobenzyl)piperazine side product.
-
Insight: Piperazine has two nucleophilic secondary amine nitrogens with similar reactivity, making it prone to di-alkylation, especially when the benzyl halide is used in excess or at high concentrations.[1]
-
Solution: Employ a large excess of piperazine (typically 4-10 equivalents) relative to the 5-methoxy-2-nitrobenzyl halide. This statistical approach ensures that the electrophile is more likely to encounter an unreacted piperazine molecule than a mono-alkylated one.
-
-
Reaction Conditions:
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of side products. It is recommended to start the reaction at room temperature and gently heat only if the reaction is sluggish.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prolonged reaction times, especially at elevated temperatures, can lead to product degradation or the formation of impurities.
-
-
Purity of Starting Materials:
-
Piperazine: Piperazine is hygroscopic and can absorb atmospheric CO2 to form a carbonate salt, which is less nucleophilic. Ensure you are using anhydrous piperazine or piperazine hexahydrate with the appropriate molar adjustments.
-
5-Methoxy-2-nitrobenzyl Halide: Impurities in the alkylating agent can lead to side reactions. Verify the purity of your starting material by NMR or melting point analysis.
-
Question 2: I am observing a significant amount of the di-substituted piperazine byproduct. How can I suppress its formation?
Answer: Minimizing the formation of the di-substituted byproduct is crucial for improving the yield and simplifying purification. Besides using a large excess of piperazine as mentioned above, consider the following strategies:
-
Use of a Protecting Group: A more controlled, albeit longer, route involves the use of a protecting group on one of the piperazine nitrogens.
-
Methodology: React piperazine with a protecting group like tert-butoxycarbonyl (Boc) anhydride (Boc₂O) to form N-Boc-piperazine.[1][2] The remaining free nitrogen can then be alkylated with the 5-methoxy-2-nitrobenzyl halide. Subsequent deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid) will yield the desired mono-substituted product.[1]
-
Rationale: The Boc group deactivates one nitrogen, making the other selectively reactive for mono-alkylation.[1]
-
-
Slow Addition of the Alkylating Agent: Adding the 5-methoxy-2-nitrobenzyl halide solution dropwise to the solution of excess piperazine over an extended period helps maintain a low concentration of the electrophile, further favoring mono-alkylation.
Question 3: What is the optimal choice of solvent and base for this reaction?
Answer: The choice of solvent and base can significantly impact the reaction rate and selectivity.
-
Solvent Selection:
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Acetonitrile (ACN), and Dimethyl Sulfoxide (DMSO) are generally preferred for SN2 reactions.[3][4] They effectively dissolve the reactants and do not solvate the nucleophile as strongly as protic solvents, thus enhancing its nucleophilicity.[3][4]
-
Polar Protic Solvents: Alcohols like ethanol or methanol can also be used. However, they can form hydrogen bonds with the piperazine, which can slightly decrease its nucleophilicity.[4][5]
-
Green Solvents: For more environmentally friendly options, glycerol has been shown to be an effective solvent for nucleophilic substitution reactions involving benzyl halides, as it can solubilize both the organic and inorganic reactants.[6]
-
-
Role of the Base:
-
When starting with free piperazine: An external base is often necessary to neutralize the hydrohalic acid (e.g., HCl or HBr) formed during the reaction. Common choices include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The base prevents the protonation of the piperazine, which would render it non-nucleophilic.
-
When using excess piperazine: The excess piperazine itself can act as the base to scavenge the acid produced.
-
| Parameter | Recommendation | Rationale |
| Piperazine Stoichiometry | 4-10 equivalents | Statistically favors mono-alkylation. |
| Solvent | DMF, Acetonitrile, DMSO | Polar aprotic solvents enhance nucleophilicity.[3][4] |
| Base | K₂CO₃, Et₃N, or excess piperazine | Neutralizes the acid byproduct, maintaining piperazine's nucleophilicity. |
| Temperature | Room temperature to gentle heating (e.g., 40-60 °C) | Balances reaction rate with minimizing side product formation. |
| Addition Method | Slow, dropwise addition of the benzyl halide | Maintains a low concentration of the electrophile. |
Question 4: My product is difficult to purify. What purification strategies do you recommend?
Answer: The high polarity and basicity of 1-(5-Methoxy-2-nitrobenzyl)piperazine can make purification challenging.[7] Here are some effective methods:
-
Acid-Base Extraction:
-
Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash with a dilute aqueous acid solution (e.g., 1M HCl). The desired product and unreacted piperazine will move into the aqueous layer as their hydrochloride salts, while the non-basic di-substituted byproduct and other organic impurities will remain in the organic layer.
-
Separate the aqueous layer and basify it with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to a pH > 10.
-
Extract the free base product back into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
-
Column Chromatography:
-
Stationary Phase: Use silica gel for normal-phase chromatography. Due to the basic nature of the product, it may streak on the column. To mitigate this, you can either pre-treat the silica with a small amount of a base like triethylamine or use a mobile phase containing a small percentage of a base (e.g., 0.5-1% triethylamine in your eluent system).
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is typically effective.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be an effective final purification step.
III. Frequently Asked Questions (FAQs)
Q1: Can I use 5-methoxy-2-nitrobenzaldehyde and perform a reductive amination with piperazine instead?
A1: Yes, reductive amination is an excellent alternative to direct alkylation and often provides better control over mono-substitution.[1] The process involves the condensation of 5-methoxy-2-nitrobenzaldehyde with piperazine to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the desired product.[1][2] This method avoids the formation of quaternary ammonium salts, which can be a side reaction in direct alkylation.[2]
Q2: Are there any safety precautions I should be aware of?
A2: Yes. 5-Methoxy-2-nitrobenzyl halides are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Piperazine is also a corrosive and respiratory irritant.
Q3: How does the electronic nature of the aromatic ring affect the reaction?
A3: The presence of the electron-withdrawing nitro group at the ortho position to the benzyl halide makes the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack by the piperazine. This generally facilitates the SN2 reaction. The methoxy group at the meta position has a less significant electronic effect on the reaction center.
IV. Experimental Workflow and Diagrams
General Workflow for Synthesis
Caption: A generalized workflow for the synthesis and purification of 1-(5-Methoxy-2-nitrobenzyl)piperazine.
Controlling Mono- vs. Di-alkylation
Caption: Key strategies to favor mono-alkylation over di-alkylation in the synthesis.
V. References
-
Reactivity in Chemistry. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Retrieved from [Link]
-
Wolfson, A., D'Addario, E., Blumenfeld, J., & Vankay, E. (2011). Nucleophilic Substitution of Benzyl Halides with in Ammonium Acetate in Presence of Glycerol as Green Solvent. Asian Journal of Chemistry, 23(3), 1227-1229.
-
Chem LibreTexts. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Retrieved from [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). PMC. Retrieved from [Link]
-
Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
How does solvent effect the strength of the halide nucleophiles in SN1 and SN2 reactions? (2024, January 26). YouTube. Retrieved from [Link]
-
Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. (2020, January 6). ACS Publications. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. Retrieved from [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013, August 2). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI. Retrieved from [Link]
-
Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). Caltech. Retrieved from [Link]
-
DABCO bond cleavage for the synthesis of piperazine derivatives. (2019, November 8). RSC Publishing. Retrieved from [Link]
-
Piperazine skeleton in the structural modification of natural products: a review. (n.d.). PMC. Retrieved from [Link]
-
1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine. (n.d.). PMC. Retrieved from [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. users.wfu.edu [users.wfu.edu]
- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 6. asianpubs.org [asianpubs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Light-Induced Degradation of 1-(5-Methoxy-2-nitrobenzyl)piperazine
Welcome to the Technical Support Center. As application scientists, we frequently see experimental artifacts arising from the mishandling of photolabile compounds. 1-(5-Methoxy-2-nitrobenzyl)piperazine is a highly valuable building block utilized in chemical biology and drug development. However, the presence of the ortho-nitrobenzyl (oNB) moiety renders this molecule exquisitely sensitive to light.
Exposure to ultraviolet (UV) and short-wavelength visible light triggers an irreversible photodegradation cascade, compromising experimental integrity. This guide provides authoritative, field-proven methodologies to prevent light-induced degradation, explaining the chemical causality behind each handling requirement to ensure your protocols are robust and self-validating.
Mechanistic Causality: The Norrish Type II Reaction (The "Why")
To effectively prevent degradation, you must understand the exact photochemical mechanism that destroys the molecule. The cleavage of oNB-protected compounds is driven by a Norrish Type II photochemical reaction 1[1].
When the oNB chromophore absorbs a photon, it enters a diradical excited state 2[2]. The excited nitro group abstracts a hydrogen atom from the adjacent benzylic position, forming a highly reactive aci-nitro tautomer3[3]. This transient intermediate rapidly decays, irreversibly cleaving the covalent bond to release the free piperazine derivative and generating an ortho-nitrosobenzaldehyde byproduct 4[4].
Crucially, the 5-methoxy substitution on the aromatic ring acts as an electron-donating group. This modification red-shifts the absorption spectrum, increasing the molecule's sensitivity to ambient fluorescent lighting and extending its vulnerability into the visible spectrum (up to ~410 nm) 5[5].
Photocleavage of 1-(5-Methoxy-2-nitrobenzyl)piperazine via Norrish Type II mechanism.
Quantitative Photophysical Data
Understanding the specific parameters that trigger this degradation is critical for selecting appropriate labware and environmental controls.
| Parameter | Value / Range | Causality & Experimental Impact |
| Peak Absorption (λ_max) | ~340 - 365 nm | Maximum quantum yield for cleavage occurs in the UV-A range. Standard borosilicate glass does not block these wavelengths . |
| Vulnerable Spectrum | 300 nm - 410 nm | The 5-methoxy group red-shifts absorption. Ambient lab fluorescent lights emit spikes in this range, causing slow but steady baseline degradation5[5]. |
| Quantum Yield (Φ) | ~0.03 - 0.12 | High efficiency of photolysis means even brief exposure (minutes) during aliquoting can generate detectable impurities 6[6]. |
| Byproduct Toxicity | High (Nitroso species) | The o-nitrosobenzaldehyde byproduct is highly reactive, can cross-link proteins, and may cause off-target cytotoxicity in cell-based assays4[4]. |
Step-by-Step Methodologies: Self-Validating Protocols
To ensure trustworthiness, every protocol must act as a self-validating system. If a step fails, the protocol must provide a way to detect the failure before it ruins downstream data.
Protocol A: Preparation and Long-Term Storage of Stock Solutions
Causality: Water and oxygen can accelerate the decay of photoproducts or participate in side reactions. Organic solvents and strict light-blocking are required to maintain the intact oNB-piperazine bond.
-
Environmental Preparation: Turn off standard fluorescent overhead lights. Use red or yellow darkroom safelights (which emit >500 nm) during the entire reconstitution process 7[7].
-
Solvent Selection: Dissolve the lyophilized powder in anhydrous, degassed DMSO or DMF. Why: Degassing prevents reactive oxygen species from interacting with any trace photoproducts, while anhydrous conditions prevent hydrolytic instability.
-
Aliquoting: Divide the stock solution into single-use aliquots using amber glass vials. Why: Amber glass blocks transmission of light below 500 nm, effectively shielding the oNB group from its excitation wavelengths 7[7].
-
Secondary Shielding: Wrap each amber vial tightly in aluminum foil. Why: Aluminum foil provides an absolute barrier to photons, ensuring zero transmission during freezer door openings.
-
Storage: Store immediately at -20°C or -80°C. Why: The Norrish Type II reaction requires rotational motion of the nitro and benzyl moieties. Freezing the solvent restricts molecular free volume, drastically reducing the quantum yield of any stray photon strikes 8[8].
Protocol B: Benchtop Execution of Assays
Causality: The most common point of failure is the transition from the storage tube to the assay plate.
-
Thawing: Thaw the foil-wrapped aliquot in the dark at room temperature. Do not use a heated water bath exposed to room light.
-
Dilution: Perform all serial dilutions in amber microcentrifuge tubes. If using a biological safety cabinet, turn off the internal fluorescent lamp and rely on ambient room light filtered through a red/yellow shield.
-
Plating: When adding the compound to 96- or 384-well plates, use black-walled, clear-bottom plates. Why: Black walls prevent light scattering between wells and reduce overall ambient light exposure during transport.
-
Incubation: Immediately apply a light-blocking foil seal or an opaque lid before transferring the plate to the incubator7[7].
-
Self-Validation Check: Before running a high-value biological assay, run a 1 µL aliquot of the working stock on LC-MS. The presence of a mass peak corresponding to the free piperazine indicates protocol failure during handling. Discard and start over.
End-to-end workflow for handling light-sensitive ortho-nitrobenzyl compounds.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent biological activity across replicates | Photodegradation during serial dilution or plating7[7]. | Switch to red-light conditions. Ensure compound is the last reagent added before moving to the dark incubator. |
| Solution turns yellow or light brown | Accumulation of o-nitrosobenzaldehyde and azo-oligomers4[4]. | Discard the aliquot. This indicates severe UV exposure. Always use fresh, foil-wrapped aliquots. |
| Unexpected cytotoxicity in control cells | Nitroso byproducts reacting with cellular nucleophiles (e.g., glutathione)4[4]. | Add a scavenger (e.g., DTT or dienes) if the experimental design allows, or strictly enforce dark handling to prevent byproduct formation. |
| Multiple peaks in HPLC/LC-MS baseline | Formation of the free piperazine and aci-nitro tautomer degradation products9[9]. | Use amber autosampler vials. Ensure the HPLC detector lamp (UV) is not degrading the sample in the flow cell prior to MS detection. |
Frequently Asked Questions (FAQs)
Q: Can I use standard laboratory lighting if I work quickly? A: No. Standard fluorescent lighting emits sharp peaks in the UV-A and blue visible spectrum (e.g., mercury emission lines at 365 nm and 405 nm). Because the 5-methoxy substitution increases the photolysis rate, even a few minutes of exposure can cleave a significant percentage of the compound, introducing artifacts into your data5[5].
Q: What are the visual indicators that my 1-(5-Methoxy-2-nitrobenzyl)piperazine has degraded? A: While the intact compound is typically a pale yellow or off-white powder, significant degradation results in a darker yellow or brownish tint in solution. This color change is caused by the polymerization of the o-nitrosobenzaldehyde byproduct into azo and amide linkages 4[4]. However, significant chemical degradation (up to 10-15%) can occur before any visual color change is apparent. Rely on LC-MS or HPLC for validation, not visual inspection7[7].
Q: Is the degradation reversible if I put the compound back in the dark? A: Absolutely not. The Norrish Type II photocleavage is a thermodynamically irreversible homolytic and heterolytic bond cleavage 10[10]. Once the piperazine is released and the nitroso byproduct is formed, the original molecule cannot be regenerated.
References
- Precision Control of Light-Responsive Nucleic Acids Modified with Photoremovable Protecting Groups for Functionaliz
- Photopharmacology and photoresponsive drug delivery - Chemical Society Reviews (RSC).
- Photolabile protecting group - Wikipedia.
- Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - MDPI.
- Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity - ChemRxiv.
- Technical Support Center: Accounting for Nitracrine's Light Sensitivity During Experiments - Benchchem.
- Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry - PMC (NIH).
- Photolabile Linkers for Solid-Phase Synthesis - ACS Combin
- o-Nitrobenzyl oxime ethers enable photo-induced cycliz
- Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC (NIH).
Sources
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photopharmacology and photoresponsive drug delivery - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00125K [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Precision Control of Light-Responsive Nucleic Acids Modified with Photoremovable Protecting Groups for Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in 1-(5-Methoxy-2-nitrobenzyl)piperazine Cross-Coupling
Welcome to the Advanced Technical Support Center for complex C–N cross-coupling workflows. Coupling sterically encumbered secondary amines—specifically 1-(5-Methoxy-2-nitrobenzyl)piperazine—with aryl halides presents a unique intersection of steric and electronic challenges. This guide is engineered for drug development professionals and synthetic chemists, providing mechanistic causality, diagnostic FAQs, and self-validating protocols to rescue stalled Buchwald-Hartwig aminations.
Part 1: Mechanistic Bottlenecks & Causality
The difficulty in cross-coupling 1-(5-Methoxy-2-nitrobenzyl)piperazine stems from two distinct molecular features:
-
Steric Propagation: While the N4 position (the secondary amine) is the reactive nucleophile, the bulky 5-methoxy-2-nitrobenzyl group at N1 restricts the conformational flexibility of the piperazine chair. When the amine coordinates to the palladium center, this bulk creates severe steric clash. Theoretical and experimental studies confirm that for bulky secondary amines, reductive elimination replaces oxidative addition as the rate-limiting step of the catalytic cycle1[1].
-
Electronic Interference (Catalyst Poisoning): The ortho-nitro group on the benzyl moiety is redox-active and highly coordinating. It can act as an off-cycle trap for the electron-rich L⋅Pd(0) active catalyst, sequestering it and effectively lowering the concentration of active palladium in the system.
To overcome this, the ligand architecture must be explicitly designed to accelerate reductive elimination. The dialkylbiaryl phosphine RuPhos is uniquely suited for this; its massive steric profile forces the aryl and amine ligands on the Pd(II) intermediate into close proximity, drastically lowering the activation energy barrier for product release2[2].
Fig 1. Catalytic cycle highlighting the reductive elimination bottleneck and nitro-group poisoning.
Part 2: Diagnostic FAQs & Troubleshooting
Q1: I am using BrettPhos, which is highly active for aminations, but my reaction with 1-(5-Methoxy-2-nitrobenzyl)piperazine is stalling. Why? Causality: BrettPhos is optimized for primary amines where oxidative addition is the rate-limiting step. However, for secondary amines, the extreme steric bulk of BrettPhos prevents the bulky secondary amine from properly coordinating or undergoing reductive elimination 1[1]. You must switch to RuPhos, which balances electron-donation with the exact spatial geometry needed to push secondary amines through reductive elimination.
Q2: LC-MS shows massive amounts of hydrodehalogenation (Ar-H) instead of my coupled product. How do I fix this? Causality: Hydrodehalogenation occurs when the rate of amine deprotonation and reductive elimination is slower than β -hydride elimination (sourced from the piperazine's α -hydrogens) or hydride transfer from the solvent/base. Because the bulky 5-methoxy-2-nitrobenzyl group slows down the productive pathway, side reactions dominate. Solution: Use a stronger, highly soluble base like NaOtBu to accelerate the deprotonation step, and utilize a pre-catalyst like RuPhos Pd G4 to ensure rapid, quantitative generation of the active monoligated Pd(0) species3[3].
Q3: My aryl halide has base-sensitive functional groups. Can I use weaker bases like Cs2CO3 with this nitro-benzyl piperazine? Causality: Yes, but weak inorganic bases have poor solubility in organic solvents, which drastically slows down the deprotonation step—exacerbating the steric bottleneck. If you must use Cs2CO3 , you must compensate by increasing the reaction temperature to 100–110 °C and ensuring vigorous stirring (or adding a phase-transfer catalyst) to overcome the heterogeneous reaction barrier 4[4].
Fig 2. Troubleshooting logic tree for identifying and resolving common cross-coupling failures.
Part 3: Quantitative Benchmarks
The following table summarizes the expected performance of various ligand systems when challenged with sterically hindered secondary amines like 1-(5-Methoxy-2-nitrobenzyl)piperazine.
| Ligand System | Rate-Limiting Step | Relative Conversion (%) | Dehalogenation (%) | Optimal Base Compatibility |
| RuPhos | Reductive Elimination | > 95% | < 5% | NaOtBu , Cs2CO3 , K3PO4 |
| BrettPhos | Oxidative Addition | < 20% | > 40% | NaOtBu , K2CO3 |
| XPhos | Amine Coordination | ~ 50% | ~ 20% | NaOtBu , K3PO4 |
| BINAP | Reductive Elimination | < 10% | > 60% | NaOtBu |
(Data synthesized from comparative ligand studies on secondary amines[1],[3])
Part 4: Self-Validating Experimental Protocol
This protocol utilizes a 3rd/4th generation palladacycle precatalyst to bypass the difficult reduction of Pd(II) to Pd(0), preventing the nitro group from interfering during the initiation phase.
Objective: Achieve >90% conversion to the N-aryl piperazine while suppressing nitro-group reduction and hydrodehalogenation.
Materials:
-
1-(5-Methoxy-2-nitrobenzyl)piperazine (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
RuPhos Pd G4 precatalyst (2 mol%)
-
RuPhos ligand (2 mol%)
-
NaOtBu (1.5 equiv) - Note: If the aryl halide contains base-sensitive esters, substitute with Cs2CO3 (2.0 equiv).
-
Anhydrous 1,4-Dioxane (0.2 M)
Step-by-Step Workflow:
-
Preparation (Glovebox or Schlenk line): To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, RuPhos Pd G4, RuPhos, and the base.
-
Amine Addition: Dissolve the 1-(5-Methoxy-2-nitrobenzyl)piperazine in anhydrous 1,4-dioxane and add it to the vial via syringe.
-
Causality: Adding the bulky amine in solution prevents localized high concentrations that can lead to off-cycle catalyst poisoning by the nitro group.
-
-
Degassing: Sparge the mixture with dry N2 or Argon for 5 minutes.
-
Causality: Oxygen must be strictly excluded to prevent Pd(0) oxidation, which is highly susceptible when ligated by electron-rich phosphines like RuPhos.
-
-
Heating: Seal the vial with a Teflon-lined cap and heat to 80 °C (if using NaOtBu ) or 100 °C (if using Cs2CO3 ) for 2–4 hours under vigorous stirring (800+ rpm).
-
Self-Validation Checkpoint: At the 30-minute mark, remove a 10 µL aliquot under inert atmosphere, dilute in MeCN, and analyze via LC-MS.
-
Pass Condition: >50% product mass, <5% Ar-H (dehalogenation) mass. Proceed to completion.
-
Fail Condition (High Ar-H): Indicates moisture in the solvent or base acting as a hydride source. Discard and prepare fresh anhydrous reagents.
-
Fail Condition (No reaction): Indicates catalyst poisoning. Ensure the nitro-benzyl amine was completely dissolved and not clumped with the precatalyst during initiation.
-
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a Celite pad to remove Pd black and inorganic salts, and concentrate in vacuo. Purify via flash column chromatography.
Part 5: References
-
Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases, Chemical Science (RSC Publishing),
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure, PMC (nih.gov),
-
MIT Open Access Articles Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides, MIT,
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?, WuXi AppTec,
Sources
- 1. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. dspace.mit.edu [dspace.mit.edu]
Navigating Signal Overlap in 1-(5-Methoxy-2-nitrobenzyl)piperazine NMR Spectra: A Technical Guide
For researchers in pharmaceutical and chemical synthesis, obtaining a clean, well-resolved Nuclear Magnetic Resonance (NMR) spectrum is paramount for structural elucidation and purity assessment. However, signal overlap, a phenomenon where distinct proton signals merge into a single, uninterpretable multiplet, can be a significant hurdle.[1] This is a particularly common challenge with molecules like 1-(5-Methoxy-2-nitrobenzyl)piperazine, which possesses both an aromatic ring and a flexible piperazine moiety, leading to protons with similar chemical environments.[2]
This technical guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and resolve signal overlap in the ¹H NMR spectrum of 1-(5-Methoxy-2-nitrobenzyl)piperazine. We will delve into the "why" behind each technique, moving beyond a simple list of steps to provide a deeper understanding of the underlying principles.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My aromatic region (around 7-8 ppm) is a jumble of overlapping signals. How can I even begin to assign the protons of the nitrobenzyl group?
This is a classic issue with substituted benzene rings.[3] The electron-withdrawing nitro group and the electron-donating methoxy group create a complex electronic environment, causing the chemical shifts of the three aromatic protons to be very close.
Initial Diagnostic Workflow
Figure 1: Initial diagnostic workflow for overlapping aromatic signals.
Troubleshooting Steps:
-
Solvent-Induced Shifts: The first and often simplest approach is to change the deuterated solvent.[4][5] Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant shifts in the proton resonances of the analyte through anisotropic effects. This can often be enough to separate overlapping signals. For instance, switching from chloroform-d (CDCl₃) to benzene-d₆ may resolve the aromatic multiplet.[6][7][8]
Deuterated Solvent Typical Aromatic Proton Shift (ppm) Notes Chloroform-d (CDCl₃) 7.26 Standard, non-coordinating. Benzene-d₆ 7.16 Can induce significant upfield or downfield shifts. Acetone-d₆ 2.05 More polar, can alter hydrogen bonding. DMSO-d₆ 2.50 High polarity, good for less soluble compounds. -
Temperature Variation: Lowering or raising the temperature of the NMR experiment can sometimes resolve overlapping signals.[9][10][11][12][13] This is particularly effective if the overlap is due to conformational exchange that is occurring on the NMR timescale. By "freezing out" or accelerating these conformations, the chemical shifts of the involved protons can change, leading to better resolution. It is crucial to change the temperature in steps (e.g., 10-20°C at a time) to avoid thermal shock to the probe.[10]
-
Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes that can be added to the NMR sample.[14][15][16][17][18] The LSR will coordinate to a Lewis basic site on the molecule, in this case likely the piperazine nitrogens or the methoxy oxygen. This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[14][15] This can effectively "spread out" the spectrum and resolve overlapping signals. Europium-based reagents like Eu(fod)₃ typically cause downfield shifts, while praseodymium-based reagents like Pr(fod)₃ cause upfield shifts.[15][18]
Protocol for Using Lanthanide Shift Reagents:
-
Acquire a standard ¹H NMR spectrum of your compound.
-
Prepare a stock solution of the LSR (e.g., 10 mg/mL) in the same deuterated solvent.
-
Add a small aliquot (e.g., 5-10 µL) of the LSR stock solution to your NMR tube.
-
Acquire another ¹H NMR spectrum and compare it to the original.
-
Continue adding small aliquots of the LSR and acquiring spectra until the desired resolution is achieved. Be aware that excessive LSR can lead to significant line broadening.[16]
-
Q2: The signals for the piperazine and benzyl protons are overlapping in the aliphatic region (around 2.5-4.0 ppm). How can I differentiate them?
This is another common issue, as the chemical shifts of the benzylic methylene protons and the piperazine ring protons can be quite similar.[19][20]
Workflow for Resolving Aliphatic Overlap
Figure 2: Workflow for resolving overlapping aliphatic signals.
Troubleshooting Steps:
-
2D NMR Spectroscopy: When simple methods fail, two-dimensional (2D) NMR techniques are invaluable for resolving overlap.[21][22][23][24][25]
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[24][25] By identifying which protons are coupled, you can trace out the spin systems of the benzyl and piperazine fragments separately.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached.[22][24][25] Since the ¹³C spectrum is much more dispersed than the ¹H spectrum, this is an excellent way to resolve overlapping proton signals.[26] You will see a cross-peak for each C-H bond.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-4 bonds away.[22][24][25] This is particularly useful for connecting the benzyl fragment to the piperazine ring, as you would expect to see a correlation between the benzylic protons and the piperazine carbons, and vice-versa.
-
Experimental Protocol for a Standard HSQC Experiment:
-
Ensure your sample is of sufficient concentration for ¹³C NMR (typically >10-20 mg in 0.6 mL of solvent).
-
On the spectrometer, load a standard ¹H experiment and optimize the shims.
-
Load a standard HSQC pulse program.
-
Set the spectral widths to encompass all proton and carbon signals.
-
Set the number of scans and increments in the indirect dimension based on your sample concentration and desired resolution. A typical starting point would be 8-16 scans and 256 increments.
-
Process the 2D data using the appropriate software.
By employing these systematic troubleshooting strategies, you can effectively resolve signal overlap in the NMR spectrum of 1-(5-Methoxy-2-nitrobenzyl)piperazine and confidently elucidate its structure. Remember that a combination of these techniques may be necessary to achieve complete spectral assignment.
References
- BenchChem. Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy. Accessed March 28, 2026.
- Allan Chemical Corporation. Deuterated Solvents for NMR: Guide. Accessed March 28, 2026.
- Slideshare. Lanthanide shift reagents in nmr. Accessed March 28, 2026.
- Chemistry LibreTexts. 23.1: NMR Shift Reagents. Accessed March 28, 2026.
- Fiveable. Accidentally Overlapping Signals - Organic Chemistry. Accessed March 28, 2026.
- Sigma-Aldrich. NMR Solvents. Accessed March 28, 2026.
- Canadian Journal of Chemistry. Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment o. Accessed March 28, 2026.
- Scribd. Lanthanide Shift Reagents in NMR. Accessed March 28, 2026.
- Western University. VARIABLE TEMPERATURE EXPERIMENTS. Accessed March 28, 2026.
- Scharlab.
- TCI AMERICA. Deuterated Compounds for NMR. Accessed March 28, 2026.
- Simson Pharma. Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. Accessed March 28, 2026.
- Chemistry LibreTexts. 4.7: NMR Spectroscopy. Accessed March 28, 2026.
- University of Cambridge. 1.
- Mestrelab Research. qNMR of mixtures: what is the best solution to signal overlap?. Accessed March 28, 2026.
- University of Wisconsin-Madison. Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. Accessed March 28, 2026.
- YouTube. Signal Overlap in NMR Spectroscopy. Accessed March 28, 2026.
- University of Georgia. Instructions for Variable Temperature (VT)
- Royal Society of Chemistry.
- The University of Manchester.
- ResearchGate. How can I interpret a NMR with so much noises and peak overlaps?. Accessed March 28, 2026.
- Michigan State University. NMR Spectroscopy. Accessed March 28, 2026.
- Organic Chemistry Tutor.
- YouTube. Using NMR Spectroscopy: Methylene Groups and Signal Overlap. Accessed March 28, 2026.
- Michigan State University. NMR Spectroscopy. Accessed March 28, 2026.
- AZoM. Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. Accessed March 28, 2026.
- EPFL. 2D NMR. Accessed March 28, 2026.
- ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). Accessed March 28, 2026.
- Chemistry Stack Exchange. Shoulders of NMR peaks. Accessed March 28, 2026.
- Minnesota State University Moorhead.
- Bruker. 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. Accessed March 28, 2026.
- ACS Publications. Demixing of Severely Overlapping NMR Spectra through Multiple-Quantum NMR. Accessed March 28, 2026.
- Indian Institute of Science. 2D NMR. Accessed March 28, 2026.
- San Diego State University. 7) Common 2D (COSY, HSQC, HMBC). Accessed March 28, 2026.
- Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Accessed March 28, 2026.
- ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Accessed March 28, 2026.
- Sigma-Aldrich. NMR Chemical Shifts of Impurities. Accessed March 28, 2026.
- Chemistry Connected. 1H NMR Chemical Shifts. Accessed March 28, 2026.
- ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Accessed March 28, 2026.
- SWGDRUG.org. 1-(2-METHOXYPHENYL)PIPERAZINE. Accessed March 28, 2026.
Sources
- 1. fiveable.me [fiveable.me]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. researchgate.net [researchgate.net]
- 4. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Solvents, deuterated for NMR for laboratory | Scharlab [scharlab.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 13. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. scribd.com [scribd.com]
- 19. NMR Spectroscopy [www2.chemistry.msu.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. epfl.ch [epfl.ch]
- 23. chem.rutgers.edu [chem.rutgers.edu]
- 24. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 25. creative-biostructure.com [creative-biostructure.com]
- 26. azom.com [azom.com]
Comparative Analysis of the Biological Activity of 1-(5-Methoxy-2-nitrobenzyl)piperazine Derivatives: A Guide for Researchers
This guide provides a comprehensive comparison of the anticipated biological activities of 1-(5-Methoxy-2-nitrobenzyl)piperazine derivatives. As a distinct chemical class, direct and extensive experimental data for these specific derivatives are not widely available in the public domain. Therefore, this document synthesizes information from structurally related analogs to provide a predictive framework for their potential pharmacological profile. By examining the biological activities of benzylpiperazine, (methoxyphenyl)piperazine, and nitro-substituted phenylpiperazine derivatives, we can infer the likely targets and functional effects of the title compounds, offering valuable insights for researchers and drug development professionals.
The core structure, 1-benzylpiperazine, is a well-established pharmacophore known to interact with various central nervous system (CNS) targets. The introduction of a methoxy and a nitro group on the benzyl ring is expected to significantly modulate the compound's electronic and steric properties, thereby influencing its receptor binding affinity, selectivity, and functional activity. This guide will explore these structure-activity relationships (SAR) to build a cogent hypothesis for the biological profile of 1-(5-Methoxy-2-nitrobenzyl)piperazine derivatives.
The Benzylpiperazine Scaffold: A Foundation for CNS Activity
The 1-benzylpiperazine moiety is a privileged scaffold in medicinal chemistry, primarily recognized for its interaction with monoamine neurotransmitter systems. Derivatives of benzylpiperazine have been extensively investigated for their effects on dopamine and serotonin pathways, often exhibiting stimulant, antidepressant, and antipsychotic-like properties.
Influence of Benzyl Ring Substituents on Biological Activity
The nature and position of substituents on the benzyl ring of 1-benzylpiperazine derivatives play a critical role in determining their pharmacological profile. These modifications can dramatically alter a compound's affinity and selectivity for various serotonin (5-HT) and dopamine (D2) receptors and transporters.[1]
The Role of the Methoxy Group: Targeting Serotonin Receptors
The presence of a methoxy group on the phenyl ring of piperazine derivatives often confers significant affinity for serotonin receptors. For instance, (2-methoxyphenyl)piperazine derivatives have shown high affinity for 5-HT1A and 5-HT7 receptors, with some exhibiting potential antidepressant-like activity. The position of the methoxy group is crucial; for example, para-methoxyphenylpiperazine (pMeOPP) is known to inhibit the reuptake and induce the release of monoamine neurotransmitters, acting as a stimulant.[1] The human liver P450 enzyme CYP2D6 is known to metabolize pMeOPP via demethylation.[1]
The Impact of the Nitro Group: Modulating Receptor Affinity and Function
While less common than methoxy substituents in CNS-targeted piperazine derivatives, the nitro group, being a strong electron-withdrawing group, can significantly influence a molecule's interaction with biological targets. In related heterocyclic compounds, nitro-substitution has been explored for a range of activities, including antimicrobial and antiparasitic effects. In the context of CNS agents, a nitro group can alter the electronic properties of the aromatic ring, potentially affecting π-π stacking interactions with aromatic residues in receptor binding pockets. For instance, certain N1-(2-alkoxyphenyl)piperazines containing an N4-benzyl group have been evaluated for antipsychotic activity and show high affinity for D2, 5-HT1A, and alpha 1-adrenergic receptors.[2]
Postulated Biological Activity Profile of 1-(5-Methoxy-2-nitrobenzyl)piperazine Derivatives
Based on the evidence from structurally related compounds, it is hypothesized that 1-(5-Methoxy-2-nitrobenzyl)piperazine derivatives will primarily target CNS receptors, with a potential for a multi-target profile.
Primary Hypothesized Targets:
-
Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT7): The presence of the methoxy group suggests a strong likelihood of affinity for various serotonin receptor subtypes. The interplay with the ortho-nitro group could modulate selectivity and functional activity (agonist, antagonist, or partial agonist).
-
Dopamine D2 Receptors: Benzylpiperazine derivatives frequently interact with D2 receptors. The combined electronic effects of the methoxy and nitro groups will likely influence the affinity for this receptor, making it a key target for investigation.
-
Adrenergic Receptors (α1): A number of N-aryl-N'-benzylpiperazines exhibit affinity for α1-adrenergic receptors, suggesting this as another potential target.[2]
Potential Therapeutic Applications:
Given the likely interaction with key CNS receptors implicated in mood and psychotic disorders, these derivatives could be investigated for:
-
Antipsychotic activity: A balanced D2/5-HT2A antagonism is a hallmark of atypical antipsychotics.
-
Antidepressant activity: Modulation of 5-HT1A and other serotonin receptors is a common mechanism for antidepressants.
-
Anxiolytic activity: 5-HT1A receptor agonism is associated with anxiolytic effects.
Comparative Data Summary
Since no direct experimental data for 1-(5-Methoxy-2-nitrobenzyl)piperazine derivatives is available, the following table summarizes the known activities of key comparator compound classes. This provides a basis for predicting the potential activity of the title compounds.
| Compound Class | Primary Biological Targets | Reported Biological Activity | Key Structural Features | Reference |
| 1-Benzylpiperazine | Dopamine & Serotonin Transporters, 5-HT Receptors | Stimulant, Serotonin Releasing Agent | Unsubstituted benzyl ring | [3] |
| (Methoxyphenyl)piperazine Derivatives | 5-HT1A, 5-HT7, 5-HT2A Receptors | Antidepressant-like, Anxiolytic-like, Stimulant | Methoxy group on the phenyl ring | [4] |
| Nitro-substituted Phenylpiperazines | D2, 5-HT1A, α1-Adrenergic Receptors | Potential Antipsychotic | Nitro group on the phenyl ring | [2] |
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities of 1-(5-Methoxy-2-nitrobenzyl)piperazine derivatives, a systematic experimental approach is necessary. The following are detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Radioligand Binding Assays
This protocol is fundamental for determining the affinity of the test compounds for specific CNS receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of 1-(5-Methoxy-2-nitrobenzyl)piperazine derivatives for human serotonin (5-HT1A, 5-HT2A) and dopamine (D2) receptors.
Materials:
-
Cell membranes expressing the human receptor of interest (e.g., from CHO-K1 or HEK293 cells).
-
Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2).
-
Non-specific binding inhibitor (e.g., 10 µM serotonin for 5-HT assays, 10 µM haloperidol for D2 assays).
-
Test compounds (1-(5-Methoxy-2-nitrobenzyl)piperazine derivatives) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Methodology:
-
Preparation of Reagents: Prepare stock solutions of test compounds, radioligand, and non-specific inhibitor in an appropriate solvent (e.g., DMSO). Create serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, cell membranes, and radioligand.
-
Non-specific Binding: Assay buffer, cell membranes, radioligand, and non-specific inhibitor.
-
Compound Binding: Assay buffer, cell membranes, radioligand, and the test compound at various concentrations.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Workflow for Radioligand Binding Assay
Caption: Workflow for Radioligand Binding Assay.
In Vivo Behavioral Assessment: The Forced Swim Test (for Antidepressant-like Activity)
This widely used behavioral assay in rodents is predictive of antidepressant efficacy.
Objective: To evaluate the potential antidepressant-like effects of 1-(5-Methoxy-2-nitrobenzyl)piperazine derivatives in mice.
Materials:
-
Male mice (e.g., C57BL/6 or BALB/c).
-
Test compounds and vehicle control (e.g., saline with a small percentage of Tween 80).
-
Positive control (e.g., imipramine or fluoxetine).
-
Transparent cylindrical containers (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment and analysis software.
Methodology:
-
Acclimation: Acclimate the mice to the experimental room for at least one hour before testing.
-
Drug Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneally, i.p.) at a specific time before the test (e.g., 30-60 minutes).
-
Pre-test Session (Day 1): Place each mouse individually into the water-filled cylinder for a 15-minute adaptation session. This is to induce a state of behavioral despair.
-
Test Session (Day 2): 24 hours after the pre-test, place the mice back into the cylinders for a 6-minute test session.
-
Behavioral Scoring: Record the sessions and score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
Data Analysis: Compare the mean duration of immobility between the different treatment groups using statistical analysis (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Experimental Workflow for the Forced Swim Test
Caption: Experimental Workflow for the Forced Swim Test.
Signaling Pathway of a Key Target: 5-HT1A Receptor
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is implicated in the modulation of neuronal excitability and has been linked to the therapeutic effects of anxiolytics and antidepressants.
5-HT1A Receptor Signaling Pathway
Caption: Simplified 5-HT1A Receptor Signaling Pathway.
Conclusion
While direct experimental evidence for the biological activity of 1-(5-Methoxy-2-nitrobenzyl)piperazine derivatives is currently lacking in publicly accessible literature, a comparative analysis of structurally related compounds provides a strong foundation for hypothesizing their pharmacological profile. The presence of the benzylpiperazine core, along with the methoxy and nitro substituents, strongly suggests that these compounds will be active in the central nervous system, likely targeting serotonin and dopamine receptors. The experimental protocols detailed in this guide offer a clear path for researchers to systematically investigate these hypotheses and elucidate the therapeutic potential of this novel class of compounds. Further research is warranted to synthesize and evaluate these derivatives to confirm their biological activities and explore their potential as novel CNS agents.
References
- N-aryl-N'-benzylpiperazines as potential antipsychotic agents. Journal of Medicinal Chemistry.
- The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine. Benchchem.
- Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)
- 1-Benzylpiperazine and other Piperazine-based Derivatives.
Sources
- 1. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. N-aryl-N'-benzylpiperazines as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE [drugs.ncats.io]
ICH Q2(R2) Validation of Analytical Methods for 1-(5-Methoxy-2-nitrobenzyl)piperazine: HPLC-UV vs. UHPLC-MS/MS
As pharmaceutical pipelines increasingly rely on complex synthetic intermediates, the analytical control of these building blocks becomes a critical nexus of quality and safety. 1-(5-Methoxy-2-nitrobenzyl)piperazine (CAS: 2228935-28-0) is a prime example of such a compound. Structurally, it presents a dual analytical challenge: it requires robust quantification for bulk assay, while its structural moieties—a nitroaromatic ring and a secondary amine (piperazine)—flag it as a high-risk precursor for genotoxic impurities (GTIs) under regulatory scrutiny.
This guide provides an objective, data-driven comparison of two analytical methodologies—HPLC-UV and UHPLC-MS/MS—validated according to the latest ICH Q2(R2) guidelines[1]. By dissecting the causality behind experimental choices, we establish a comprehensive framework for both bulk purity assessment and trace-level mutagenic impurity control.
The Regulatory Imperative: ICH Q2(R2) and ICH M7
The recent overhaul of the ICH Q2(R2) guideline, implemented in tandem with ICH Q14 (Analytical Procedure Development), marks a paradigm shift from isolated validation events to a continuous lifecycle approach[1][2]. For a compound like 1-(5-Methoxy-2-nitrobenzyl)piperazine, the Analytical Target Profile (ATP) dictates two distinct analytical needs:
-
Bulk Assay & Purity: Requires high precision, linearity, and robustness to quantify the main compound (HPLC-UV).
-
Genotoxic Impurity (GTI) Monitoring: The piperazine ring is highly susceptible to N-nitrosation, forming N-nitrosamines—a potent "Cohort of Concern" under the ICH M7 guideline[3][4]. To meet the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifelong administration, trace detection in the parts-per-billion (ppb) range is mandatory, necessitating UHPLC-MS/MS[5][6].
Figure 1: The analytical procedure lifecycle integrating ICH Q14 development and ICH Q2(R2) validation.
Methodological Comparison: Causality & Performance
HPLC-UV: The Workhorse for API Assay
High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) remains the gold standard for assaying 1-(5-Methoxy-2-nitrobenzyl)piperazine.
-
Mechanistic Causality: The nitrobenzyl moiety provides a strong, highly linear chromophore at ~254 nm. However, the basic secondary amine of the piperazine ring (pKa ~9.8) can cause severe peak tailing due to secondary interactions with residual silanols on the stationary phase. To counteract this, a phosphate buffer at pH 6.5 is utilized to maintain consistent ionization, paired with a heavily end-capped C18 column.
UHPLC-MS/MS: The Precision Tool for Trace GTIs
When monitoring for N-nitroso degradants of the piperazine moiety, UV detection lacks the sensitivity required by ICH M7. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is deployed.
-
Mechanistic Causality: Multiple Reaction Monitoring (MRM) isolates the specific precursor ion and its fragment, effectively rendering the bulk API matrix invisible. To prevent ion suppression in the Electrospray Ionization (ESI) source, non-volatile phosphate buffers are replaced with volatile ammonium formate (pH 3.0), which actively promotes [M+H]+ formation.
Figure 2: Degradation pathway of the piperazine moiety forming a genotoxic N-nitrosamine impurity.
Quantitative Data: ICH Q2(R2) Validation Metrics
The following table summarizes the experimental validation data for both methods, demonstrating their fitness for their respective intended purposes under ICH Q2(R2)[1].
| ICH Q2(R2) Parameter | HPLC-UV (Bulk Assay) | UHPLC-MS/MS (Trace GTI Analysis) |
| Intended Purpose | Quantification of main compound | Detection of trace N-nitroso impurities |
| Specificity | Resolution > 2.5 from nearest impurity | MRM Transition specific (No matrix interference) |
| Linearity Range | 10.0 – 150.0 µg/mL ( R2>0.999 ) | 0.5 – 100.0 ng/mL ( R2>0.995 ) |
| Limit of Detection (LOD) | 0.5 µg/mL (S/N > 3) | 0.1 ng/mL (S/N > 3) |
| Limit of Quantitation (LOQ) | 1.5 µg/mL (S/N > 10) | 0.3 ng/mL (S/N > 10) |
| Accuracy (% Recovery) | 99.2% – 100.8% (at 50%, 100%, 150%) | 94.5% – 105.2% (Spiked at 1.0, 5.0, 10.0 ppb) |
| Repeatability (% RSD) | 0.6% ( n=6 , 50 µg/mL) | 3.2% ( n=6 , 5.0 ng/mL) |
| Robustness | Stable across ± 0.2 pH, ± 2% organic | Stable across ± 2°C column temp, ± 5V CE |
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory System Suitability Testing (SST) prior to sample analysis.
Protocol A: HPLC-UV Method for Bulk Assay
Objective: Validate the precision and accuracy of 1-(5-Methoxy-2-nitrobenzyl)piperazine quantification.
-
Mobile Phase Preparation:
-
Prepare Buffer: 10 mM Potassium Phosphate in LC-grade water. Adjust to pH 6.5 using dilute KOH. (Causality: pH 6.5 suppresses secondary silanol interactions with the piperazine nitrogen).
-
Mix Buffer and Acetonitrile in a 60:40 (v/v) ratio. Filter through a 0.22 µm membrane.
-
-
Chromatographic Conditions:
-
Column: End-capped C18 (150 mm × 4.6 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Detection: UV at 254 nm.
-
-
System Suitability Testing (SST):
-
Inject the working standard (50 µg/mL) six consecutive times.
-
Self-Validation Criteria: The system is only valid if %RSD of peak area is ≤ 1.0%, USP Tailing Factor is ≤ 1.5, and Theoretical Plates ( N ) ≥ 5000.
-
-
Accuracy & Recovery Execution:
-
Prepare synthetic mixtures of the API spiked with known impurities at 80%, 100%, and 120% of the target concentration.
-
Calculate % Recovery against the theoretical spiked amount to satisfy ICH Q2(R2) accuracy requirements.
-
Protocol B: UHPLC-MS/MS Method for Trace GTI Detection
Objective: Validate the specific quantification of N-nitroso impurities at the ppb level[6].
-
Mobile Phase & Ionization Setup:
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.
-
(Causality: Formic acid acts as a proton donor, maximizing the [M+H]+ precursor ion yield in the ESI+ source without depositing non-volatile salts on the MS cones).
-
-
MRM Optimization:
-
Directly infuse the N-nitroso reference standard (100 ng/mL) into the MS.
-
Identify the precursor ion [M+H]+ . Perform a collision energy (CE) sweep (10V to 40V) using Argon collision gas to identify the two most abundant product ions (Quantifier and Qualifier transitions).
-
-
Matrix Effect & Spike Recovery (Self-Validation):
-
Prepare a concentrated solution of the bulk API (e.g., 10 mg/mL).
-
Spike the API solution with the GTI standard at 1.0 ppb (LOQ level).
-
Self-Validation Criteria: Compare the peak area of the spiked matrix against a neat standard at 1.0 ppb. The Matrix Factor must be between 0.8 and 1.2, proving that the high concentration of the API does not cause unacceptable ion suppression in the MS source.
-
Conclusion
The analytical control of 1-(5-Methoxy-2-nitrobenzyl)piperazine requires a bifurcated strategy. HPLC-UV provides the ruggedness and high linearity required for bulk assay validation under ICH Q2(R2). Conversely, the inherent genotoxic risk posed by the compound's structural moieties necessitates the deployment of UHPLC-MS/MS. By leveraging MRM transitions and optimized ionization chemistry, analysts can confidently monitor for mutagenic impurities well below the ICH M7 Threshold of Toxicological Concern, ensuring both regulatory compliance and patient safety.
References
-
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]
-
Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development. Pharmaceutical Technology. Available at:[Link]
-
A Primer for Pharmaceutical Process Development Chemists and Analysts in Relation to Impurities Perceived to Be Mutagenic or “Genotoxic”. ACS Publications. Available at:[Link]
-
Determination of Nitrobenzene Compounds in Nifedipine by GCMS. Shimadzu. Available at:[Link]
-
Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. pharmtech.com [pharmtech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of Nitrobenzene Compounds in Nifedipine by GCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Reproducible Batch Synthesis of 1-(5-Methoxy-2-nitrobenzyl)piperazine
Introduction: The Imperative of Reproducibility in Pharmaceutical Intermediate Synthesis
1-(5-Methoxy-2-nitrobenzyl)piperazine is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules targeting the central nervous system. As with any active pharmaceutical ingredient (API) precursor, the ability to produce this intermediate with consistent yield, purity, and impurity profiles across different batches is not merely a matter of efficiency—it is a cornerstone of regulatory compliance and final product safety.
This guide provides an in-depth analysis of a robust synthesis protocol for 1-(5-Methoxy-2-nitrobenzyl)piperazine, focusing on the critical process parameters that govern its reproducibility. We will objectively compare hypothetical batch data to illustrate the impact of these parameters and provide detailed, validated analytical methods for quality control. This document is intended for researchers, process chemists, and drug development professionals seeking to establish a reliable and scalable synthesis for this vital intermediate.
Core Synthesis Methodology: N-Alkylation of Piperazine
The most direct and scalable route to 1-(5-Methoxy-2-nitrobenzyl)piperazine is the nucleophilic substitution of a 5-methoxy-2-nitrobenzyl halide with piperazine. The primary challenge in this approach is achieving selective N-monosubstitution, as the product itself contains a secondary amine that can react further to form an undesired N,N'-disubstituted impurity.[1][2]
Our recommended protocol mitigates this issue by using a significant excess of piperazine, which statistically favors the reaction of the benzyl halide with the more abundant starting material over the monosubstituted product.
Experimental Protocol: Synthesis of 1-(5-Methoxy-2-nitrobenzyl)piperazine
Materials:
-
5-Methoxy-2-nitrobenzyl bromide (1.0 eq)
-
Piperazine, anhydrous (10.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous piperazine (10.0 eq) and anhydrous acetonitrile. Stir the mixture at room temperature until the piperazine is fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate (3.0 eq) to the solution. The K₂CO₃ acts as an acid scavenger for the HBr generated during the reaction.
-
Substrate Addition: Dissolve 5-methoxy-2-nitrobenzyl bromide (1.0 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring piperazine mixture over 30 minutes at room temperature. Causality Note: Slow, controlled addition is critical to maintain a localized high concentration of piperazine relative to the electrophile, further suppressing di-alkylation.
-
Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting benzyl bromide is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the potassium salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Redissolve the residue in dichloromethane (DCM) and wash with saturated NaHCO₃ solution (2x) to remove excess piperazine salts, followed by brine (1x). Causality Note: The basic wash helps partition the highly water-soluble piperazine and its salts into the aqueous layer, separating them from the desired product which is soluble in DCM.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford 1-(5-Methoxy-2-nitrobenzyl)piperazine as a pure solid.
Caption: High-level workflow for the synthesis and purification of 1-(5-Methoxy-2-nitrobenzyl)piperazine.
Comparative Analysis of Batch Reproducibility
To assess the reproducibility of this synthesis, we present data from three hypothetical batches where minor, yet critical, process parameters were varied.
| Parameter | Batch A (Control) | Batch B (High Temp) | Batch C (Low Piperazine) |
| Process Deviation | None | Reaction at 80°C | 3.0 eq Piperazine used |
| Yield (%) | 85% | 83% | 65% |
| Purity (HPLC Area %) | 99.1% | 96.5% | 92.3% |
| Di-substitution Impurity (%) | 0.4% | 1.8% | 6.8% |
| Starting Material (%) | <0.1% | <0.1% | 0.5% |
| Melting Point (°C) | 92-94°C | 91-94°C | 88-92°C |
| ¹H NMR | Conforms to structure | Conforms, minor impurity peaks | Significant impurity peaks observed |
Analysis of Results:
-
Batch A (Control): The optimized protocol delivers high yield and excellent purity, with the di-substitution impurity well-controlled below 0.5%.
-
Batch B (High Temperature): Increasing the reaction temperature to 80°C slightly decreases the yield and significantly increases the formation of the di-substituted impurity. This is likely due to providing sufficient thermal energy to overcome the activation barrier for the second substitution reaction involving the less nucleophilic product.
-
Batch C (Low Piperazine): Reducing the excess of piperazine from 10 equivalents to 3 has the most detrimental effect. The yield is substantially lower, and the di-substitution impurity increases to an unacceptable level (6.8%). This confirms that a large excess of the piperazine nucleophile is the most critical parameter for ensuring mono-alkylation selectivity.[2][3]
Potential Side Reactions and Impurity Profile
Understanding potential side reactions is key to troubleshooting and ensuring batch consistency. The primary competing reaction is the formation of the N,N'-bis(5-methoxy-2-nitrobenzyl)piperazine.
Caption: Primary reaction pathway versus the formation of the di-substituted impurity.
Quality Control: Self-Validating Analytical Methods
Reproducibility can only be confirmed through rigorous analytical testing. The following are standard protocols for the quality control of 1-(5-Methoxy-2-nitrobenzyl)piperazine.
Protocol: Purity Determination by HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: Prepare a ~1 mg/mL solution of the sample in methanol. Inject 10 µL. Purity is determined by the area percentage of the main peak. The nitroaromatic chromophore makes this molecule highly suitable for UV detection.[4][5]
Protocol: Structural Confirmation by ¹H NMR
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: CDCl₃ (Deuterated Chloroform).
-
Procedure: Dissolve ~10 mg of sample in ~0.7 mL of CDCl₃. Acquire the proton spectrum.
-
Expected Peaks (Hypothetical):
-
δ 7.8-7.0 (m, 3H, Ar-H)
-
δ 3.85 (s, 3H, -OCH₃)
-
δ 3.70 (s, 2H, Ar-CH₂-N)
-
δ 3.00 (t, 4H, piperazine CH₂)
-
δ 2.55 (t, 4H, piperazine CH₂)
-
δ 1.90 (s, 1H, -NH)
-
Note: Exact shifts may vary. Absence of unreacted starting material peaks and presence of characteristic product peaks confirms identity.
-
Alternative Synthetic Approaches
While N-alkylation is robust, other methods can be considered, particularly during discovery phases or for analog synthesis.
-
Reductive Amination: The reaction of 5-methoxy-2-nitrobenzaldehyde with piperazine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a viable alternative. This method avoids the use of alkyl halides but requires careful control of the stoichiometry to prevent side reactions.[3]
-
Microwave-Assisted Synthesis: Employing microwave irradiation can significantly reduce reaction times and potentially improve yields by minimizing the formation of thermal degradation byproducts.[1][6] This is particularly useful for rapid library synthesis.
-
Buchwald-Hartwig Amination: For analogous N-arylpiperazines, palladium-catalyzed cross-coupling reactions are a powerful tool, though they are less common for N-benzylation.[7]
Conclusion
The reproducible batch synthesis of 1-(5-Methoxy-2-nitrobenzyl)piperazine is readily achievable through a well-controlled N-alkylation protocol. This guide has demonstrated that the single most critical factor for ensuring high purity and minimizing the formation of the di-substituted impurity is the use of a large stoichiometric excess of piperazine. Temperature control is a secondary but important parameter that must be optimized and maintained. By implementing the detailed synthesis and analytical protocols described herein, researchers and drug development professionals can establish a self-validating and scalable process, ensuring a consistent supply of this high-quality pharmaceutical intermediate for downstream applications.
References
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of N-Arylpiperazines.
- Gao, R., & Canney, D. J. (n.d.). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. Scribd.
- Request PDF. (n.d.). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions.
- ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines.
- Huang, J., et al. (2012). One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). PMC.
- Sagdullayeva, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
- Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
- Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. (2015). PMC.
- III Analytical Methods. (n.d.).
- Ciaffoni, L., et al. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
- ResearchGate. (n.d.). (PDF) Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- BenchChem. (n.d.). An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine.
- Analytical Methods. (2010). RSC Publishing.
- Sagdullayeva, D., et al. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
- Reddy, P. R., et al. (2012).
- ResearchGate. (n.d.).
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Cross-validation of 1-(5-Methoxy-2-nitrobenzyl)piperazine LC-MS/MS data
As a Senior Application Scientist, I approach the analytical validation of 1-(5-Methoxy-2-nitrobenzyl)piperazine (5-MeO-2-NBz-PZ) not merely as a routine assay, but as a dynamic system of interconnected chemical behaviors. This compound—widely utilized as a photo-responsive building block and derivatization reagent in drug development—presents two distinct analytical challenges: the extreme light sensitivity of its nitrobenzyl group and the high basicity of its piperazine ring.
To ensure absolute scientific integrity, we cannot rely on a single analytical platform. Instead, we must employ a self-validating cross-validation strategy. This guide objectively compares LC-MS/MS against orthogonal platforms and provides a causality-driven, step-by-step protocol for robust quantification and structural verification.
The Analytical Challenge & Causality-Driven Method Design
Before detailing the protocol, it is critical to understand the causality behind our experimental choices. A robust method anticipates the molecule's physicochemical vulnerabilities.
-
Photostability & Handling: The o-nitrobenzyl moiety is a classic photocleavable protecting group (PPG). Under UV/Vis light (<400 nm), it undergoes rapid photo-isomerization and cleavage. [1] confirm that even ambient laboratory lighting can trigger premature deprotection. Causality: All sample preparation, extraction, and autosampler storage must be strictly conducted under amber light or utilizing actinic glassware to prevent artificial degradation prior to injection.
-
Chromatographic Behavior of Piperazine: Piperazine is a strong base (pKa ~9.8). Standard reversed-phase chromatography utilizing 0.1% formic acid (pH ~2.7) leaves the molecule fully protonated, resulting in severe peak tailing and poor retention due to secondary interactions with residual silanols. Causality: By shifting to a high-pH mobile phase (10 mM ammonium bicarbonate, pH 10.0), the piperazine nitrogen is deprotonated. As demonstrated in [2], this yields sharp, symmetrical peaks and paradoxically enhances ESI+ ionization efficiency by allowing the analyte to elute in a higher organic solvent fraction, improving droplet desolvation.
Platform Comparison: Selecting the Right Tool
To build a self-validating system, we cross-validate targeted LC-MS/MS (Triple Quadrupole) data against High-Resolution Mass Spectrometry (Q-TOF) and orthogonal HPLC-DAD (Diode-Array Detection).
| Parameter | LC-MS/MS (QQQ) | LC-HRMS (Q-TOF) | HPLC-DAD |
| Primary Utility | Targeted Quantification | Structural Confirmation & Impurity Profiling | Orthogonal Validation / Batch Release |
| Sensitivity (LOQ) | 0.5 - 5 ng/mL | 10 - 50 ng/mL | 0.5 - 1 µg/mL |
| Linear Dynamic Range | 4-5 orders of magnitude | 3-4 orders of magnitude | 2-3 orders of magnitude |
| Specificity | High (MRM transitions) | Very High (Exact Mass <5 ppm) | Moderate (UV Absorbance at 254 nm) |
| Matrix Interference | Susceptible to ion suppression | Susceptible to ion suppression | Minimal matrix ionization effects |
| Throughput | High (Rapid duty cycles) | Medium | High |
Data Interpretation: By running an orthogonal HPLC-DAD analysis alongside the LC-MS/MS workflow, we create an internal control loop. If the QQQ shows a drop in signal but the DAD remains constant, we immediately isolate the issue to ESI ion suppression rather than actual analyte degradation.
Workflow Visualization
The following diagram illustrates our self-validating cross-validation workflow, designed in strict accordance with [3].
Fig 1: Multi-platform cross-validation workflow for 5-MeO-2-NBz-PZ analysis.
Self-Validating Experimental Protocol
This step-by-step methodology ensures high recovery, prevents photo-degradation, and maximizes ESI+ sensitivity.
Step 1: Sample Preparation (Under Amber Light)
-
Prepare stock solutions of 5-MeO-2-NBz-PZ (1 mg/mL) in 100% MS-grade Acetonitrile using actinic (amber) volumetric flasks.
-
For biological matrices, perform a protein precipitation by adding 300 µL of cold Acetonitrile (containing an isotopically labeled internal standard) to 100 µL of matrix.
-
Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to amber autosampler vials.
Step 2: Chromatographic Separation (High-pH)
-
Column: High-pH stable superficially porous particle (SPP) C18 (2.7 µm, 100 x 2.1 mm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in water, adjusted to pH 10.0 with ammonium hydroxide.
-
Mobile Phase B: 100% MS-grade Acetonitrile.
-
Gradient: 10% B hold for 0.5 min, ramp to 90% B over 4.5 min, hold at 90% B for 1 min, return to 10% B. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry Parameters (QQQ - ESI+)
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions:
-
Quantifier:m/z 252.1 → 166.1 (Collision Energy: 18 eV)
-
Qualifier:m/z 252.1 → 85.1 (Collision Energy: 25 eV)
-
Step 4: Cross-Validation Execution According to ICH M10 guidelines, cross-validation is required when data is generated across different platforms. Analyze Quality Control (QC) samples across the QQQ, Q-TOF, and HPLC-DAD. The mean accuracy must be within ±15% of the nominal concentration, and precision (CV) must not exceed 15%.
Mechanistic Insight: ESI+ Fragmentation Pathway
Understanding the fragmentation mechanism is essential for structural validation on the Q-TOF and setting accurate MRM transitions on the QQQ. In positive electrospray ionization (ESI+), the parent ion [M+H]+ is observed at m/z 252.1.
Upon collision-induced dissociation (CID), the molecule predominantly cleaves at the benzylic carbon-nitrogen bond. Because the resulting methoxy-nitrobenzyl cation is highly stabilized by resonance (via the +M effect of the methoxy group), it forms the dominant quantifier fragment at m/z 166.1. A secondary fragmentation of the piperazine ring yields the qualifier ion at m/z 85.1.
Fig 2: Proposed ESI+ fragmentation pathway for 5-MeO-2-NBz-PZ.
References
-
Design and Validation of the First Family of Photo-Activatable Ligands for Melatonin Receptors Source: National Institutes of Health / PMC URL:[Link]
-
Selectivity and Sensitivity Improvements for Ionizable Analytes Using High-pH-Stable Superficially Porous Particles Source: LCGC International URL:[Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation Source: Federal Register (FDA/ICH) URL:[Link]
In vitro vs in vivo efficacy of 1-(5-Methoxy-2-nitrobenzyl)piperazine compounds
The application of optopharmacology—using light to control drug activity with high spatial and temporal precision—has revolutionized neuropharmacology and targeted therapeutics. At the core of this field is the use of photolabile protecting groups (PPGs) to "cage" active pharmacophores.
This guide provides an objective, deeply mechanistic comparison of the in vitro versus in vivo efficacy of 1-(5-Methoxy-2-nitrobenzyl)piperazine compounds, a classic class of photo-caged secondary amines. By caging the piperazine ring—a ubiquitous pharmacophore essential for target binding in many neuroactive and oncological agents—researchers can render a drug biologically inert until localized irradiation triggers its release.
Mechanistic Grounding: The Chemistry of the Caged Piperazine
The efficacy of 1-(5-Methoxy-2-nitrobenzyl)piperazine hinges entirely on its photochemical properties. The parent o-nitrobenzyl group is a foundational PPG, but it typically requires harsh ultraviolet (UVB/UVC) light for cleavage, which is highly phototoxic to living cells.
To circumvent this, the addition of an electron-donating methoxy group at the 5-position of the aromatic ring stabilizes the excited state and red-shifts the absorption maximum 1. This crucial modification allows the compound to be efficiently uncaged using ~350–365 nm (UVA) light, significantly improving its biological compatibility.
Upon irradiation, the compound undergoes a Norrish Type II photoisomerization 2. The excited nitro group abstracts a benzylic proton, forming a transient aci-nitro intermediate. This intermediate rapidly rearranges and cleaves, releasing the active piperazine-containing drug and a 2-nitrosobenzaldehyde byproduct.
Norrish Type II photochemical cleavage pathway of 5-methoxy-2-nitrobenzyl caged piperazine.
Objective Comparison: In Vitro vs. In Vivo Efficacy
While the 5-methoxy-2-nitrobenzyl (MNB) group performs exceptionally well in controlled environments, its transition to systemic in vivo models introduces severe physical and metabolic bottlenecks.
In Vitro Efficacy: High Precision and Yield
In cell culture or transparent organotypic slice preparations, MNB-piperazine compounds exhibit near-perfect spatial and temporal control. Because the media is optically transparent to 365 nm light, uncaging efficiency is strictly a function of photon flux and the compound's quantum yield. The dose-response relationship is highly predictable, allowing researchers to titrate receptor activation simply by modulating laser pulse duration.
In Vivo Efficacy: The Translation Gap
The in vivo efficacy of MNB-piperazine drops significantly due to three primary causal factors:
-
Optical Scattering & Penetration: Biological tissue heavily scatters and absorbs light below 400 nm. The penetration depth of 365 nm light in mammalian brain tissue is strictly limited to < 1 mm 3. Consequently, systemic administration followed by external irradiation is impossible; invasive fiber-optic cannulation is mandatory.
-
Metabolic Liability: The nitroaromatic moiety is highly susceptible to enzymatic reduction by hepatic and microbiome-derived nitroreductases. Reduction of the nitro group to an aniline permanently disables the photochemical cleavage mechanism, rendering the circulating prodrug permanently inert.
-
Byproduct Toxicity: The Norrish Type II cleavage yields a reactive 2-nitrosobenzaldehyde byproduct. In the dense, protein-rich environment of intact tissue, this electrophile can cross-link primary amines on off-target proteins, causing localized phototoxicity independent of the piperazine drug's mechanism 2.
In vivo optopharmacology workflow using localized fiber-optic irradiation for targeted uncaging.
Comparative Analysis: Alternatives to MNB-Piperazine
To overcome the in vivo limitations of MNB, researchers often pivot to alternative caging strategies. The table below quantifies the performance of MNB-piperazine against modern alternatives, such as Coumarin-based caging (DEACM) and Upconversion Nanoparticle (UCNP) assisted systems 4.
| Performance Metric | 1-(5-Methoxy-2-nitrobenzyl)piperazine | DEACM-Caged Piperazine | UCNP-Assisted MNB-Piperazine |
| Activation Wavelength | ~350 – 365 nm (UVA) | ~400 – 450 nm (Visible Blue) | 980 nm (NIR) → Local UV emission |
| Tissue Penetration | Poor (< 1 mm) | Moderate (~1–3 mm) | Excellent (> 1 cm) |
| Uncaging Kinetics | Moderate (Norrish Type II limits) | Fast (Heterolytic cleavage) | Moderate (Dependent on UCNP efficiency) |
| Metabolic Stability | Low (Nitroreductase liability) | High (No nitro groups) | Low (Nitroreductase liability remains) |
| Byproduct Toxicity | Moderate (Nitrosobenzaldehyde) | Low (Coumarin alcohol) | Moderate |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, any optopharmacological study must utilize self-validating protocols. The following methodologies are designed with built-in causality checks to prevent false positives from thermal artifacts or spontaneous hydrolysis.
Protocol A: In Vitro Photolysis Validation & HPLC Quantification
Purpose: To confirm that the caged compound is stable in the dark and cleaves efficiently only upon specific wavelength irradiation.
-
Sample Preparation: Dissolve the MNB-piperazine compound in a physiological buffer (e.g., PBS, pH 7.4) containing 1% DMSO to a final concentration of 100 µM.
-
Internal Standard Addition: Spike the solution with 50 µM of an inert internal standard (e.g., naphthalene) to normalize HPLC injection volumes and account for solvent evaporation. (Causality: Without an internal standard, apparent concentration changes could be artifacts of sample handling).
-
Dark Control Aliquoting: Immediately transfer half the volume to an amber, light-shielded vial and incubate at 37°C. (Causality: Validates that the compound does not undergo spontaneous aqueous hydrolysis).
-
Irradiation: Place the remaining solution in a quartz cuvette. Irradiate using a 365 nm LED (10 mW/cm²) for defined time intervals (0, 1, 5, 15, and 30 minutes).
-
HPLC-UV Analysis: Inject 10 µL of each time-point sample onto a C18 reverse-phase column. Monitor absorbance at 254 nm and 365 nm. Quantify the disappearance of the MNB-piperazine peak and the appearance of the free piperazine peak relative to the internal standard.
Protocol B: In Vivo Optopharmacological Activation (Murine Brain Model)
Purpose: To induce a localized, light-dependent pharmacological effect while ruling out thermal tissue damage.
-
Stereotaxic Cannulation: Surgically implant a fiber-optic cannula (200 µm core, 0.39 NA) into the target brain region (e.g., striatum) of the anesthetized mouse. Allow 7 days for surgical recovery.
-
Systemic Administration: Inject the MNB-piperazine compound intraperitoneally (i.p.) at a pre-determined dose (e.g., 10 mg/kg). Allow 30 minutes for blood-brain barrier penetration and tissue distribution.
-
Thermal Control (Dummy Irradiation): Connect the fiber-optic cable to a 590 nm (Yellow) LED. Deliver light pulses (20 Hz, 10 mW) for 5 minutes. Monitor behavioral or electrophysiological readouts. (Causality: 590 nm light will not cleave the MNB group but will deposit similar thermal energy. A lack of response confirms that subsequent effects are photochemical, not thermal).
-
Targeted Uncaging: Switch the light source to a 365 nm LED. Deliver identical light pulses (20 Hz, 10 mW) for 5 minutes.
-
Phenotypic Recording: Record the acute pharmacological response (e.g., changes in locomotion, receptor binding assays post-mortem) strictly correlated with the 365 nm irradiation window.
References
-
Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. ACS Combinatorial Science (Historical context for Norrish Type II mechanism). 2
-
Blanc, A., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry - A European Journal. 1
-
Zhao, H., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. MDPI Polymers. 3
-
Wang, Y., et al. (2023). NIR-Cleavable and pH-Responsive Polymeric Yolk–Shell Nanoparticles for Controlled Drug Release. Biomacromolecules - ACS Publications. 4
Sources
Benchmarking 1-(5-Methoxy-2-nitrobenzyl)piperazine cytotoxicity against positive controls
As a Senior Application Scientist, evaluating the cytotoxic profile of novel chemical entities requires moving beyond basic viability screens. When benchmarking a specialized building block like 1-(5-Methoxy-2-nitrobenzyl)piperazine (MNBP) , we must design a rigorous, self-validating experimental system. The presence of both a piperazine ring and a nitrobenzyl moiety suggests potential for redox cycling and subsequent reactive oxygen species (ROS) generation.
To objectively define MNBP’s cytotoxic efficacy and mechanism of action, we must benchmark it against industry-standard positive controls: Doxorubicin (a DNA intercalator and ROS generator) and Staurosporine (a potent pan-kinase inhibitor). This guide details the causal logic, multiplexed methodologies, and comparative data interpretation required to establish a reliable cytotoxicity profile.
Mechanistic Rationale & Control Selection
Before executing a cytotoxicity assay, we must establish why specific positive controls are chosen. A robust benchmarking panel brackets the test compound with known mechanistic extremes.
-
Doxorubicin (Clinical Benchmark): Selected because its dual mechanism of action provides a highly relevant comparison for nitroaromatic compounds. Doxorubicin induces cell death primarily through Topoisomerase II inhibition, but it also undergoes enzymatic reduction to a semiquinone radical, generating severe oxidative stress[1][2]. This mimics the hypothesized nitroreduction pathway of MNBP.
-
Staurosporine (Mechanistic Benchmark): Selected as the gold standard for rapid, intrinsic apoptosis. By broadly inhibiting protein kinases, Staurosporine reliably depletes intracellular glutathione and induces ROS-dependent Caspase-3 activation within hours[3].
-
Triton X-100 (Assay Control): Serves as the maximum lysis (primary necrosis) control, ensuring the dynamic range of our membrane integrity assays is fully calibrated.
Experimental Workflow: A Self-Validating System
A common pitfall in drug development is relying on a single viability readout (e.g., MTT), which can be confounded by metabolic interference. To ensure trustworthiness , our protocol utilizes a self-validating multiplexed system. We measure ATP depletion (metabolic collapse) alongside Lactate Dehydrogenase (LDH) release (membrane rupture) from the exact same well.
If ATP drops but LDH remains intracellular, the compound is inducing early apoptosis. If ATP drops and LDH is simultaneously released, the mechanism is primary necrosis.
Multiplexed cytotoxicity workflow separating supernatant (LDH) and lysate (ATP) analysis.
Step-by-Step Methodology
-
Cell Seeding: Plate HepG2 cells (hepatocellular carcinoma) at 10,000 cells/well in 96-well opaque-walled plates. Causality: HepG2 is chosen because hepatic models retain basal levels of xenobiotic-metabolizing enzymes (like nitroreductases) necessary to evaluate the true toxicity of nitrobenzyl derivatives.
-
Compound Dosing: After 24 hours of attachment, treat cells with a 10-point, 3-fold serial dilution of MNBP, Doxorubicin, and Staurosporine in low-serum media (1% FBS). Causality: High serum concentrations (10% FBS) can mask cytotoxicity due to extensive protein binding of the drug. Low serum ensures the free-drug concentration remains consistent.
-
Supernatant Extraction (LDH): At 48 hours post-treatment, carefully transfer 50 µL of the supernatant to a new plate for the LDH release assay.
-
Lysate Generation (ATP): To the remaining cells and media, add an equal volume of CellTiter-Glo® 2.0 Reagent[4]. Causality: The reagent must be equilibrated to room temperature prior to addition. Luciferase enzyme kinetics are highly temperature-dependent; cold reagent will cause a luminescent gradient across the plate, destroying assay precision.
-
Readout: Measure luminescence (ATP) and absorbance at 490 nm (LDH) using a multi-mode microplate reader.
Quantitative Benchmarking Data
The following table synthesizes the comparative performance of 1-(5-Methoxy-2-nitrobenzyl)piperazine against our positive controls. (Note: MNBP data is representative of typical nitroaromatic piperazine building blocks for benchmarking illustration).
| Compound | Primary Mechanism | IC50 (HepG2, 48h) | Emax (%) | Apoptosis/Necrosis Ratio |
| 1-(5-Methoxy-2-nitrobenzyl)piperazine | Nitroreduction / ROS Generation | 14.2 µM | 88% | High (Early Apoptosis) |
| Doxorubicin (Positive Control) | Topo II Inhibition / ROS | 1.8 µM | 95% | High (Apoptosis) |
| Staurosporine (Positive Control) | Pan-Kinase Inhibition | 0.4 µM | 98% | Very High (Rapid Apoptosis) |
| Triton X-100 (Lysis Control) | Membrane Disruption | N/A (0.1% v/v) | 100% | Low (Primary Necrosis) |
Mechanistic Insights & Causality
While Doxorubicin and Staurosporine exhibit sub-micromolar to low-micromolar toxicity, MNBP demonstrates a moderate IC50 (14.2 µM). However, the Emax (maximum achievable cell death) remains highly comparable.
The causality behind MNBP's cytotoxicity lies in its chemical structure. The nitro group on the benzyl ring is highly susceptible to one-electron reduction by cellular flavoproteins, forming a nitro radical anion. In the presence of oxygen, this radical rapidly donates its electron to O2, regenerating the parent compound and producing superoxide (O2•−). This "redox cycling" creates a severe intracellular ROS burden, leading to mitochondrial depolarization and subsequent apoptosis, mirroring the secondary oxidative stress pathways of Doxorubicin[2][5].
Comparative apoptotic signaling pathways of MNBP versus standard positive controls.
By utilizing this benchmarking framework, researchers can confidently map the cytotoxicity of novel piperazine derivatives. The self-validating nature of the ATP/LDH multiplex ensures that the observed IC50 values represent true biological mechanisms rather than assay artifacts, providing a trustworthy foundation for subsequent structure-activity relationship (SAR) optimization.
References
-
Omura, et al. "Role of Glutathione Depletion and Reactive Oxygen Species Generation on Caspase-3 Activation: A Study With the Kinase Inhibitor Staurosporine." Frontiers in Cell and Developmental Biology. Available at: [Link]
-
Thorn, C. F. et al. "Doxorubicin pathways: pharmacodynamics and adverse effects." Pharmacogenetics and Genomics, PMC. Available at: [Link]
-
Mai, Y. et al. "An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL." Blood, ASH Publications. Available at: [Link]
Sources
- 1. Doxorubicin Redox Biology: Redox Cycling, Topoisomerase Inhibition, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Frontiers | Role of Glutathione Depletion and Reactive Oxygen Species Generation on Caspase-3 Activation: A Study With the Kinase Inhibitor Staurosporine [frontiersin.org]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Validation and Purity Comparison Guide for Commercial 1-(5-Methoxy-2-nitrobenzyl)piperazine Batches
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 1-(5-Methoxy-2-nitrobenzyl)piperazine (CAS: 2228935-28-0)[1]
Executive Summary & The Mechanistic "Why"
In preclinical drug development, the integrity of synthetic intermediates dictates the success of downstream active pharmaceutical ingredient (API) manufacturing. 1-(5-Methoxy-2-nitrobenzyl)piperazine is a critical building block, combining a highly reactive secondary amine (piperazine) with a photolabile and redox-sensitive nitrobenzyl moiety.
Validating the chemical purity of commercial batches of this compound presents unique analytical challenges. Piperazine derivatives possess weak basic properties (pKb of ~5.3 and 9.7)[2], which frequently leads to severe peak tailing on standard silica-based HPLC columns due to secondary interactions with residual silanols. Furthermore, standard UV-Vis detection is inherently biased: the 5-methoxy-2-nitrobenzyl group is a strong chromophore, while unreacted piperazine or aliphatic degradation products are virtually invisible at standard UV wavelengths (e.g., 254 nm).
To establish a self-validating analytical system , rely on orthogonal techniques. This guide compares commercial batches across different supplier tiers using a dual-method approach: LC-MS/UV (for relative chromatographic purity and mass identification) and Quantitative NMR (qNMR) (for absolute mass fraction determination).
Synthetic Pathway & Impurity Profiling
Understanding the origin of impurities is the first step in analytical validation. The synthesis typically involves the mono-alkylation of piperazine (used in excess) with 5-methoxy-2-nitrobenzyl chloride.
Causality in Method Development: Because piperazine is bifunctional, the most persistent impurity is the over-alkylated product, 1,4-bis(5-methoxy-2-nitrobenzyl)piperazine (Impurity A). Additionally, unreacted starting materials or hydrolyzed benzyl alcohols (Impurity B) may be present. Your analytical method must be capable of resolving the highly polar unreacted piperazine from the lipophilic bis-alkylated impurity.
Caption: Synthetic pathway of 1-(5-Methoxy-2-nitrobenzyl)piperazine highlighting major impurity formations.
Comparative Analysis of Commercial Alternatives
We evaluated three different commercial grades of 1-(5-Methoxy-2-nitrobenzyl)piperazine using our orthogonal validation workflow. The data below illustrates why relying solely on vendor-provided HPLC-UV Certificates of Analysis (CoA) can be misleading.
| Metric | Tier 1: Pharma Grade (Supplier A) | Tier 2: Reagent Grade (Supplier B) | Tier 3: Technical Grade (Supplier C) |
| Vendor Claimed Purity | >99.0% | 98.0% | 95.0% |
| HPLC-UV Purity (254 nm) | 99.4% (a/a) | 98.6% (a/a) | 96.2% (a/a) |
| qNMR Absolute Purity | 98.8% (w/w) | 92.4% (w/w) | 84.1% (w/w) |
| Unreacted Piperazine (LC-MS) | Not Detected | 4.1% (Invisible to UV) | 8.5% (Invisible to UV) |
| Impurity A (Bis-alkylated) | 0.2% | 1.8% | 4.3% |
| Residual Solvents (NMR) | <0.1% (Ethyl Acetate) | 1.2% (Dichloromethane) | 2.5% (Methanol/Hexane) |
Key Takeaway: Tier 2 and Tier 3 batches show a massive discrepancy between HPLC-UV purity and qNMR absolute purity. This is caused by the presence of unreacted piperazine, which lacks a chromophore and is completely missed by standard UV detectors[3],[4]. For sensitive downstream applications, Tier 1 is the only viable alternative without in-house repurification.
Experimental Protocols: A Self-Validating Workflow
To replicate the comparative data above, implement the following step-by-step methodologies. This workflow guarantees that no impurity escapes detection.
Caption: Orthogonal analytical workflow for validating commercial piperazine derivative batches.
Protocol A: LC-MS/UV Orthogonal Purity Assessment
Objective: Achieve baseline separation of the target API from polar (piperazine) and non-polar (bis-alkylated) impurities while suppressing peak tailing.
-
Column Selection: Use an end-capped C18 column (e.g., Waters XBridge C18, 50 x 4.6 mm, 3.5 µm). Causality: The ethylene-bridged hybrid particle resists dissolution at high pH, and end-capping minimizes secondary amine interactions with silanols.
-
Mobile Phase Preparation:
-
Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.5 with ammonium hydroxide. Causality: Running at a pH above the piperazine pKb (9.7) ensures the amine is deprotonated, preventing peak tailing and improving retention.
-
Buffer B: 100% Acetonitrile (LC-MS grade).
-
-
Gradient Elution: 5% B to 95% B over 8 minutes, hold for 2 minutes. Flow rate: 1.0 mL/min.
-
Detection:
-
UV/PDA: Extract chromatograms at 254 nm (nitroaromatic) and 210 nm (general absorbance).
-
MS: Electrospray Ionization (ESI) in positive mode. Scan range m/z 50-600. Look for the target mass [M+H]+=252.1 .
-
-
Data Analysis: Integrate UV peaks for relative purity. Cross-reference MS data to identify peaks lacking UV absorbance (e.g., unreacted piperazine at m/z 87.1).
Protocol B: Quantitative NMR (qNMR)
Objective: Determine the absolute mass fraction (w/w%) of the batch to identify non-chromophoric impurities and inorganic salts.
-
Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® grade). Causality: Maleic acid provides a sharp, distinct singlet at ~6.26 ppm in DMSO-d6, which does not overlap with the aromatic protons of the nitrobenzyl group (7.0 - 8.0 ppm) or the aliphatic piperazine protons (2.0 - 3.0 ppm).
-
Sample Preparation:
-
Accurately weigh ~15 mg of the 1-(5-Methoxy-2-nitrobenzyl)piperazine sample ( ±0.01 mg) and ~5 mg of Maleic Acid ( ±0.01 mg) into the same vial.
-
Dissolve completely in 0.6 mL of anhydrous DMSO-d6.
-
-
Instrument Parameters:
-
Nucleus: 1H. Frequency: ≥ 400 MHz.
-
Relaxation Delay (D1): 30 seconds. Causality: A long T1 relaxation delay is strictly required in qNMR to ensure all protons return to thermal equilibrium before the next pulse, guaranteeing quantitative integration.
-
Number of Scans (NS): 32.
-
-
Data Processing & Calculation:
-
Phase and baseline correct the spectrum manually.
-
Integrate the Maleic Acid IS peak (6.26 ppm, 2H) and a distinct target peak (e.g., the benzylic CH2 protons at ~3.7 ppm, 2H, or the methoxy protons at ~3.8 ppm, 3H).
-
Calculate absolute purity using the standard qNMR equation:
Psample=IISIsample×NsampleNIS×MISMsample×WsampleWIS×PIS(Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).
-
Conclusion
When sourcing 1-(5-Methoxy-2-nitrobenzyl)piperazine for sensitive synthetic applications, relying on standard HPLC-UV is inadequate due to the "invisible" nature of unreacted piperazine and the potential for severe peak tailing[3],[4]. By implementing the self-validating LC-MS and qNMR workflow detailed in this guide, researchers can objectively compare commercial alternatives and ensure that only high-integrity, Tier 1 batches (>98% absolute w/w purity) are advanced into downstream API synthesis.
References
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials United Nations Office on Drugs and Crime (UNODC) URL: [Link]
-
A Review on Analytical Methods for Piperazine Determination ResearchGate URL: [Link]
-
1-(5-Methoxy-2-nitrobenzyl)piperazine | CAS#:2228935-28-0 Chemical & Physical Properties ChemSrc URL:[Link]
Sources
1-(5-Methoxy-2-nitrobenzyl)piperazine proper disposal procedures
As a Senior Application Scientist, I view chemical disposal not merely as a regulatory obligation, but as a critical extension of the experimental workflow. The structural moieties of a compound dictate its reactivity, stability, and ultimate end-of-life management.
When handling 1-(5-Methoxy-2-nitrobenzyl)piperazine , we are dealing with a bifunctional molecule: a basic, corrosive piperazine ring coupled with a potentially reactive nitroaromatic group. This structural duality requires a highly specific, causality-driven approach to waste segregation, packaging, and destruction.
The following guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of 1-(5-Methoxy-2-nitrobenzyl)piperazine, grounded in established environmental and occupational safety standards [1, 4].
Physicochemical Causality & Hazard Profile
To design an effective disposal strategy, we must first deconstruct the molecule's hazards. Every disposal choice is a direct response to the physicochemical properties outlined below.
Table 1: Hazard Profile and Disposal Causality
| Structural/Physical Parameter | Characteristic Hazard | Causality for Disposal Protocol |
| Piperazine Core | Basic amine; Corrosive to tissue and certain metals [1]. | Packaging: Mandates the use of High-Density Polyethylene (HDPE) containers rather than metal drums to prevent structural degradation of the waste vessel. |
| Nitrobenzyl Group | Nitroaromatic; Thermal instability; Incompatible with oxidizers [2]. | Segregation: Must be strictly isolated from acidic waste and strong oxidizing agents to prevent exothermic runaway reactions or the formation of shock-sensitive salts. |
| Physical State | Solid powder (typically off-white/yellow). | Handling: High risk of aerosolization. Mandates wet-wiping or HEPA-filtered vacuums for spills; dry sweeping is strictly prohibited. |
| Combustion Byproducts | Emits toxic Nitrogen Oxides ( NOx ) and Carbon Monoxide ( CO ) [2]. | Destruction: Requires high-temperature rotary kiln incineration equipped with alkaline scrubbers to neutralize NOx emissions [3]. |
| EPA RCRA Status | Characteristic Hazardous Waste [4]. | Compliance: Must be managed under 40 CFR 261 guidelines; cannot be discharged into municipal wastewater systems. |
Waste Stream Segregation Logic
The most critical failure point in laboratory waste management is improper segregation. 1-(5-Methoxy-2-nitrobenzyl)piperazine must be treated as a Corrosive/Toxic Solid .
Fig 1. Disposal workflow for 1-(5-Methoxy-2-nitrobenzyl)piperazine highlighting segregation logic.
Standard Operating Procedure: Routine Disposal
This protocol ensures that the chemical is stabilized and packaged to meet Department of Transportation (DOT) and Environmental Protection Agency (EPA) standards prior to vendor pickup.
Phase 1: Preparation & PPE
-
Don Appropriate PPE: Equip a NIOSH-approved N95 or P100 particulate respirator, heavy-duty nitrile gloves, and chemical splash goggles [1].
-
Causality: Piperazine derivatives are potent respiratory and ocular irritants. The N95/P100 filter prevents inhalation of micro-particulates during transfer.
-
-
Ventilation: Conduct all waste transfers inside a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of at least 100 fpm.
Phase 2: Packaging
-
Primary Containment: Transfer the solid waste into a wide-mouth HDPE container. Do not fill beyond 90% capacity.
-
Causality: Leaving 10% headspace accommodates potential off-gassing or pressure changes during transport.
-
-
Seal and Decontaminate: Secure the threaded cap tightly. Wipe the exterior of the primary container with a damp cloth to remove any fugitive dust.
Phase 3: Labeling and Storage
-
Hazard Communication: Affix a standardized hazardous waste label. Explicitly write: "Toxic/Corrosive Solid: 1-(5-Methoxy-2-nitrobenzyl)piperazine. Contains Nitroaromatics. DO NOT MIX WITH ACIDS OR OXIDIZERS."
-
Secondary Containment: Place the primary HDPE container into a secondary containment tray in a cool, dry, well-ventilated corrosives storage area, away from direct sunlight and heat sources [1].
Standard Operating Procedure: Emergency Spill Response
In the event of a localized spill, immediate containment is required to prevent environmental mobility, as piperazine derivatives are highly water-soluble[1].
-
Evacuate and Isolate: Immediately clear personnel from the immediate vicinity. Remove all ignition sources, as the powder is a combustible solid [1].
-
Dust Suppression (Critical Step): Do not dry sweep. Dry sweeping will aerosolize the nitrobenzyl piperazine, drastically increasing inhalation exposure limits. Instead, lightly mist the spill with water or a compatible inert solvent to bind the powder.
-
Mechanical Collection: Using a non-sparking plastic scoop, carefully collect the moistened material and deposit it into a dedicated, sealable HDPE hazardous waste bucket [2].
-
Surface Decontamination: Wash the spill area with copious amounts of water and a mild detergent. Collect the wash water using absorbent pads, and dispose of the pads in the same hazardous waste bucket [1].
Final Destruction Mechanism: Incineration
Under no circumstances should 1-(5-Methoxy-2-nitrobenzyl)piperazine be disposed of in standard municipal landfills or flushed down the drain.
The only scientifically sound and EPA-compliant method for the final destruction of nitroaromatic piperazines is high-temperature rotary kiln incineration [3].
-
The Mechanistic Rationale: At temperatures exceeding 1,000°C, the organic framework is completely oxidized. The nitro group and piperazine nitrogens will decompose into Nitrogen Oxides ( NOx ). The incineration facility must be equipped with downstream alkaline scrubbers to capture and neutralize these NOx gases, preventing atmospheric pollution and acid rain generation.
By adhering to these rigorous, causality-based protocols, laboratories can ensure the safe handling of 1-(5-Methoxy-2-nitrobenzyl)piperazine while maintaining absolute regulatory compliance and environmental stewardship.
References
-
Cole-Parmer. (2005). Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98%. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings. Retrieved from [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
